1-(Pyridin-4-yl)pyrrolidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-4-ylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h1-2,4-5,8H,3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCAFNNIPIJNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732608 | |
| Record name | 1-(Pyridin-4-yl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181375-92-7 | |
| Record name | 1-(Pyridin-4-yl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Pyridin-4-yl)pyrrolidin-3-amine chemical properties
An In-Depth Technical Guide to 1-(Pyridin-4-yl)pyrrolidin-3-amine
This guide provides a comprehensive technical overview of 1-(Pyridin-4-yl)pyrrolidin-3-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing data from established chemical databases and relevant scientific literature, this document details the compound's chemical properties, plausible synthetic routes, reactivity, and potential pharmacological applications, offering a foundational resource for its exploration and utilization.
Core Physicochemical and Structural Properties
1-(Pyridin-4-yl)pyrrolidin-3-amine is a bifunctional molecule featuring a saturated pyrrolidine ring and an aromatic pyridine ring. The presence of a primary amine on the pyrrolidine ring and the nitrogen atom within the pyridine ring imparts distinct basic and nucleophilic characteristics, making it a versatile building block in synthetic chemistry.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(pyridin-4-yl)pyrrolidin-3-amine | PubChem |
| CAS Number | 1181375-92-7 | [1][2] |
| Molecular Formula | C₉H₁₃N₃ | [3] |
| Canonical SMILES | C1CN(CC1N)C2=CC=NC=C2 | [3] |
| InChI Key | GCCAFNNIPIJNFF-UHFFFAOYSA-N | [3] |
Computed Physicochemical Data
While experimental data such as melting and boiling points are not widely published, computational models provide valuable estimates for the compound's properties. These predicted values are essential for designing experimental conditions, including solvent selection and purification methods.
| Property | Predicted Value | Source |
| Molecular Weight | 163.22 g/mol | [3] |
| Monoisotopic Mass | 163.11095 Da | [3] |
| XLogP3 | 0.2 | [3] |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis and Manufacturing Insights
Proposed Synthetic Workflow
The following multi-step protocol outlines a robust pathway for synthesizing the target compound. The choice of a Boc (tert-butyloxycarbonyl) protecting group for the amine is strategic, as it is stable under the conditions of the SNAAr reaction and can be readily removed under acidic conditions.
Caption: Proposed two-step synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq), 4-chloropyridine hydrochloride (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. The causality for using a high temperature is to overcome the activation energy for the SNAAr reaction on the electron-deficient pyridine ring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup and Isolation: Cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Step 2: Synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine (Deprotection)
-
Reagent Preparation: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C. The use of a strong acid like TFA is necessary to cleave the acid-labile Boc protecting group.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Extract the aqueous layer with DCM (3x).
-
Final Steps: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 1-(Pyridin-4-yl)pyrrolidin-3-amine. Further purification may be achieved via crystallization or distillation if necessary.
Reactivity and Chemical Profile
The molecule's reactivity is governed by its three nitrogen atoms, each with distinct electronic properties.
Caption: Key reactive centers in 1-(Pyridin-4-yl)pyrrolidin-3-amine.
-
Pyrrolidine Nitrogen (N1): As a tertiary amine, this nitrogen is a Lewis base and can be readily protonated or alkylated. Its basicity is typical of dialkyl amines.[6]
-
Primary Amine (N3): This is the most nucleophilic site on the molecule, readily participating in reactions such as acylation, sulfonylation, and reductive amination to form a wide array of derivatives.
-
Pyridine Nitrogen (N4'): The sp²-hybridized nitrogen of the pyridine ring is less basic than the aliphatic amines due to the electron-withdrawing nature of the aromatic ring. It can still be protonated in strongly acidic media and can act as a hydrogen bond acceptor or coordinate to metal centers.
Spectroscopic Analysis (Predicted)
While dedicated spectra for this specific compound are not publicly available, its structure allows for the prediction of key spectroscopic features.
-
¹H NMR: The spectrum would be complex. Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the pyrrolidine ring would be in the aliphatic region (δ 2.0-4.0 ppm), likely showing complex splitting patterns due to diastereotopicity. The protons of the -NH₂ group would appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.
-
¹³C NMR: The spectrum would show 9 distinct carbon signals. The pyridine carbons would resonate in the range of δ 120-150 ppm. The carbons of the pyrrolidine ring would appear in the upfield region, typically between δ 30-60 ppm.
-
Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 163. Key fragmentation patterns would likely involve the cleavage of the pyrrolidine ring and loss of the amino group, generating characteristic fragment ions.
Pharmacological Context and Drug Development Potential
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[5] Its non-planar, three-dimensional structure allows for effective exploration of pharmacological space, often leading to improved binding affinity and selectivity for biological targets.[7]
Notably, structurally related 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives have been identified as potent inhibitors of Plasmodium prolyl-tRNA synthetase (PRS), a clinically validated antimalarial target.[8][9] These compounds exhibit low nanomolar activity against both drug-sensitive and resistant strains of Plasmodium falciparum.[8]
Caption: Structural relationship to biologically active antimalarial agents.
The structural similarity of 1-(Pyridin-4-yl)pyrrolidin-3-amine to these active compounds suggests it is a promising starting point for the development of novel therapeutics. The primary amine at the 3-position offers a versatile handle for chemical modification, allowing for the generation of libraries of derivatives to probe structure-activity relationships (SAR) for various biological targets, including but not limited to parasitic enzymes, kinases, and GPCRs.[10]
Safety, Handling, and Storage
No specific Material Safety Data Sheet (MSDS) is available for 1-(Pyridin-4-yl)pyrrolidin-3-amine. Therefore, its handling should be guided by a precautionary approach based on data from structurally similar compounds.
-
Potential Hazards (Inferred): Based on the SDS for 4-(Pyrrolidin-1-yl)pyridine, the compound should be considered toxic if swallowed and capable of causing severe skin burns and eye damage .[11] The pyrrolidine moiety itself is classified as harmful, corrosive, and flammable.[6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] The compound may be sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. Store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
1-(Pyridin-4-yl)pyrrolidin-3-amine is a heterocyclic compound with significant potential as a scaffold and building block in drug discovery and materials science. Its combination of a pyrrolidine ring, a pyridine moiety, and a reactive primary amine provides a rich chemical landscape for derivatization. While publicly available data on its experimental properties are limited, its structural relationship to potent antimalarial agents underscores its value for further investigation. The synthetic and safety guidelines presented in this document provide a solid foundation for researchers to safely handle, synthesize, and explore the promising chemical space offered by this molecule.
References
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International Laboratory USA. (R)-1-(PYRIDIN-4-YLMETHYL)PYRROLIDIN-3-AMINE TRIHYDROCHLORIDE. [Link][12]
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Loba Chemie. PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. [Link][13]
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PubChemLite. 1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride (C9H13N3). [Link][3]
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Baragaña, B., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases. [Link][8]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link][7]
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PubChemLite. 1-(pyridin-3-yl)pyrrolidin-3-amine (C9H13N3). [Link][14]
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Baragaña, B., et al. (2021). Repositioning and Characterization of 1‑(Pyridin-4-yl)pyrrolidin-2- one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases (Manuscript). [Link][9]
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Akgul, O., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link][10]
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Organic Chemistry Portal. Synthesis of pyrrolidines. [Link][4]
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Görlitzer, K., et al. (1998). [Pyrido[3,2-b]indol-4-yl-amines--synthesis and investigation of activity against malaria]. Pharmazie. [Link][15]
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Görlitzer, K., et al. (2004). [[1]Benzofuro[3,2-b]pyridin-4-yl-amines - Synthesis and Investigation of Activity Against Malaria]. Pharmazie. [Link][16]
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Foreword: The Strategic Importance of the 1-(Pyridin-4-yl)pyrrolidine Scaffold
An In-Depth Technical Guide to the Synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold. Its three-dimensional, non-planar structure allows for a thorough exploration of pharmacophore space, a critical advantage over flat, aromatic systems.[1] When coupled with a pyridine moiety, as in 1-(Pyridin-4-yl)pyrrolidin-3-amine, the resulting molecule becomes a cornerstone building block for a diverse range of biologically active agents. This scaffold is integral to compounds targeting everything from neurodegenerative diseases to infectious agents like malaria, where derivatives have shown potent activity.[2][3][4]
This guide provides a comprehensive overview of the principal synthetic pathways to 1-(Pyridin-4-yl)pyrrolidin-3-amine. Moving beyond a mere recitation of steps, we will dissect the underlying chemical logic, explore the rationale behind methodological choices, and present validated protocols suitable for implementation in a research or drug development setting.
Retrosynthetic Analysis: Deconstructing the Target Molecule
The most logical and industrially scalable approach to synthesizing 1-(Pyridin-4-yl)pyrrolidin-3-amine involves the formation of the C-N bond between the pyridine ring and the pyrrolidine nitrogen. This disconnection strategy is favored due to the commercial availability and stability of the requisite starting materials.
The primary retrosynthetic disconnection breaks the aryl C-N bond, yielding two key synthons: a 4-substituted pyridine acting as the electrophile and a pyrrolidin-3-amine derivative serving as the nucleophile.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Critical Parameter Selection:
-
Pyrrolidine Nucleophile: Direct use of 3-aminopyrrolidine can lead to side reactions. Therefore, employing N-Boc-3-aminopyrrolidine is standard practice. The Boc (tert-butyloxycarbonyl) group prevents the primary amine from undergoing undesired reactions and improves handling and solubility.
-
Pyridine Electrophile: 4-Chloropyridine hydrochloride is a cost-effective and common starting material. The hydrochloride must be neutralized or used with a sufficient excess of base. 4-Bromopyridine is more reactive but often more expensive.
-
Catalyst System: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are required to promote the reductive elimination step, which is often rate-limiting.
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are common choices. Pd(OAc)₂ requires in-situ reduction to Pd(0). [5] * Ligand: Biarylphosphine ligands like RuPhos or XPhos are highly effective for coupling with electron-deficient heteroaryl chlorides. [6]* Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is highly effective. Weaker bases like K₂CO₃ or Cs₂CO₃ can also be used, often requiring higher temperatures or longer reaction times.
-
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are required to prevent catalyst poisoning.
Validated Experimental Protocol: Buchwald-Hartwig Coupling
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq.), RuPhos (0.04 eq.), and Sodium tert-butoxide (1.5 eq.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Add 4-chloropyridine hydrochloride (1.0 eq.) and N-Boc-3-aminopyrrolidine (1.1 eq.).
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
Step 2: Reaction Execution
-
Stir the reaction mixture vigorously at 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate) by flash column chromatography on silica gel.
Step 4: Boc Deprotection
-
Dissolve the purified intermediate in a suitable solvent such as 1,4-dioxane or dichloromethane.
-
Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA) (5-10 eq.).
-
Stir the mixture at room temperature for 1-4 hours, monitoring for the disappearance of the starting material.
-
Concentrate the mixture under reduced pressure. If HCl was used, the dihydrochloride salt is often precipitated by adding diethyl ether. If TFA was used, a basic workup is required to obtain the free amine.
-
The resulting 1-(Pyridin-4-yl)pyrrolidin-3-amine salt can be used directly or neutralized to the free base.
Nucleophilic Aromatic Substitution (SNAr): A Classical Alternative
While often requiring harsher conditions than palladium-catalyzed methods, SNAr is a viable, metal-free alternative. The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack, particularly when a good leaving group (like F or Cl) is present.
Mechanistic Considerations
The SNAr pathway involves two main steps:
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Expulsion: The aromaticity of the pyridine ring is restored by the expulsion of the halide ion.
Caption: Mechanism of the SNAr reaction.
Experimental Protocol: SNAr
-
In a sealed tube, combine 4-chloropyridine (1.0 eq.), N-Boc-3-aminopyrrolidine (1.2 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) in a polar aprotic solvent like DMSO or NMP.
-
Heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the intermediate via column chromatography, followed by Boc deprotection as described in Section 2.2, Step 4.
Comparative Analysis of Synthetic Pathways
For the synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine, the choice of method depends on scale, available resources, and desired purity profile.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Conditions | Mild (80-110 °C) | Harsh (120-150+ °C) |
| Catalyst | Palladium precatalyst + Ligand | None (Metal-free) |
| Substrate Scope | Broad (Cl, Br, I, OTf) | Limited (F > Cl >> Br) |
| Yields | Generally High (70-95%) | Variable, often moderate |
| Cost | Higher (catalyst and ligand) | Lower (reagents only) |
| Scalability | Well-established for large scale | Can be challenging due to high temperatures |
| Recommendation | Preferred Method for lab and process scale | Viable alternative, especially if metal contamination is a concern |
Conclusion and Outlook
The synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine is most efficiently and reliably achieved via a two-step sequence involving a Buchwald-Hartwig amination followed by acidic deprotection. This pathway offers superior yields, milder conditions, and broader substrate compatibility compared to classical SNAr approaches. The choice of a bulky biarylphosphine ligand, such as RuPhos, is critical for achieving high efficiency, particularly when using the economically favorable 4-chloropyridine as a starting material.
As drug development pipelines continue to demand molecules with greater three-dimensional complexity, mastering the synthesis of scaffolds like 1-(Pyridin-4-yl)pyrrolidin-3-amine is not merely an academic exercise. It is a fundamental capability that empowers medicinal chemists to create the next generation of innovative therapeutics.
References
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An In-Depth Technical Guide to 1-(Pyridin-4-yl)pyrrolidin-3-amine: A Scaffold of Interest in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-(Pyridin-4-yl)pyrrolidin-3-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document delineates its chemical identity, including its IUPAC name and synonyms, and explores the broader significance of the pyrrolidine and aminopyridine moieties in medicinal chemistry. While detailed experimental data for this specific compound is not extensively published, this guide synthesizes available information on related structures to provide valuable insights into its potential synthesis, physicochemical properties, and pharmacological relevance. Particular attention is given to the promising therapeutic applications of the closely related 1-(pyridin-4-yl)pyrrolidin-2-one scaffold as an antimalarial agent, suggesting a strong rationale for the investigation of its 3-amino analogue.
Chemical Identity and Nomenclature
The fundamental step in understanding any chemical entity is to establish its precise identity. This section provides the standardized nomenclature and alternative names for the compound of interest.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-(Pyridin-4-yl)pyrrolidin-3-amine .[1] This systematic name precisely describes the molecular structure, indicating a pyrrolidine ring substituted at the first position (the nitrogen atom) with a pyridin-4-yl group, and at the third position with an amine group.
Synonyms and Common Identifiers
In scientific literature and chemical databases, this compound may be referred to by a variety of names and identifiers. Some of the commonly encountered synonyms include:
-
1-pyridin-4-ylpyrrolidin-3-amine[1]
-
3-Amino-1-(4-pyridinyl)pyrrolidine
For unambiguous identification, the following identifiers are crucial:
A dihydrochloride salt form is also documented, with the name 1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride.[1]
The Pyrrolidine and Aminopyridine Scaffolds in Drug Discovery
The structural components of 1-(Pyridin-4-yl)pyrrolidin-3-amine, namely the pyrrolidine ring and the aminopyridine moiety, are independently recognized as privileged scaffolds in medicinal chemistry. Their combination in a single molecule presents a compelling case for its potential biological activity.
The Versatility of the Pyrrolidine Ring
The five-membered pyrrolidine ring is a ubiquitous feature in a vast array of natural products and synthetic drugs.[3] Its prevalence in FDA-approved drugs underscores its importance in pharmaceutical sciences.[3] The key advantages of incorporating a pyrrolidine scaffold include:
-
Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a more effective exploration of the three-dimensional pharmacophore space compared to flat, aromatic systems.[3]
-
Stereochemical Complexity: The presence of chiral centers on the pyrrolidine ring provides opportunities for stereochemical diversity, which can be crucial for optimizing target binding and reducing off-target effects.[3]
-
Improved Physicochemical Properties: The pyrrolidine moiety can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug development.
The Significance of the Aminopyridine Moiety
Aminopyridine derivatives are also of great interest in the design of new therapeutic agents.[4] Their key contributions to the properties of a molecule include:
-
Modulation of Physicochemical Properties: The aminopyridine group can reduce lipophilicity and introduce hydrogen bonding capabilities, which can enhance aqueous solubility and target interactions.[4]
-
Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring, offering the advantage of a nitrogen atom that can act as a hydrogen bond acceptor and improve water solubility.
-
Synthetic Handle: The amino group on the pyridine ring can serve as a versatile synthetic handle for further structural modifications.
Synthesis Strategies
A plausible synthetic approach would involve the reaction of a suitable 3-aminopyrrolidine derivative with a 4-halopyridine, such as 4-chloropyridine or 4-fluoropyridine, under conditions that favor nucleophilic aromatic substitution.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine.
Detailed Protocol Considerations:
-
Protection of the Pyrrolidine Amine: To avoid side reactions, the amino group of the 3-aminopyrrolidine is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
-
Reaction Conditions: The nucleophilic aromatic substitution would typically be carried out in a high-boiling point solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), in the presence of a base, such as potassium carbonate or triethylamine.
-
Deprotection: The final step would involve the removal of the protecting group under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
Physicochemical and Spectroscopic Data (Predicted)
In the absence of experimentally determined data, computational predictions can provide valuable estimates of the physicochemical properties of 1-(Pyridin-4-yl)pyrrolidin-3-amine.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₉H₁₃N₃ | PubChem |
| Molecular Weight | 163.22 g/mol | PubChem |
| XLogP3 | 0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 41.1 Ų | PubChem |
Spectroscopic Data Interpretation (Anticipated Features):
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the pyrrolidine ring. The aromatic region would likely display two doublets corresponding to the protons on the pyridine ring. The aliphatic region would show complex multiplets for the pyrrolidine ring protons.
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The signals for the pyridine carbons would appear in the downfield region, while the pyrrolidine carbons would be in the upfield region.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 163.11. The fragmentation pattern would likely involve cleavage of the pyrrolidine ring and the bond between the two rings.
Potential Biological Activity and Therapeutic Applications
While the biological activity of 1-(Pyridin-4-yl)pyrrolidin-3-amine has not been extensively reported, the significant findings for the closely related 1-(pyridin-4-yl)pyrrolidin-2-one scaffold provide a strong impetus for its investigation as a potential therapeutic agent.
Antimalarial Potential: Insights from the 2-Oxo Analogue
A substantial body of research has focused on 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as potent inhibitors of the Plasmodium falciparum prolyl-tRNA synthetase (PRS).[5][6] This enzyme is essential for protein synthesis in the malaria parasite, making it a clinically validated drug target.[5]
Mechanism of Action (Hypothesized for the 3-Amino Analogue):
It is plausible that 1-(Pyridin-4-yl)pyrrolidin-3-amine could also exhibit antimalarial activity by targeting the same enzyme. The 1-(pyridin-4-yl)pyrrolidine core likely serves as the key pharmacophore for binding to the PRS active site. The substitution at the 3-position with an amino group, as opposed to a carbonyl group, would alter the electronic and steric properties of the molecule, which could influence its binding affinity and selectivity.
Caption: Hypothesized mechanism of antimalarial action for 1-(Pyridin-4-yl)pyrrolidin-3-amine.
Future Directions and Research Opportunities
The information gathered in this technical guide highlights 1-(Pyridin-4-yl)pyrrolidin-3-amine as a molecule with significant untapped potential. The following are key areas for future research:
-
Development of a Robust Synthetic Protocol: A detailed, reproducible, and scalable synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine is a critical first step for enabling further research.
-
Comprehensive Physicochemical and Spectroscopic Characterization: Experimental determination of the compound's properties, including its solubility, pKa, and detailed NMR and mass spectral data, is essential for its use as a research tool.
-
In Vitro and In Vivo Biological Evaluation: Screening of 1-(Pyridin-4-yl)pyrrolidin-3-amine against a panel of biological targets, particularly Plasmodium falciparum PRS, is warranted. Subsequent in vivo studies in animal models of malaria would be the next logical step.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to both the pyrrolidine and pyridine rings would provide valuable insights into the structural requirements for biological activity.
Conclusion
1-(Pyridin-4-yl)pyrrolidin-3-amine is a heterocyclic compound that stands at the intersection of two privileged scaffolds in medicinal chemistry. While specific experimental data for this molecule is currently limited, the compelling biological activity of its close analogue, 1-(pyridin-4-yl)pyrrolidin-2-one, as an antimalarial agent, provides a strong rationale for its further investigation. This technical guide has synthesized the available information to provide a foundational understanding of its chemical identity, potential synthesis, and promising therapeutic relevance. It is hoped that this document will serve as a valuable resource for researchers and stimulate further exploration into the chemical and biological properties of this intriguing molecule.
References
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Di Stefano, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(9), 1084. Available at: [Link]
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Okaniwa, M., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(6), 1680–1689. Available at: [Link]
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An Investigative Guide to the Potential Mechanism of Action of 1-(Pyridin-4-yl)pyrrolidin-3-amine
Abstract
This technical guide provides an in-depth analysis of the potential mechanism of action of the novel compound 1-(Pyridin-4-yl)pyrrolidin-3-amine. In the absence of direct published literature on its specific biological targets, this document synthesizes findings from structurally related molecules to formulate plausible hypotheses for its activity. We will primarily explore two potential pathways: inhibition of prolyl-tRNA synthetase (PRS), based on the established activity of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, and antagonism of the melanin-concentrating hormone receptor-1 (MCH-R1), drawing parallels to other pyridinyl-pyrrolidine amine compounds. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a structured investigative framework, detailing proposed experimental protocols, and providing the scientific rationale to elucidate the pharmacological profile of this compound of interest.
Introduction: The Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to introduce three-dimensionality and provide a key interactive nitrogen atom.[1] Its non-planar structure allows for the exploration of diverse pharmacophore space, contributing to the stereochemistry and biological activity of a molecule.[1] The basicity of the pyrrolidine nitrogen can be modulated by substituents, influencing its interaction with biological targets.[1] This versatility has led to the development of numerous biologically active compounds, including antibiotics, antivirals, and enzyme inhibitors.[2]
The subject of this guide, 1-(Pyridin-4-yl)pyrrolidin-3-amine, combines the pyrrolidine core with a pyridine ring, a common feature in many pharmacologically active agents. While this specific molecule is not extensively characterized in publicly available literature, its structural components suggest the potential for significant biological activity. This guide will, therefore, serve as an investigative roadmap for researchers seeking to understand its mechanism of action.
Hypothesized Mechanisms of Action
Based on the established activities of structurally analogous compounds, two primary hypotheses for the mechanism of action of 1-(Pyridin-4-yl)pyrrolidin-3-amine are proposed.
Hypothesis 1: Inhibition of Prolyl-tRNA Synthetase (PRS)
A compelling line of investigation points towards the inhibition of prolyl-tRNA synthetase (PRS), an enzyme crucial for protein synthesis. This hypothesis is rooted in the well-documented antimalarial activity of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, which differ from our target compound only by the substitution at the 3-position of the pyrrolidine ring (an amine vs. a carbonyl group in the pyrrolidin-2-one series).
These 1-(pyridin-4-yl)pyrrolidin-2-one compounds have been identified as potent inhibitors of Plasmodium falciparum cytoplasmic PRS (cPRS).[3][4][5][6] They are believed to act as ATP-site binders, preventing the charging of tRNA with proline, a critical step in protein translation.[3][7] This inhibition leads to the cessation of parasite growth and has shown efficacy in both blood and liver stages of malaria infection.[3][5]
The structural similarity between 1-(Pyridin-4-yl)pyrrolidin-3-amine and the PRS inhibitors suggests that it may engage with the same target. The pyridine-4-yl moiety and the pyrrolidine scaffold are key components for binding in the PRS active site. The amine at the 3-position could potentially form different hydrogen bonding interactions within the ATP binding pocket compared to the carbonyl group in the comparator series, which may alter its potency and selectivity.
Signaling Pathway: Inhibition of Protein Synthesis via PRS
Caption: Hypothesized inhibition of protein synthesis by 1-(Pyridin-4-yl)pyrrolidin-3-amine.
Hypothesis 2: Antagonism of Melanin-Concentrating Hormone Receptor-1 (MCH-R1)
An alternative hypothesis is that 1-(Pyridin-4-yl)pyrrolidin-3-amine acts as an antagonist of the melanin-concentrating hormone receptor-1 (MCH-R1). This is based on reports of derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine being potent and functionally active MCH-R1 antagonists.[8] MCH-R1 is a G protein-coupled receptor (GPCR) primarily expressed in the brain and is involved in the regulation of energy balance and mood.
While the pyridine substitution pattern is different (pyridin-4-yl vs. pyridin-3-yl) and the comparator has an additional amine on the pyridine ring, the core 1-(pyridinyl)pyrrolidin-3-amine structure is present. Antagonism of MCH-R1 by these compounds has been shown to have potential therapeutic effects in metabolic disorders and depression.[8] The pyrrolidine-amine moiety in these antagonists is crucial for their binding affinity to the receptor.
Signaling Pathway: MCH-R1 Antagonism
Caption: Hypothesized antagonism of the MCH-R1 signaling pathway.
Proposed Experimental Protocols for Mechanism of Action Elucidation
To definitively determine the mechanism of action of 1-(Pyridin-4-yl)pyrrolidin-3-amine, a systematic experimental approach is required. The following protocols are proposed to test the aforementioned hypotheses.
Workflow for MoA Investigation
Caption: Proposed experimental workflow for MoA elucidation.
Detailed Protocol: Prolyl-tRNA Synthetase (PRS) Enzymatic Assay
This assay will determine if 1-(Pyridin-4-yl)pyrrolidin-3-amine directly inhibits the enzymatic activity of PRS.
Objective: To quantify the IC50 value of the test compound against recombinant P. falciparum PRS.
Materials:
-
Recombinant P. falciparum PRS
-
ATP, L-proline, and tRNA(Pro)
-
Test compound: 1-(Pyridin-4-yl)pyrrolidin-3-amine
-
Positive control: A known PRS inhibitor (e.g., halofuginone)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., a pyrophosphate detection kit)
Procedure:
-
Prepare a serial dilution of the test compound and the positive control.
-
In a 384-well plate, add the assay buffer, PRS enzyme, and the test compound or control.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of ATP, L-proline, and tRNA(Pro).
-
Allow the reaction to proceed for 30 minutes at 37°C.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Detailed Protocol: MCH-R1 Radioligand Binding Assay
This assay will determine the binding affinity of the test compound to the MCH-R1 receptor.
Objective: To determine the Ki value of the test compound for MCH-R1.
Materials:
-
Cell membranes from a cell line overexpressing human MCH-R1 (e.g., HEK293-MCH-R1)
-
Radioligand (e.g., [125I]-MCH)
-
Test compound: 1-(Pyridin-4-yl)pyrrolidin-3-amine
-
Non-specific binding control (e.g., unlabeled MCH)
-
Binding buffer (e.g., Tris-HCl, MgCl2, BSA)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well filter plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate to remove unbound radioligand.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and the percent displacement by the test compound.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Data Presentation and Interpretation
The results from the proposed experiments should be tabulated for clear comparison and interpretation.
Table 1: Hypothetical In Vitro Profiling Data
| Assay | Metric | 1-(Pyridin-4-yl)pyrrolidin-3-amine | Halofuginone (Control) | Unlabeled MCH (Control) |
| P. falciparum PRS Enzymatic Assay | IC50 (nM) | To be determined | Expected < 50 nM | N/A |
| MCH-R1 Binding Assay | Ki (nM) | To be determined | N/A | Expected < 10 nM |
| P. falciparum Growth Inhibition | IC50 (nM) | To be determined | Expected < 50 nM | N/A |
| MCH-R1 cAMP Functional Assay | IC50 (nM) | To be determined | N/A | Expected < 20 nM |
Interpretation of Potential Outcomes:
-
Outcome A: Potent PRS inhibition, weak MCH-R1 binding. This would strongly support the hypothesis that 1-(Pyridin-4-yl)pyrrolidin-3-amine acts as a PRS inhibitor, similar to the 1-(pyridin-4-yl)pyrrolidin-2-one series.
-
Outcome B: Potent MCH-R1 binding, weak PRS inhibition. This would support the hypothesis that the compound is an MCH-R1 antagonist.
-
Outcome C: Potent activity in both assays. This would suggest a multi-target profile, which would require further investigation to determine the primary therapeutic mechanism.
-
Outcome D: Weak or no activity in either assay. This would indicate that the mechanism of action lies elsewhere, and broader screening against other targets would be necessary.
Conclusion
While the precise mechanism of action of 1-(Pyridin-4-yl)pyrrolidin-3-amine remains to be elucidated, its structural characteristics provide a strong basis for forming testable hypotheses. The established pharmacology of related pyrrolidine derivatives points towards two primary potential pathways: inhibition of prolyl-tRNA synthetase or antagonism of the MCH-1 receptor. The experimental framework outlined in this guide provides a clear and logical path for researchers to systematically investigate these possibilities. By employing a combination of enzymatic, binding, and cell-based functional assays, the scientific community can uncover the pharmacological profile of this promising compound, paving the way for its potential development as a therapeutic agent.
References
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Okaniwa, M., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(6), 1680-1689. [Link][3][5][6]
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ResearchGate. (2021). (PDF) Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. [Link][4]
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ACS Infectious Diseases. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. [Link][5]
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Achsendo, Y. T., et al. (2022). MOLECULAR DOCKING STUDY OF 1‑(PYRIDIN-4-YL)PYRROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM. Pharmacoscript, 5(2), 116-125. [Link][7]
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Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706. [Link][8]
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ResearchGate. (n.d.). Representative compounds of the 1-(pyridin-4-yl)pyrrolidin-2-one... [Link]
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Achsendo, Y. T., et al. (2022). (PDF) MOLECULAR DOCKING STUDY OF 1‑(PYRIDIN-4-YL)PYRROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM. [Link]
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PubMed. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. [Link][6]
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D'hooghe, M., & Van Brabandt, W. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4879. [Link][1]
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1-(Pyridin-4-yl)pyrrolidin-3-amine biological activity screening
An In-Depth Technical Guide to the Biological Activity Screening of 1-(Pyridin-4-yl)pyrrolidin-3-amine
Authored by a Senior Application Scientist
Preamble: Unlocking the Therapeutic Potential of a Novel Scaffold
The discovery and development of novel small molecules with therapeutic potential is the cornerstone of modern medicine. The 1-(pyridin-4-yl)pyrrolidine core is a privileged scaffold, appearing in a multitude of biologically active compounds. This guide focuses on a specific, yet largely unexplored derivative: 1-(Pyridin-4-yl)pyrrolidin-3-amine . While direct biological data for this compound is scarce, the known activities of structurally related analogs, such as the 1-(pyridin-4-yl)pyrrolidin-2-one series, which have shown promise as antimalarial agents, provide a compelling rationale for a thorough investigation of its biological properties.[1][2][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on how to approach the biological activity screening of 1-(pyridin-4-yl)pyrrolidin-3-amine. It provides a strategic, multi-tiered approach, from broad phenotypic screening to specific target-based assays, with the aim of identifying and characterizing its therapeutic potential. The protocols and strategies outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.
Part 1: The Strategic Imperative for a Tiered Screening Approach
A hierarchical screening strategy is the most efficient and cost-effective method for elucidating the biological activity of a novel chemical entity.[4] This approach begins with broad, high-throughput screens to identify any significant biological effects, followed by more focused secondary and mechanistic assays to identify the molecular target and elucidate the mechanism of action. This tiered approach mitigates the risk of pursuing false leads and maximizes the chances of identifying a viable drug candidate.
Our proposed screening cascade for 1-(pyridin-4-yl)pyrrolidin-3-amine is as follows:
Caption: A tiered approach to biological activity screening.
Part 2: Tier 1 - Casting a Wide Net with Primary Screens
The initial phase of screening is designed to be broad, identifying any potential biological activity of 1-(pyridin-4-yl)pyrrolidin-3-amine.
Antiproliferative Screening in Cancer Cell Lines
Given that many kinase inhibitors and other targeted therapies exhibit antiproliferative effects, a primary screen against a panel of human cancer cell lines is a logical starting point.[5][6]
Protocol: Sulforhodamine B (SRB) Assay for Cell Proliferation
-
Cell Plating: Seed cells from a diverse cancer panel (e.g., NCI-60) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with 1-(pyridin-4-yl)pyrrolidin-3-amine at a single high concentration (e.g., 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes.
-
Wash and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. A significant reduction in cell viability (e.g., >50%) in one or more cell lines is considered a "hit".
Antiparasitic and Antimicrobial Screening
Building on the known antimalarial activity of the related 1-(pyridin-4-yl)pyrrolidin-2-one scaffold, it is crucial to assess the activity of the 3-amine derivative against Plasmodium falciparum and other relevant microbes.[1][2][3]
Protocol: SYBR Green I-based Malaria Assay
-
Parasite Culture: Culture chloroquine-sensitive and -resistant strains of P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Compound Addition: In a 96-well plate, add serial dilutions of 1-(pyridin-4-yl)pyrrolidin-3-amine to synchronized ring-stage parasites.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.
-
Fluorescence Reading: Measure fluorescence with a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Broad Kinase Panel Screening
The pyridin-pyrrolidine motif is a common feature in many kinase inhibitors.[7][8] Therefore, a broad kinase panel screen is a high-priority target-based approach to run in parallel with phenotypic screens. This can rapidly identify potential kinase targets and guide further investigation.
Workflow: Kinase Profiling
A number of commercial services offer kinase profiling against large panels of kinases (e.g., Eurofins' KINOMEscan™ or Reaction Biology's HotSpot™).[9][10] The general principle involves assessing the ability of the test compound to displace a known ligand from the kinase active site.
Caption: A simplified workflow for competitive binding kinase assays.
A significant inhibition of binding (typically >90% at 10 µM) to a specific kinase or kinase family would warrant further investigation. Based on existing literature, kinases such as Discoidin Domain Receptor 1 (DDR1) could be of particular interest.[11][12][13][14][15]
Part 3: Tier 2 - Hit Confirmation and Prioritization
Once "hits" are identified in the primary screens, the next crucial step is to confirm their activity and determine their potency.
Dose-Response Analysis
For any hits from the primary screens, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This involves testing the compound over a range of concentrations (typically 8-12 points) and fitting the data to a four-parameter logistic model.
| Assay Type | Parameter | Description |
| Antiproliferative | IC50 | Concentration that inhibits cell growth by 50% |
| Antiparasitic | IC50 | Concentration that inhibits parasite growth by 50% |
| Kinase Inhibition | IC50 | Concentration that inhibits kinase activity by 50% |
Preliminary Structure-Activity Relationship (SAR)
If synthetic analogs of 1-(pyridin-4-yl)pyrrolidin-3-amine are available, they should also be tested in the primary assays. This will provide early insights into the structure-activity relationship and guide future medicinal chemistry efforts.
Part 4: Tier 3 - Unraveling the Mechanism of Action
For confirmed and potent hits, the focus shifts to identifying the molecular target and understanding the mechanism of action.
Specific Target-Based Assays
If a specific kinase was identified in the panel screen (e.g., DDR1), a dedicated biochemical assay should be performed to confirm the inhibitory activity.[11][12][13]
Protocol: In Vitro DDR1 Kinase Assay (LanthaScreen™)
-
Reaction Setup: In a 384-well plate, combine recombinant DDR1 enzyme, a fluorescently labeled substrate peptide, and varying concentrations of 1-(pyridin-4-yl)pyrrolidin-3-amine.
-
Initiation: Start the kinase reaction by adding ATP at a concentration close to its Km value.[9] Incubate at room temperature.
-
Detection: Stop the reaction and add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
TR-FRET Measurement: After incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the IC50 value from the dose-response curve.
Cellular Target Engagement
To confirm that the compound interacts with its putative target in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed. This technique is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Pathway Analysis
If the compound shows potent antiproliferative activity, Western blotting can be used to investigate its effects on key signaling pathways downstream of the putative target. For example, if DDR1 is the target, one would examine the phosphorylation status of DDR1 and its downstream effectors.
Part 5: Data Interpretation and Advancing the Lead
The culmination of this screening cascade will be a rich dataset that needs careful interpretation. A promising hit compound will exhibit the following characteristics:
-
Potency: Low nanomolar to micromolar activity in primary and secondary assays.
-
Selectivity: A clear selectivity profile, especially in the kinase panel screen.
-
Cellular Activity: The compound should demonstrate activity in cell-based assays, confirming its ability to cross the cell membrane and engage its target.
-
Confirmed Mechanism of Action: Evidence from target-based assays and pathway analysis should support a clear mechanism of action.
Compounds that meet these criteria can then be advanced to lead optimization, where medicinal chemistry efforts will focus on improving their potency, selectivity, and pharmacokinetic properties.
Conclusion
The systematic biological activity screening of 1-(pyridin-4-yl)pyrrolidin-3-amine holds significant promise for the discovery of novel therapeutic agents. By employing a logical, tiered screening strategy, from broad phenotypic assays to specific mechanistic studies, researchers can efficiently and effectively explore the full therapeutic potential of this intriguing scaffold. The methodologies and insights provided in this guide are intended to provide a robust framework for such an endeavor, ultimately contributing to the advancement of new medicines.
References
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Baragana, B., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(7), 1680-1689. [Link]
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The Emerging Therapeutic Potential of 1-(Pyridin-4-yl)pyrrolidin-3-amine Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 1-(pyridin-4-yl)pyrrolidin-3-amine core represents a fascinating and strategically significant scaffold in modern medicinal chemistry. This bicyclic structure, which marries the electron-deficient pyridine ring with the versatile pyrrolidine moiety, has emerged as a cornerstone for the development of novel therapeutics across a spectrum of diseases. Its unique three-dimensional architecture and hydrogen bonding capabilities allow for high-affinity interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 1-(pyridin-4-yl)pyrrolidin-3-amine derivatives and their analogs, with a particular focus on their applications in infectious diseases, oncology, and neurodegenerative disorders. For researchers and drug development professionals, understanding the nuances of this scaffold is paramount to unlocking its full therapeutic potential.
Synthetic Strategies: Building the 1-(Pyridin-4-yl)pyrrolidin-3-amine Core
The efficient construction of the 1-(pyridin-4-yl)pyrrolidin-3-amine scaffold is a critical first step in the exploration of its therapeutic potential. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a protected 3-aminopyrrolidine and a 4-halopyridine, followed by deprotection.
Key Synthetic Precursors and their Preparation
-
N-Boc-3-aminopyrrolidine: This is a crucial building block where the Boc (tert-butyloxycarbonyl) group serves to protect the pyrrolidine nitrogen, preventing its interference in subsequent reactions, while leaving the 3-amino group available for derivatization or for later deprotection. The synthesis of chiral (S)-3-aminopyrrolidine dihydrochloride can be achieved from trans-4-hydroxy-L-proline through a multi-step process involving decarboxylation, N-Boc protection, sulfonylation, azidation, and reduction[1].
-
4-Chloropyridine: This commercially available reagent serves as the electrophilic partner in the SNAr reaction. The chloro-substituent at the 4-position is readily displaced by nucleophiles due to the electron-withdrawing nature of the pyridine ring nitrogen.
Representative Synthetic Protocol: Synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine
This protocol outlines a two-step synthesis starting from commercially available N-Boc-3-aminopyrrolidine and 4-chloropyridine.
Step 1: Synthesis of tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate
-
Reaction: N-Boc-3-aminopyrrolidine + 4-Chloropyridine → tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate
-
Rationale: This step involves the nucleophilic aromatic substitution of the chlorine atom on the pyridine ring by the secondary amine of the pyrrolidine. The Boc-protected amino group at the 3-position does not participate in this reaction.
-
Procedure:
-
To a solution of N-Boc-3-aminopyrrolidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 4-chloropyridine hydrochloride (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate.
-
Step 2: Synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine (Final Product)
-
Reaction: tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate → 1-(Pyridin-4-yl)pyrrolidin-3-amine
-
Rationale: This is a standard Boc-deprotection step under acidic conditions to liberate the primary amine.
-
Procedure:
-
Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon complete deprotection, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 1-(Pyridin-4-yl)pyrrolidin-3-amine.
-
Caption: Synthetic workflow for 1-(Pyridin-4-yl)pyrrolidin-3-amine.
Therapeutic Applications and Biological Activities
Antimalarial Activity: Targeting Plasmodium Prolyl-tRNA Synthetase
While direct data on the 3-amino derivative is limited, extensive research on the closely related 1-(pyridin-4-yl)pyrrolidin-2-one scaffold provides compelling evidence for its potential as an antimalarial agent. These compounds have been identified as potent inhibitors of Plasmodium falciparum cytoplasmic prolyl-tRNA synthetase (PRS), a clinically validated target for malaria.[2][3][4][5]
-
Mechanism of Action: By inhibiting PRS, these compounds block protein synthesis in the parasite, leading to its death.[2][6] This mechanism is distinct from many current antimalarials, suggesting a low probability of cross-resistance with existing drugs.[2]
-
Structure-Activity Relationship (SAR):
-
The S-enantiomer of the pyrrolidin-2-one series exhibits significantly higher antiplasmodial activity, indicating a stereospecific interaction with the target enzyme.[4]
-
Modifications to the substituents on the pyrrolidinone ring and the pyridine ring have been explored to optimize potency and pharmacokinetic properties.[2]
-
-
In Vitro and In Vivo Efficacy: The frontrunner compounds from the pyrrolidin-2-one series have demonstrated low nanomolar activity against resistant P. falciparum strains and efficacy in murine models of malaria.[2][4]
Table 1: In Vitro Antimalarial Activity of Representative 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives
| Compound | P. falciparum 3D7 IC50 (nM) | HEK293 CC50 (nM) | Selectivity Index (SI) |
| 1 | 10 | 769 | >76 |
| 1-S enantiomer | 8 | 800 | 100 |
| 1-R enantiomer | >1000 | >1000 | - |
Data sourced from ACS Infectious Diseases, 2021.[4]
Caption: Mechanism of action for antimalarial activity.
Kinase Inhibition: A Promising Frontier in Oncology
The 1-(pyridin-4-yl)pyrrolidin-3-amine scaffold is a promising starting point for the design of novel kinase inhibitors. The pyridine ring can act as a hinge-binding motif, a common feature in many ATP-competitive kinase inhibitors, while the pyrrolidine ring and its substituents can be modified to achieve selectivity and potency.
-
Potential Targets:
-
Akt (Protein Kinase B): Analogs of the pyrrolopyrimidine scaffold have been developed as potent Akt inhibitors, with clinical candidates like AZD5363 demonstrating efficacy in preclinical cancer models.[7] The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.
-
Cyclin-Dependent Kinases (CDKs): N-(pyridin-3-yl)pyrimidin-4-amine analogs have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[2] Dysregulation of CDKs is a hallmark of many cancers.
-
FLT3-ITD: Imidazo[4,5-b]pyridine derivatives containing a pyrrolidinyl moiety have shown activity against FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a driver mutation in acute myeloid leukemia (AML).[8]
-
Table 2: Kinase Inhibitory Activity of Structurally Related Compounds
| Compound Class | Target Kinase | Representative IC50/Ki |
| Pyrrolopyrimidine Analog | Akt1 | 8 nM |
| N-(pyridin-3-yl)pyrimidin-4-amine | CDK2 | 10-100 nM (predicted) |
| Imidazo[4,5-b]pyridine Analog | FLT3-ITD | Submicromolar |
Data is for analogous scaffolds and serves to highlight the potential of the 1-(pyridin-4-yl)pyrrolidin-3-amine core.
Caption: General mechanism of kinase inhibition.
Central Nervous System (CNS) Applications: Potential in Neurodegenerative Diseases
The structural similarity of the 1-(pyridin-4-yl)pyrrolidine-3-amine core to compounds with known CNS activity, such as 4-aminopyridine (dalfampridine), suggests its potential for the treatment of neurodegenerative disorders.[9][10] 4-Aminopyridine is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[10]
-
Potential Mechanisms:
-
Ion Channel Modulation: Derivatives could be designed to modulate the activity of various ion channels in the CNS, potentially restoring neuronal function in demyelinating diseases.
-
Enzyme Inhibition: Pyrimidine-containing compounds are being explored as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[11] Novel 1-phenyl-3-hydroxy-4-pyridinone derivatives have been designed as multifunctional agents for Alzheimer's disease, targeting H3 receptors and inhibiting Aβ aggregation.[12]
-
Experimental Protocols: A Guide to Biological Evaluation
Protocol 1: In Vitro Akt Kinase Activity Assay (Non-Radioactive)
This protocol is adapted from commercially available kits and provides a framework for assessing the inhibitory activity of novel compounds against Akt kinase.[7][13][14][15][16]
-
Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal. A decrease in signal indicates inhibition of the kinase.
-
Materials:
-
Recombinant active Akt1 enzyme
-
GSK-3α peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds dissolved in DMSO
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer (final DMSO concentration should be ≤1%).
-
In a 384-well plate, add 1 µL of the compound dilution or DMSO (for control).
-
Add 2 µL of Akt1 enzyme (e.g., 10 ng) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the GSK-3α substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The 1-(pyridin-4-yl)pyrrolidin-3-amine scaffold is a versatile and promising platform for the development of novel therapeutics. While its analog, the 1-(pyridin-4-yl)pyrrolidin-2-one, has shown significant promise as an antimalarial agent, the 3-amino derivative holds immense potential in oncology and neurodegenerative diseases. The synthetic accessibility of this core allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and biological evaluation of diverse libraries of 1-(pyridin-4-yl)pyrrolidin-3-amine derivatives against a panel of kinases and CNS targets. A deeper understanding of the molecular interactions between these compounds and their biological targets through X-ray crystallography and computational modeling will be instrumental in guiding the design of next-generation therapeutics based on this privileged scaffold.
References
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Baragana, B., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(5), 1334-1346. Available from: [Link]
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Yadav, P., & Singh, A. (2022). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ResearchGate. Available from: [Link]
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Vasileva, D., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry, 30(24), 2736-2751. Available from: [Link]
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Ahmad, F., et al. (2022). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Molecules, 27(15), 4987. Available from: [Link]
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Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. Available from: [Link]
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available from: [Link]
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Zivadinov, R., & Medin, J. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Expert Review of Neurotherapeutics, 19(9), 805-816. Available from: [Link]
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Robers, M. B., et al. (2022). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology, 17(10), 2824-2834. Available from: [Link]
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Wang, M., et al. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Organic Letters, 17(10), 2424-2427. Available from: [Link]
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National Institutes of Health. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Available from: [Link]
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ACS Publications. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Available from: [Link]
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Achsendo, Y. T., Ersty, W. J., & Dini, K. (2022). MOLECULAR DOCKING STUDY OF 1-(PYRIDIN-4-YL)PYRROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM. Pharmacoscript, 5(2), 114-123. Available from: [Link]
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Grebien, F., et al. (2011). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 54(13), 4587-4599. Available from: [Link]
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Wang, Y., et al. (2016). Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(4), 1539-1554. Available from: [Link]
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Spectroscopic Elucidation of 1-(Pyridin-4-yl)pyrrolidin-3-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 1-(Pyridin-4-yl)pyrrolidin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this molecule. By integrating predicted data with fundamental spectroscopic principles, this guide offers a robust framework for the structural verification and analysis of this and related compounds. The methodologies presented herein are grounded in established laboratory protocols, ensuring a blend of theoretical insight and practical applicability.
Introduction: The Significance of 1-(Pyridin-4-yl)pyrrolidin-3-amine
The fusion of a pyridine ring with a pyrrolidine scaffold in 1-(Pyridin-4-yl)pyrrolidin-3-amine creates a molecule of significant interest in medicinal chemistry and drug discovery. The pyridine moiety is a common feature in many pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability. The pyrrolidine ring, a saturated heterocycle, provides a three-dimensional structure that can be crucial for specific interactions with biological targets. The primary amine at the 3-position of the pyrrolidine ring offers a key site for further functionalization, making this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides a detailed examination of the predicted ¹H NMR, ¹³C NMR, and mass spectral data for 1-(Pyridin-4-yl)pyrrolidin-3-amine, offering a foundational reference for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-(Pyridin-4-yl)pyrrolidin-3-amine, ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom.
Note: The following NMR data are predicted using advanced computational algorithms and have not been experimentally verified. These predictions serve as a reliable guide for spectral interpretation.
Predicted ¹H NMR Data
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), multiplicities, and coupling constants (J).
Table 1: Predicted ¹H NMR Data for 1-(Pyridin-4-yl)pyrrolidin-3-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H (α to N) | 8.15 | Doublet |
| Pyridine H (β to N) | 6.65 | Doublet |
| Pyrrolidine H (on C with N) | 3.60 | Multiplet |
| Pyrrolidine H (on C with N) | 3.40 | Multiplet |
| Pyrrolidine H (CH-NH₂) | 3.30 | Multiplet |
| Pyrrolidine H (CH₂) | 2.20 | Multiplet |
| Pyrrolidine H (CH₂) | 1.80 | Multiplet |
| Amine H (NH₂) | 1.60 (broad) | Singlet |
Interpretation of the ¹H NMR Spectrum:
-
Pyridine Protons: The two sets of protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. The protons alpha to the nitrogen (adjacent to the electron-withdrawing nitrogen atom) are deshielded and thus resonate at a higher chemical shift (around 8.15 ppm) compared to the protons beta to the nitrogen (around 6.65 ppm). The coupling between these adjacent protons would result in doublet signals for both.
-
Pyrrolidine Protons: The protons on the pyrrolidine ring are in a more saturated environment and therefore appear at lower chemical shifts. The protons on the carbons directly attached to the nitrogen atoms (both the ring nitrogen and the exocyclic amine) will be deshielded relative to the other pyrrolidine protons. The complex splitting patterns (multiplets) arise from the coupling between non-equivalent protons on the five-membered ring.
-
Amine Protons: The protons of the primary amine (NH₂) typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange with trace amounts of water in the NMR solvent. Its chemical shift can be variable depending on the solvent and concentration.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for 1-(Pyridin-4-yl)pyrrolidin-3-amine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C (γ to N) | 155.0 |
| Pyridine C (α to N) | 150.0 |
| Pyridine C (β to N) | 108.0 |
| Pyrrolidine C (CH-NH₂) | 52.0 |
| Pyrrolidine C (CH₂-N) | 48.0 |
| Pyrrolidine C (CH₂) | 35.0 |
Interpretation of the ¹³C NMR Spectrum:
-
Pyridine Carbons: The carbon atoms of the pyridine ring resonate in the downfield region of the spectrum. The carbon atom gamma to the ring nitrogen is the most deshielded, followed by the alpha carbons. The beta carbons are the most shielded of the pyridine carbons.
-
Pyrrolidine Carbons: The carbon atoms of the saturated pyrrolidine ring appear at higher field (lower ppm values). The carbon bearing the amine group (CH-NH₂) and the carbons adjacent to the ring nitrogen (CH₂-N) are deshielded due to the electronegativity of the attached nitrogen atoms. The remaining methylene carbon (CH₂) will have the lowest chemical shift among the ring carbons.
Experimental Protocol for NMR Data Acquisition
The following provides a generalized, self-validating protocol for acquiring high-quality NMR data for small molecules like 1-(Pyridin-4-yl)pyrrolidin-3-amine.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data
The following data is based on theoretical calculations for 1-(Pyridin-4-yl)pyrrolidin-3-amine (C₉H₁₃N₃).
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₁₃N₃ |
| Monoisotopic Mass | 163.1109 g/mol |
| Predicted [M+H]⁺ (protonated molecule) | 164.1182 m/z |
| Predicted [M+Na]⁺ (sodium adduct) | 186.1002 m/z |
Data sourced from PubChem.[1]
Interpretation of Mass Spectrometry Data:
Under typical soft ionization techniques like Electrospray Ionization (ESI), the molecule is expected to be observed primarily as its protonated form, [M+H]⁺, due to the presence of basic nitrogen atoms. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. The presence of a sodium adduct, [M+Na]⁺, is also common.
Plausible Fragmentation Pathway
While experimental fragmentation data is unavailable, a plausible fragmentation pathway can be proposed based on the structure of 1-(Pyridin-4-yl)pyrrolidin-3-amine. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion would likely involve cleavages at the weakest bonds and the formation of stable fragments.
Caption: Proposed fragmentation pathways for the [M+H]⁺ ion of 1-(Pyridin-4-yl)pyrrolidin-3-amine.
Experimental Protocol for ESI-MS Data Acquisition
The following is a standard protocol for acquiring ESI-MS data for a small, polar organic molecule.
Workflow for ESI-MS Analysis
Caption: General workflow for ESI-MS analysis of a small organic molecule.
Conclusion
This technical guide has presented a detailed spectroscopic profile of 1-(Pyridin-4-yl)pyrrolidin-3-amine based on predicted NMR and MS data. The provided interpretations and standardized experimental protocols offer a valuable resource for scientists engaged in the synthesis, characterization, and application of this and structurally related compounds. While predicted data is a powerful tool, experimental verification remains the gold standard. The information contained herein should facilitate the efficient and accurate experimental analysis of this promising molecular scaffold.
References
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PubChem. (n.d.). 1-(pyridin-4-yl)pyrrolidin-3-amine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to the Crystal Structure of 1-(Pyridin-4-yl)pyrrolidin-3-amine: A Hypothetical Case Study for Drug Discovery Professionals
This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining and analyzing the crystal structure of 1-(Pyridin-4-yl)pyrrolidin-3-amine. While a public crystal structure for this specific molecule is not available at the time of writing, this document serves as a detailed, hypothetical case study. It is designed for researchers, scientists, and drug development professionals to illustrate the critical workflow from synthesis to structural elucidation and its implications for medicinal chemistry.
Introduction: The Significance of the Pyrrolidine-Pyridine Scaffold
The compound 1-(Pyridin-4-yl)pyrrolidin-3-amine incorporates two key heterocyclic scaffolds of significant interest in drug discovery: pyrrolidine and pyridine. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional geometry that is highly advantageous for exploring chemical space in drug design.[1] Its non-planar nature allows for the creation of stereochemically complex molecules that can interact with biological targets with high specificity.[1] The pyridine ring, a six-membered aromatic heterocycle, is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions, as well as its favorable solubility profile.[2]
The combination of these two moieties in 1-(Pyridin-4-yl)pyrrolidin-3-amine suggests a molecule with potential for diverse biological activities. Understanding its precise three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide will walk through the hypothetical process of achieving this understanding through single-crystal X-ray diffraction.
Synthesis and Crystallization: From Molecule to Measurable Crystal
A plausible synthetic route and the subsequent critical step of obtaining high-quality single crystals are outlined below.
Proposed Synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine
A common method for the synthesis of N-aryl pyrrolidines involves the nucleophilic aromatic substitution of a suitable pyridine derivative with a pyrrolidine synthon. A potential synthetic pathway is illustrated below.
Caption: Proposed two-step synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine.
This process would involve the reaction of a commercially available chiral pyrrolidine derivative with 4-chloropyridine, followed by the deprotection of the amine group. Purification would likely be achieved through column chromatography.
Crystallization Protocol
The generation of diffraction-quality single crystals is often the most challenging step in structure determination.[3] For a small molecule like 1-(Pyridin-4-yl)pyrrolidin-3-amine, a variety of techniques can be employed.[3]
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane).
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion (Liquid-Liquid): In a small, open vial, dissolve the compound in a solvent in which it is highly soluble. Place this vial inside a larger, sealed container that contains a small amount of an "anti-solvent" in which the compound is poorly soluble. The anti-solvent should be miscible with the solvent. Over time, the anti-solvent vapor will diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[4][5]
Experimental Workflow
The overall workflow for SC-XRD is a multi-step process from data collection to structure validation.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[3][6]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[4] As the crystal is rotated, a series of diffraction patterns are collected by a detector, such as a CCD or pixel detector.[6]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: For a small molecule, direct methods are typically used to solve the phase problem and generate an initial electron density map.[6] An initial molecular model is built into this map. The model is then refined against the experimental data to improve the fit, adjusting atomic positions, and thermal parameters until convergence is reached.
Hypothetical Crystal Structure Analysis
Based on the known chemical properties of the pyridine and pyrrolidine moieties, we can hypothesize the key structural features that would be revealed by a successful crystal structure determination.
Molecular Conformation
The saturated pyrrolidine ring is not planar and will likely adopt an envelope or twist conformation to minimize steric strain. The specific conformation will be influenced by the substituent at the 3-position (the amine group) and the attachment to the pyridine ring at the 1-position. The relative orientation of the pyridine ring with respect to the pyrrolidine ring will also be a key conformational feature, defined by the torsion angle around the C-N bond connecting the two rings.
Intermolecular Interactions
The presence of a primary amine and a pyridine nitrogen atom provides opportunities for a rich network of hydrogen bonds. The amine group can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. These interactions are expected to play a crucial role in the crystal packing.
Caption: Hypothetical hydrogen bonding between two molecules of 1-(Pyridin-4-yl)pyrrolidin-3-amine.
Hypothetical Crystallographic Data
The following table summarizes the kind of data that would be obtained from a successful SC-XRD experiment. The values are representative of a typical small organic molecule.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₁₃N₃ |
| Formula Weight | 163.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.5, 8.1, 12.3 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 1025.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.058 |
| R-factor (R1) | < 0.05 |
| Goodness-of-fit (GOF) | ~1.0 |
Implications for Drug Discovery
A definitive crystal structure of 1-(Pyridin-4-yl)pyrrolidin-3-amine would be invaluable for drug discovery efforts.
-
Structure-Based Drug Design: The precise 3D coordinates of the molecule would allow for computational docking studies to predict its binding mode to a target protein. This is critical for understanding its mechanism of action.
-
SAR Elucidation: By comparing the crystal structure with those of analogues, researchers can understand how modifications to the chemical structure affect its conformation and intermolecular interactions, and in turn, its biological activity. For instance, derivatives of the related 1-(pyridin-4-yl)pyrrolidin-2-one scaffold have been investigated as potent antimalarial agents, and understanding their 3D structure is key to their optimization.[7][8]
-
Physicochemical Properties: Crystal packing analysis can provide insights into the solid-state properties of the compound, such as stability and solubility, which are important considerations for drug development.
Conclusion
While a specific crystal structure for 1-(Pyridin-4-yl)pyrrolidin-3-amine has not been publicly reported, this guide has detailed the comprehensive and logical workflow that a senior application scientist would follow to determine and analyze such a structure. From a reasoned synthetic approach and meticulous crystallization to the powerful technique of single-crystal X-ray diffraction, each step is crucial for obtaining the high-resolution three-dimensional information necessary to advance modern drug discovery. The insights gained from such an analysis are fundamental to the rational design of novel therapeutics.
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Okaniwa, M., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(6), 1680–1689. [Link]
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Unveiling the Therapeutic Potential of 1-(Pyridin-4-yl)pyrrolidin-3-amine: A Technical Guide to Target Identification and Validation
Abstract
The relentless pursuit of novel therapeutic agents necessitates a deep understanding of the molecular interactions between small molecules and their biological targets. This guide provides an in-depth technical exploration of the potential therapeutic targets of 1-(Pyridin-4-yl)pyrrolidin-3-amine, a compound of interest due to its structural features. Drawing upon evidence from analogous compounds and the broader chemical landscape, we illuminate a strategic path for researchers and drug development professionals to unlock its therapeutic promise. This document will navigate the scientific rationale behind target selection, detail robust experimental validation protocols, and present the information with the clarity and precision required for advanced research and development.
Introduction: The Scientific Premise
The chemical architecture of 1-(Pyridin-4-yl)pyrrolidin-3-amine, featuring a pyrrolidine ring linked to a pyridine moiety, suggests a rich potential for biological activity. The pyrrolidine scaffold is a common motif in a multitude of biologically active compounds and approved drugs, prized for its ability to present substituents in a defined three-dimensional orientation.[1] The pyridine ring, a bioisostere of a phenyl group, introduces hydrogen bonding capabilities and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
While direct biological data for 1-(Pyridin-4-yl)pyrrolidin-3-amine is not extensively documented in publicly available literature, a powerful strategy of "guilt-by-association" with structurally similar compounds provides a compelling starting point for investigation. This guide will therefore focus on a primary, evidence-based potential target and then expand to other plausible targets based on the broader pharmacology of its constituent chemical scaffolds.
Primary Therapeutic Target: Prolyl-tRNA Synthetase (PRS)
A substantial body of evidence points towards prolyl-tRNA synthetase (PRS) as a primary and highly plausible therapeutic target for derivatives of the 1-(pyridin-4-yl)pyrrolidine scaffold.[2][3][4][5]
The Rationale: Insights from a Structurally Related Predecessor
Recent research has identified 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as potent inhibitors of Plasmodium falciparum cytoplasmic prolyl-tRNA synthetase (cPRS), positioning them as promising antimalarial agents.[2][3][4][5] These compounds were discovered through the screening of a library of human PRS (HsPRS) ATP-site binders.[2][4] The core 1-(pyridin-4-yl)pyrrolidin-2-one scaffold was found to be a key pharmacophore for this activity.
Given the high degree of structural similarity between 1-(pyridin-4-yl)pyrrolidin-2-one and 1-(pyridin-4-yl)pyrrolidin-3-amine (differing by the substitution on the pyrrolidine ring), it is a strong scientific hypothesis that the latter may also exhibit inhibitory activity against PRS. The nitrogen atom in the pyridine ring and the overall shape of the molecule are likely key to binding within the ATP-binding pocket of the enzyme.
Mechanism of Action of PRS Inhibitors
Prolyl-tRNA synthetases are essential enzymes that catalyze the attachment of proline to its cognate tRNA molecule during protein synthesis. Inhibition of this enzyme leads to a cessation of protein production and, consequently, cell death. This makes PRS a validated and attractive target for antimicrobial agents, as exemplified by the natural product febrifugine and its synthetic analog halofuginone.[3]
The proposed mechanism of action for 1-(pyridin-4-yl)pyrrolidin-3-amine as a PRS inhibitor would involve its binding to the ATP-binding site of the enzyme, preventing the formation of the prolyl-adenylate intermediate and subsequent charging of the tRNA.
Proposed Experimental Validation Workflow
To rigorously test the hypothesis that 1-(Pyridin-4-yl)pyrrolidin-3-amine targets PRS, a multi-step experimental workflow is proposed.
Caption: A stepwise workflow for the validation of Prolyl-tRNA Synthetase as a target.
Protocol 1: Recombinant PRS Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of 1-(pyridin-4-yl)pyrrolidin-3-amine on the enzymatic activity of PRS.
-
Materials: Recombinant human PRS (HsPRS) and Plasmodium falciparum PRS (PfPRS), ATP, ³H-proline, tRNA, test compound.
-
Procedure:
-
Perform a standard aminoacylation assay in the presence of varying concentrations of the test compound.
-
Incubate the enzyme with ATP, ³H-proline, and the test compound.
-
Initiate the reaction by adding tRNA.
-
After a defined time, stop the reaction and precipitate the tRNA.
-
Quantify the amount of ³H-proline incorporated into the tRNA using a scintillation counter.
-
Calculate the IC50 value of the compound.
-
-
Causality: A dose-dependent decrease in tRNA charging would indicate direct inhibition of the enzyme. Comparing the IC50 values for HsPRS and PfPRS will establish selectivity.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To measure the binding affinity and kinetics of the compound to PRS.
-
Materials: Recombinant PRS, SPR instrument and sensor chips, test compound.
-
Procedure:
-
Immobilize recombinant PRS onto a sensor chip.
-
Flow solutions of the test compound at various concentrations over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound.
-
Analyze the association and dissociation curves to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).
-
-
Causality: Direct measurement of binding provides unequivocal evidence of a physical interaction and quantifies its strength and stability.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in a cellular environment.
-
Materials: Intact cells (e.g., HEK293 for HsPRS, P. falciparum for PfPRS), test compound, equipment for western blotting or mass spectrometry.
-
Procedure:
-
Treat intact cells with the test compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble PRS remaining at each temperature using western blotting or mass spectrometry.
-
-
Causality: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the thermal denaturation curve of PRS in the presence of the compound confirms target engagement in the cell.
Quantitative Data from Analogous Compounds
The following table summarizes the activity of representative 1-(pyridin-4-yl)pyrrolidin-2-one derivatives against P. falciparum and a human cell line, providing a benchmark for the expected potency of active compounds from this chemical class.[2][4][5]
| Compound | P. falciparum 3D7 IC50 (nM) | HEK293 CC50 (nM) | Selectivity Index (SI) |
| 1 | 10 | 769 | >76 |
| 2 (R) | 4000 | >10000 | >2.5 |
| 3 (S) | 20 | 1100 | 55 |
| 4 (S) | 10 | 150 | 15 |
Secondary and Exploratory Therapeutic Targets
The pyrrolidine and pyridine scaffolds are present in a wide array of bioactive molecules, suggesting that 1-(pyridin-4-yl)pyrrolidin-3-amine could interact with other targets.[6]
Rationale for Exploring Other Targets
-
Pyrrolidine-containing compounds have demonstrated a vast range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.[6]
-
Pyridine derivatives are known to interact with a variety of receptors and enzymes in the central nervous system and other tissues.
Potential Target Classes
-
G-Protein Coupled Receptors (GPCRs): The basic nitrogen of the pyrrolidine could interact with acidic residues in the binding pockets of aminergic GPCRs.
-
Ion Channels: The overall structure may allow for interaction with certain ion channels.
-
Kinases: While less common, some kinase inhibitors incorporate similar heterocyclic systems. The pyridine ring could form hydrogen bonds in the hinge region of a kinase ATP-binding site.
-
Epigenetic Targets: Some histone-modifying enzymes have been targeted by compounds with related scaffolds.
High-Throughput Screening Strategy
A logical approach to uncover novel targets would be to employ a high-throughput screening (HTS) campaign.
Caption: A high-throughput screening cascade for novel target discovery.
Conclusion and Future Directions
The structural analogy to potent antimalarial compounds strongly suggests that prolyl-tRNA synthetase is a primary and highly viable therapeutic target for 1-(pyridin-4-yl)pyrrolidin-3-amine. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path to validate this hypothesis.
Beyond this primary target, the rich pharmacology of the pyrrolidine and pyridine scaffolds warrants broader investigation. A systematic screening approach could uncover novel and unexpected therapeutic applications for this compound and its derivatives. The journey from a chemical structure to a potential therapeutic agent is a complex but logical process, and for 1-(pyridin-4-yl)pyrrolidin-3-amine, the path forward is illuminated by strong scientific precedent and clear experimental strategies.
References
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Okaniwa, M., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(7), 1680–1689. [Link]
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Vitaku, E., et al. (2014). Pyrrolidine: a versatile scaffold in drug discovery. RSC Advances, 4(43), 22371-22393. [Link]
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Methodological & Application
The Versatile Scaffold of 1-(Pyridin-4-yl)pyrrolidin-3-amine in Modern Medicinal Chemistry
Introduction: The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and the ability to interact with biological targets of interest. Among the privileged heterocyclic structures, the pyrrolidine ring is a cornerstone in drug discovery, present in over 20 FDA-approved drugs.[1][2] Its three-dimensional nature, conferred by its sp³-hybridized carbons, allows for a greater exploration of pharmacophore space compared to its flat aromatic counterparts.[3] This guide focuses on a particularly promising scaffold: 1-(Pyridin-4-yl)pyrrolidin-3-amine. The strategic combination of a basic pyridine ring and a chiral aminopyrrolidine core provides a unique platform for the development of potent and selective modulators of various biological targets. This document will delve into the application of this scaffold, with a primary focus on its utility in the development of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, a promising avenue for the treatment of obesity and related metabolic disorders.
Part 1: The Scientific Rationale - Targeting the Melanin-Concentrating Hormone Receptor 1 (MCH-R1)
The Melanin-Concentrating Hormone (MCH) system is a key regulator of energy homeostasis, food intake, and body weight.[4] MCH, a cyclic 19-amino acid neuropeptide primarily expressed in the lateral hypothalamus, exerts its effects through two G protein-coupled receptors (GPCRs), MCH-R1 and MCH-R2.[5][6] In rodents, MCH's physiological functions are predominantly mediated by MCH-R1.[7]
Activation of MCH-R1 by its endogenous ligand, MCH, initiates a cascade of intracellular signaling events. MCH-R1 couples to Gαi and Gαq proteins.[8][9] The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][10] The Gαq pathway stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[11] This signaling ultimately promotes an orexigenic (appetite-stimulating) response.[5]
Given this mechanism, antagonism of MCH-R1 presents a compelling strategy for the development of anti-obesity therapeutics.[6][12] By blocking the action of MCH, MCH-R1 antagonists can reduce food intake and promote weight loss.[13] The 1-(Pyridin-4-yl)pyrrolidin-3-amine scaffold has emerged as a valuable starting point for the design of potent and orally bioavailable MCH-R1 antagonists.
Part 2: Synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine Derivatives - A Protocol
While a variety of methods exist for the synthesis of N-aryl-substituted pyrrolidines, a practical and adaptable approach involves the reductive amination of a suitable diketone with 4-aminopyridine.[14][15] This method offers operational simplicity and tolerates a range of functional groups.
Protocol: Synthesis of a 1-(Pyridin-4-yl)pyrrolidin-3-amine Derivative
This protocol outlines a general procedure for the synthesis of a substituted 1-(pyridin-4-yl)pyrrolidin-3-amine derivative, which can be further modified for structure-activity relationship (SAR) studies.
Materials:
-
2,5-Hexanedione (or other suitable 1,4-dicarbonyl compound)
-
4-Aminopyridine
-
Iridium catalyst (e.g., [Ir(Cp*)Cl₂]₂)
-
Formic acid (HCO₂H) as a hydrogen donor
-
Solvent (e.g., Dichloromethane, Toluene)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq), 4-aminopyridine (1.1 eq), and the iridium catalyst (e.g., 1 mol%).
-
Solvent and Reagent Addition: Add the chosen solvent (e.g., 10 mL per mmol of the dicarbonyl compound) to the flask. Subsequently, add formic acid (used as a hydrogen donor in this transfer hydrogenation) to the reaction mixture.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the formic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 1-(pyridin-4-yl)pyrrolidine derivative. The 3-amino functionality can be introduced or deprotected in subsequent synthetic steps if a protected starting material is used.
Causality Behind Experimental Choices:
-
Iridium Catalyst: Iridium complexes are highly efficient for transfer hydrogenation reactions, allowing for the reductive amination to proceed under relatively mild conditions.
-
Formic Acid: Formic acid serves as a convenient and effective hydrogen donor for the reduction of the imine intermediate formed in the reaction.
-
Excess 4-Aminopyridine: A slight excess of the amine is used to ensure the complete consumption of the dicarbonyl compound.
Part 3: Biological Evaluation - In Vitro MCH-R1 Antagonist Activity
The evaluation of newly synthesized compounds for their ability to antagonize MCH-R1 is a critical step in the drug discovery process. This can be achieved through a combination of binding and functional assays.
Protocol: MCH-R1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the MCH-R1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing human MCH-R1 (e.g., HEK293 or CHO cells).
-
Radiolabeled MCH (e.g., [¹²⁵I]-MCH) or a fluorescently labeled MCH analog.
-
Test compounds (e.g., 1-(Pyridin-4-yl)pyrrolidin-3-amine derivatives) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).
-
96-well microplates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, and the radiolabeled or fluorescently labeled MCH at a concentration close to its Kd.
-
Compound Addition: Add the test compounds at a range of concentrations to the wells. Include a control with no test compound (total binding) and a control with a high concentration of a known MCH-R1 antagonist (non-specific binding).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound ligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound ligand.
-
Detection:
-
For radiolabeled ligands, place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
For fluorescently labeled ligands, measure the fluorescence intensity directly from the filter plate using a suitable plate reader.
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol: MCH-R1 Functional Assay (Calcium Mobilization)
This protocol measures the ability of a test compound to block MCH-induced intracellular calcium mobilization, a downstream effect of MCH-R1 activation via the Gαq pathway.[16]
Materials:
-
A cell line stably co-expressing human MCH-R1 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
MCH (agonist).
-
Test compounds (potential antagonists).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection port.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Pre-incubation: Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Injection and Signal Detection: Place the plate in the fluorescence plate reader. Inject a solution of MCH at a concentration that elicits a submaximal response (e.g., EC₈₀) into each well and immediately begin monitoring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon MCH addition corresponds to an increase in intracellular calcium. The inhibitory effect of the test compound is determined by the reduction in the MCH-induced fluorescence signal. Calculate the IC₅₀ value of the antagonist from the dose-response curve.
Part 4: Data Presentation and Visualization
Table 1: Representative Biological Data for a Hypothetical 1-(Pyridin-4-yl)pyrrolidin-3-amine Derivative (Compound X)
| Assay | Endpoint | Value |
| MCH-R1 Binding | Ki (nM) | 15 |
| MCH-R1 Functional | IC₅₀ (nM) | 35 |
| hERG Binding | IC₅₀ (µM) | > 10 |
| Microsomal Stability (t½, min) | Human | 45 |
| Rat | 30 |
Data is for illustrative purposes only.
Visualizations
Caption: MCH-R1 Signaling Pathway and Point of Antagonist Intervention.
Caption: General Synthetic Workflow for 1-(Pyridin-4-yl)pyrrolidine Derivatives.
Conclusion
The 1-(Pyridin-4-yl)pyrrolidin-3-amine scaffold represents a highly versatile and promising platform in medicinal chemistry. Its application in the development of MCH-R1 antagonists for the potential treatment of obesity highlights its ability to engage with challenging GPCR targets. The synthetic tractability and the potential for fine-tuning of physicochemical properties through derivatization make this scaffold an attractive starting point for drug discovery campaigns targeting a range of biological pathways. The protocols and rationale presented herein provide a foundational guide for researchers and scientists in the field to explore and exploit the full potential of this valuable chemical entity.
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Signalling pathways of melanin-concentrating hormone receptor 1 (MCHR1)... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Melanin-Concentrating Hormone Receptor 1 Activates Extracellular Signal-Regulated Kinase and Synergizes with Gs-Coupled Pathways | Endocrinology | Oxford Academic. Available at: [Link]
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Melanin-Concentrating Hormone Receptor Couples to Multiple G Proteins to Activate Diverse Intracellular Signaling Pathways - Oxford Academic. Available at: [Link]
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MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - MDPI. Available at: [Link]
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MCH-R1 Antagonists as Potential Anti-obesity Drugs. Design Strategies and Structure-activity Relationship - ResearchGate. Available at: [Link]
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Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed. Available at: [Link]
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Synthesis of N-aryl-substituted pyrrolidines with various amines a. [a]... - ResearchGate. Available at: [Link]
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Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC - NIH. Available at: [Link]
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Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. Available at: [Link]
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Aminoquinoline melanin-concentrating hormone 1-receptor (MCH1-R) antagonists. Available at: [Link]
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Protocol used for the modeling, refinement, and validation of MCH-R1. - ResearchGate. Available at: [Link]
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Structure-activity relationships of novel non-competitive mGluR1 antagonists: a potential treatment for chronic pain - PubMed. Available at: [Link]
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Human MCHR1(Melanin Concentrating Hormone Receptor 1) ELISA Kit. Available at: [Link]
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The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands - PubMed Central. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride (C9H13N3) - PubChemLite. Available at: [Link]
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Repositioning and Characterization of 1‑(Pyridin-4-yl)pyrrolidin-2- one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Available at: [Link]
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Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed. Available at: [Link]
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Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors | ACS Infectious Diseases. Available at: [Link]
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Predicting Novel MCHR1 Antagonists - CACHE Challenges. Available at: [Link]
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1-(Pyridin-4-yl)pyrrolidin-3-amine: A Versatile Fragment for Modern Drug Discovery
Introduction: The Strategic Value of the 1-(Pyridin-4-yl)pyrrolidin-3-amine Fragment
In the landscape of contemporary drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This approach hinges on the principle of screening small, low-complexity molecules—fragments—that bind to biological targets with low affinity. These initial hits then serve as starting points for the rational design of more potent and selective drug candidates. The selection of fragments for screening libraries is therefore a critical determinant of success in FBDD campaigns.
The 1-(pyridin-4-yl)pyrrolidin-3-amine scaffold represents a confluence of two "privileged" heterocyclic systems in medicinal chemistry: pyridine and pyrrolidine. The pyridine ring, a bioisostere of benzene, is a common feature in numerous FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and can significantly enhance the pharmacokinetic properties of a molecule, including metabolic stability and permeability.[2][3] The pyrrolidine ring, a saturated five-membered heterocycle, provides a three-dimensional architecture that allows for a more comprehensive exploration of chemical space compared to flat aromatic systems.[4][5] This inherent three-dimensionality is increasingly recognized as a key factor in achieving high target affinity and selectivity.[6]
The combination of these two moieties in 1-(pyridin-4-yl)pyrrolidin-3-amine results in a fragment with a desirable balance of properties. The pyridine group offers a vector for hydrogen bonding and potential π-π stacking interactions, while the pyrrolidin-3-amine portion presents a chiral center and a primary amine that can be readily functionalized to grow the fragment into a more complex lead molecule. This application note provides a detailed guide for researchers on the properties, synthesis, and application of 1-(pyridin-4-yl)pyrrolidin-3-amine in FBDD campaigns.
Physicochemical Properties and "Rule of Three" Compliance
For a molecule to be considered a viable fragment for FBDD, it should generally adhere to the "Rule of Three," which provides a set of guidelines for its physicochemical properties. These guidelines help to ensure that the fragment has a high probability of binding to a target and is a good starting point for optimization.
| Property | Value (Predicted) | "Rule of Three" Guideline |
| Molecular Weight | 163.22 g/mol | ≤ 300 Da |
| cLogP | 0.2 | ≤ 3 |
| Hydrogen Bond Donors | 1 (amine) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (pyridine N, pyrrolidine N) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Data sourced from PubChem.[7]
As the table indicates, 1-(pyridin-4-yl)pyrrolidin-3-amine comfortably meets all the "Rule of Three" criteria, making it an ideal candidate for inclusion in a fragment screening library. Its low molecular weight and cLogP suggest good ligand efficiency and solubility, which are crucial for biophysical screening methods.
Proposed Synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine
While the direct synthesis of 1-(pyridin-4-yl)pyrrolidin-3-amine is not extensively detailed in publicly accessible literature, a plausible and efficient route can be proposed based on well-established palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.[8][9] This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[10]
Synthetic Scheme
Caption: Proposed two-step synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine.
Detailed Protocol
Step 1: Synthesis of tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate (Buchwald-Hartwig Amination)
-
To an oven-dried Schlenk flask, add 4-chloropyridine (1.0 eq), tert-butyl (pyrrolidin-3-yl)carbamate (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Causality behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the efficiency of the Buchwald-Hartwig amination. A combination like Pd₂(dba)₃ and Xantphos is often effective for coupling with heteroaryl chlorides.[11]
-
Base: A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the amine and facilitate the catalytic cycle without competing in the reaction.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be performed under an inert atmosphere to prevent catalyst deactivation.
Step 2: Synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine (Boc Deprotection)
-
Dissolve the purified tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
If the hydrochloride salt is desired, it can be isolated directly. To obtain the free base, neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic extracts, concentrate, and purify if necessary to yield the final product.
Application in Fragment Screening: Protocols and Methodologies
Once synthesized and purified, 1-(pyridin-4-yl)pyrrolidin-3-amine can be incorporated into a fragment library for screening against a biological target of interest. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely used biophysical techniques for fragment screening.[8][12]
Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip.[13][14]
Caption: Workflow for SPR-based fragment screening.
Step-by-Step Methodology:
-
Target Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). The immobilization level should be optimized to minimize mass transport effects.
-
Fragment Solution Preparation: Prepare a stock solution of 1-(pyridin-4-yl)pyrrolidin-3-amine in 100% DMSO. For the screening assay, dilute the fragment to the desired concentration (typically 100-500 µM) in the running buffer, ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 5%).[15]
-
Primary Screening: Inject the fragment solution over the immobilized target surface and a reference flow cell (without the target or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
Hit Identification: A fragment is considered a "hit" if it produces a reproducible binding response significantly above the background noise.
-
Dose-Response Analysis: For confirmed hits, perform a dose-response experiment by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (K_D).
-
Data Analysis: Fit the dose-response data to a suitable binding model (e.g., 1:1 steady-state affinity) to calculate the K_D.
Causality behind Experimental Choices:
-
Reference Flow Cell: Essential for correcting for non-specific binding and bulk solvent effects, which is particularly important for low molecular weight fragments that produce small binding signals.[15]
-
DMSO Matching: The high refractive index of DMSO can cause significant bulk shifts in the SPR signal. Precise matching of the DMSO concentration between the sample and running buffer is critical to obtain reliable data.[14]
Protocol 2: Fragment Screening using Protein-Observed NMR Spectroscopy
Protein-observed NMR methods, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are highly sensitive for detecting weak fragment binding.[16] These experiments monitor changes in the chemical shifts of the protein's backbone amide signals upon ligand binding.
Caption: Workflow for NMR-based fragment screening using ¹H-¹⁵N HSQC.
Step-by-Step Methodology:
-
Protein Preparation: Express and purify the target protein with uniform ¹⁵N-labeling. The protein should be stable and soluble at the high concentrations required for NMR (typically > 50 µM).
-
Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in a suitable buffer.
-
Fragment Addition: Add a stock solution of 1-(pyridin-4-yl)pyrrolidin-3-amine in a deuterated solvent (to minimize solvent signals) to the protein sample to a final concentration typically in the range of 10-100 times the protein concentration.
-
Screening Spectrum: Acquire another ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Chemical Shift Perturbation (CSP) Analysis: Overlay the reference and screening spectra. Significant changes in the chemical shifts and/or line broadening of specific protein resonances indicate a binding event.
-
Binding Site Mapping and Affinity Determination: For confirmed hits, perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment. The residues with the largest CSPs identify the binding site, and the titration data can be used to calculate the K_D.
Causality behind Experimental Choices:
-
¹⁵N-labeling: Isotopic labeling of the protein is necessary to specifically observe the protein's signals in the HSQC experiment and distinguish them from the much more abundant fragment signals.
-
High Fragment Concentration: Due to the weak affinities typical of fragment binding, a high concentration of the fragment is required to shift the binding equilibrium towards the bound state and elicit a detectable response in the protein's NMR spectrum.[11]
Conclusion and Future Directions
1-(Pyridin-4-yl)pyrrolidin-3-amine is a high-value fragment for drug discovery, embodying key features that are sought after in FBDD. Its adherence to the "Rule of Three," combined with the privileged nature of its constituent pyridine and pyrrolidine scaffolds, makes it a promising starting point for the development of novel therapeutics. The synthetic and screening protocols outlined in this application note provide a robust framework for researchers to utilize this fragment in their drug discovery programs. Future work could involve the synthesis and screening of stereoisomers of this fragment to explore the impact of chirality on binding affinity and selectivity, as well as the development of a diverse library of derivatives to expedite the hit-to-lead process.
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Pyridine: the scaffolds with significant clinical diversity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Protocol to perform fragment screening using NMR spectroscopy. (2024). PubMed. Retrieved January 19, 2026, from [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. Retrieved January 19, 2026, from [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PubMed Central. Retrieved January 19, 2026, from [Link]
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Methods for fragments screening using surface plasmon resonance. (n.d.). University of Pittsburgh. Retrieved January 19, 2026, from [Link]
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Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. (2018). PubMed Central. Retrieved January 19, 2026, from [Link]
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A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]
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Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). Nature. Retrieved January 19, 2026, from [Link]
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Protocol to perform fragment screening using NMR spectroscopy. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
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Practical aspects of NMR-based fragment screening. (2011). PubMed. Retrieved January 19, 2026, from [Link]
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Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. Retrieved January 19, 2026, from [Link]
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SPR-based fragment screening: advantages and applications. (2008). PubMed. Retrieved January 19, 2026, from [Link]
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Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. (2017). PubMed Central. Retrieved January 19, 2026, from [Link]
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Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
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The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. (2014). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Pyrrolidine and diene scaffolds a Selected drugs containing fused... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. (2018). WSU Research Exchange. Retrieved January 19, 2026, from [Link]
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Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). ACS Infectious Diseases. Retrieved January 19, 2026, from [Link]
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Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2024). ACS Publications. Retrieved January 19, 2026, from [Link]
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Pyrrolidine. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride (C9H13N3). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]
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Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). PubMed. Retrieved January 19, 2026, from [Link]
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Pyrrolidine synthesis via ring contraction of pyridines. (2024). OUCI. Retrieved January 19, 2026, from [Link]
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1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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1 (Pyrimidin 4 Yl)Pyrrolidin 3 Amine Dihydrochloride. (n.d.). Cenmed Enterprises. Retrieved January 19, 2026, from [Link]
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General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]
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Application Note: A Fluorometric, High-Throughput Assay for Screening Inhibitors of Dipeptidyl Peptidase-4 (DPP-4) Using 1-(Pyridin-4-yl)pyrrolidin-3-amine
Abstract
This application note provides a detailed protocol for developing and validating a robust, high-throughput fluorometric assay to measure the inhibitory activity of compounds, such as 1-(Pyridin-4-yl)pyrrolidin-3-amine, against the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a critical therapeutic target for type 2 diabetes, and potent inhibitors are of significant interest in drug discovery.[1][2] The described method utilizes the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), which upon cleavage by DPP-4, releases the highly fluorescent AMC molecule.[3][4] This guide details the principles of the assay, step-by-step protocols for execution and validation, and methods for data analysis, providing researchers with a comprehensive framework for characterizing DPP-4 inhibitors.
Introduction: The Role of DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose homeostasis.[4][5] It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By cleaving these hormones, DPP-4 diminishes their ability to stimulate insulin secretion and suppress glucagon release. Consequently, inhibiting DPP-4 prolongs the action of incretins, leading to improved glycemic control, which has established DPP-4 inhibitors as a key class of oral antidiabetic agents.[1][4]
The compound 1-(Pyridin-4-yl)pyrrolidin-3-amine belongs to a class of structures recognized for their potential biological activity. This application note establishes a framework for quantifying its inhibitory effect on DPP-4, a critical step in its characterization as a potential therapeutic agent.
Assay Principle
The assay quantifies DPP-4 enzymatic activity by measuring the fluorescence generated from the cleavage of a specific substrate.
-
Enzyme: Human recombinant Dipeptidyl Peptidase-4 (DPP-4).
-
Substrate: Gly-Pro-AMC (H-Gly-Pro-7-amido-4-methylcoumarin).[3][6][7] This substrate is specifically designed to be cleaved by DPP-4 between the Proline and AMC moieties.[1]
-
Detection: The substrate, Gly-Pro-AMC, is non-fluorescent. Upon enzymatic cleavage by DPP-4, the free 7-Amino-4-methylcoumarin (AMC) is released.[4] Free AMC is highly fluorescent, with an excitation maximum of ~350-360 nm and an emission maximum of ~450-460 nm.[3][4][8] The rate of increase in fluorescence intensity is directly proportional to the DPP-4 enzyme activity. When an inhibitor like 1-(Pyridin-4-yl)pyrrolidin-3-amine is present, the rate of AMC release is reduced.
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High-throughput screening with 1-(Pyridin-4-yl)pyrrolidin-3-amine
An Application Note and Protocol Framework for High-Throughput Screening and Hit Characterization of 1-(Pyridin-4-yl)pyrrolidin-3-amine
Authored by: A Senior Application Scientist
Abstract
1-(Pyridin-4-yl)pyrrolidin-3-amine is a novel chemical entity featuring the pyrrolidine scaffold, a privileged structure in modern drug discovery.[1][2] While direct biological data for this compound is not publicly available, its close structural similarity to 1-(pyridin-4-yl)pyrrolidin-2-one, a validated inhibitor of the Plasmodium falciparum cytoplasmic prolyl-tRNA synthetase (PRS), presents a compelling, hypothesis-driven starting point for a screening campaign.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to design and execute a high-throughput screening (HTS) cascade to identify and characterize the biological activity of 1-(Pyridin-4-yl)pyrrolidin-3-amine. We present detailed, field-proven protocols for a primary biochemical screen, orthogonal confirmation assays, and subsequent hit characterization, focusing on PRS as a plausible target class. The methodologies are designed to be robust, scalable, and self-validating, ensuring the generation of high-quality, actionable data.
Introduction: Rationale for a Targeted HTS Campaign
The discovery of new chemical matter with therapeutic potential is a cornerstone of pharmaceutical research. The subject of this guide, 1-(Pyridin-4-yl)pyrrolidin-3-amine, contains a sp³-rich pyrrolidine core, which offers favorable properties for exploring three-dimensional pharmacophore space, often leading to improved selectivity and physicochemical properties.[1]
Our strategic approach is guided by chemical precedent. Published research has identified the structurally related compound, 1-(pyridin-4-yl)pyrrolidin-2-one, as a potent inhibitor of prolyl-tRNA synthetase (PRS) in Plasmodium species, the causative agent of malaria.[3][4][5] Aminoacyl-tRNA synthetases are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein synthesis. Their inhibition is a validated strategy for developing antimicrobial agents.
Based on this evidence, we hypothesize that 1-(Pyridin-4-yl)pyrrolidin-3-amine may also interact with aminoacyl-tRNA synthetases. This application note, therefore, outlines a complete HTS workflow designed to test this hypothesis, beginning with a primary screen against PRS and progressing through a cascade of secondary and counter-screening assays to ensure hit validity and selectivity.
Part 1: Primary High-Throughput Screening for PRS Inhibition
The primary screen is designed for speed and scalability to interrogate large compound libraries efficiently. We propose a biochemical assay using Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology. This format is highly sensitive, has a large dynamic range, and its no-wash nature makes it ideal for automated HTS.[6][7]
Principle of the AlphaLISA PRS Inhibition Assay
The assay measures the successful aminoacylation of tRNAPro by PRS. A biotinylated tRNAPro substrate is bound by Streptavidin-coated Donor beads. A specific antibody recognizing the newly synthesized prolyl-tRNAPro is conjugated to an Acceptor bead. When the enzymatic reaction occurs, the Donor and Acceptor beads are brought into close proximity (<200 nm).[8] Upon excitation of the Donor bead at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[6][9] An inhibitor, such as a hit compound from the screen, will prevent the formation of prolyl-tRNAPro, thus disrupting the bead proximity and causing a loss of signal.
Caption: AlphaLISA principle for detecting PRS inhibition.
Protocol 1.1: HTS Assay Development and Optimization
Before initiating a full-scale screen, it is critical to optimize assay parameters to achieve a robust signal window and high reproducibility. This process ensures that the assay can reliably distinguish between active and inactive compounds.[10][11]
Key Optimization Steps:
-
Enzyme Titration: Determine the optimal concentration of recombinant PRS that yields a robust signal without being wasteful of the reagent. Test a range of concentrations (e.g., 1 pM to 100 nM) at a fixed, saturating concentration of substrates.
-
Substrate Km Determination: Determine the Michaelis constant (Km) for both ATP and proline. For the HTS, use substrate concentrations at or slightly below their Km values. This ensures the assay is sensitive to competitive inhibitors.
-
Reaction Time Course: Monitor the signal generation over time to identify the linear phase of the reaction. The final incubation time for the HTS should fall within this linear range to ensure accurate measurement of inhibition.
-
Z'-Factor Validation: Once parameters are optimized, perform a validation run using multiple replicates of positive (no enzyme or known inhibitor) and negative (DMSO vehicle) controls. The assay is considered robust for HTS if the Z'-factor is ≥ 0.5.[12][13]
| Parameter | Interpretation | Suitability for HTS |
| Z' = 1 | An ideal assay with no data variation. | Excellent |
| 1 > Z' ≥ 0.5 | A large separation between controls. | Excellent, reliable for HTS.[13] |
| 0.5 > Z' > 0 | A small separation band; hits may be missed. | Marginal; requires optimization. |
| Z' ≤ 0 | The signal from positive and negative controls overlaps. | Unsuitable for HTS.[14] |
| Table 1: Interpretation of Z'-Factor for HTS Assay Quality. |
Protocol 1.2: Primary HTS Protocol (384-Well Format)
This protocol outlines the steps for a single-point screen of a compound library at a fixed concentration (e.g., 10 µM).
Materials:
-
Recombinant human or Plasmodium falciparum PRS
-
Biotinylated tRNAPro
-
ATP and L-Proline
-
AlphaLISA anti-Prolyl-tRNAPro Acceptor beads
-
Streptavidin Donor beads
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
384-well, low-volume, white microplates
-
Compound library plates (in DMSO)
-
Positive control (e.g., known PRS inhibitor like halofuginone)
-
Negative control (DMSO)
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each library compound, positive control, or negative control (DMSO) into the wells of the 384-well assay plate.
-
Enzyme Addition: Add 5 µL of PRS enzyme solution (at 2X the final optimized concentration) to all wells except the positive control wells (add buffer instead).
-
Compound Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Substrate Addition: Add 5 µL of the substrate mix (containing biotin-tRNAPro, ATP, and L-Proline at 2X final concentration) to all wells to initiate the reaction.
-
Enzymatic Reaction: Incubate the plate for the predetermined optimal reaction time (e.g., 60 minutes) at 30°C.
-
Detection Reagent Addition: Add 10 µL of the AlphaLISA detection mix (containing Acceptor and Donor beads) to all wells. This step should be performed under subdued light conditions as Donor beads are light-sensitive.[8]
-
Detection Incubation: Incubate the plate in the dark for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader, measuring the signal at 615 nm.
Part 2: Secondary and Confirmatory Assays
Hits identified in the primary screen must be validated through a series of secondary assays to eliminate false positives and confirm on-target activity.[15] False positives can arise from compound interference with the assay technology (e.g., light scattering, fluorescence quenching) rather than true inhibition of the enzyme.
Protocol 2.1: Orthogonal Biochemical Assay - HTRF®
Homogeneous Time-Resolved Fluorescence (HTRF®) is an excellent orthogonal method as its detection principle (TR-FRET) is distinct from AlphaLISA.[16][17]
Principle of the HTRF PRS Inhibition Assay:
This assay uses a competitive displacement format. A known quantity of prolyl-tRNAPro labeled with an acceptor fluorophore (e.g., d2) and an antibody against prolyl-tRNAPro labeled with a donor fluorophore (e.g., Europium cryptate) are used.[18] In the absence of enzymatic activity, the labeled components bind, bringing the donor and acceptor into proximity and generating a high FRET signal. When the PRS reaction produces unlabeled prolyl-tRNAPro, it competes with the labeled tracer for antibody binding, leading to a decrease in the FRET signal. A true inhibitor will prevent the production of unlabeled prolyl-tRNAPro, resulting in a sustained high FRET signal.
Caption: HTRF competitive assay principle for PRS activity.
Protocol: The protocol follows a similar add-and-read format to the primary screen. The key difference is that the enzymatic reaction is performed first, then quenched, and finally, the HTRF detection reagents (antibody-Eu and tracer-d2) are added. Only compounds that show activity in both the AlphaLISA and HTRF assays are considered confirmed biochemical hits.
Protocol 2.2: Cell-Based Target Engagement Assay
Confirming that a compound engages its intended target within a live cell is a critical step.[19][20] This moves beyond the artificial environment of a biochemical assay and provides more physiologically relevant data.[21] A cellular thermal shift assay (CETSA) is a powerful technique for this purpose.
Principle: CETSA is based on the principle that a protein's thermal stability increases when bound to a ligand. In this assay, cells are treated with the hit compound or a vehicle control, heated to various temperatures, and then lysed. The amount of soluble target protein (PRS) remaining at each temperature is quantified (e.g., by Western blot or an immunoassay). A compound that binds and stabilizes PRS will result in more soluble protein remaining at higher temperatures compared to the vehicle control.
Part 3: Hit Characterization and Selectivity
Confirmed hits must be characterized to determine their potency and selectivity. This data is essential for prioritizing compounds for further lead optimization.
Protocol 3.1: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency.
Procedure:
-
Create a serial dilution series for each confirmed hit compound (e.g., 10-point, 3-fold dilutions, starting from 50 µM).
-
Perform the primary biochemical assay (e.g., AlphaLISA) with this dilution series.
-
Calculate the percent inhibition for each concentration relative to positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.
HTS Workflow and Selectivity Profiling
The entire process from initial screen to hit characterization follows a logical cascade designed to efficiently identify high-quality chemical matter.
Caption: The HTS cascade for hit identification and validation.
Selectivity: To be a viable drug candidate, a compound should ideally be selective for its intended target. Hits should be tested against a panel of other human aminoacyl-tRNA synthetases (e.g., leucyl-, valyl-, isoleucyl-tRNA synthetases) to ensure that their activity is specific to PRS. High selectivity reduces the likelihood of off-target toxicity.
Summary
This application note provides a comprehensive, hypothesis-driven framework for initiating a drug discovery campaign around the novel compound 1-(Pyridin-4-yl)pyrrolidin-3-amine. By leveraging structural information from known bioactive molecules, we have proposed prolyl-tRNA synthetase as a high-priority target. The detailed protocols for a robust HTS cascade—from primary AlphaLISA screening to orthogonal HTRF validation and cellular target engagement—offer a clear and efficient path to identifying and validating potent and selective inhibitors. This structured approach, grounded in established HTS principles, maximizes the probability of success in discovering new chemical probes or therapeutic leads.
References
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- BioTechnologia. (2014). Cell-based assays in high-throughput mode (HTS).
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- Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22-32.
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- Wikipedia. (n.d.). Z-factor.
- Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence.
- Okaniwa, M., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(7), 1680-1689.
- Sbardella, G. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(22), 5433.
- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Okaniwa, M., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(7), 1680-1689.
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Application Notes and Protocols for the Quantification of 1-(Pyridin-4-yl)pyrrolidin-3-amine
Introduction
1-(Pyridin-4-yl)pyrrolidin-3-amine is a heterocyclic amine containing a pyridine ring and a pyrrolidine ring. This structural motif is of significant interest in medicinal chemistry and drug development, appearing in various compounds investigated for a range of therapeutic targets.[1][2] Accurate and precise quantification of this amine is critical for pharmacokinetic studies, metabolism research, quality control of drug substances and formulated products, and for monitoring chemical reactions.
This document provides a comprehensive guide to the analytical methods for the quantification of 1-(Pyridin-4-yl)pyrrolidin-3-amine. It is intended for researchers, scientists, and drug development professionals. We will explore several analytical techniques, offering detailed protocols and insights into method development and validation, grounded in established scientific principles and regulatory expectations.[3][4]
Physicochemical Properties of 1-(Pyridin-4-yl)pyrrolidin-3-amine
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value (Predicted/Reported) | Implication for Analysis |
| Molecular Formula | C₉H₁₃N₃[5] | Determines the monoisotopic mass for mass spectrometry. |
| Monoisotopic Mass | 163.11 g/mol [5] | Essential for setting up mass spectrometric detection. |
| pKa | (Predicted) ~8-9 (pyrrolidine N), ~5-6 (pyridine N) | The compound is basic and will be ionized at acidic pH, which is a key consideration for reversed-phase HPLC and sample preparation. |
| Polarity (XlogP) | 0.2 (Predicted)[5] | Indicates high polarity, suggesting good solubility in aqueous and polar organic solvents. This property can make retention on traditional C18 columns challenging.[6] |
| UV Absorbance | (Predicted) Strong absorbance in the UV region due to the pyridine ring. | UV detection is a viable quantification technique for HPLC. |
SECTION 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and robust technique for the quantification of chromophore-containing compounds like 1-(Pyridin-4-yl)pyrrolidin-3-amine. The pyridine moiety allows for sensitive UV detection.
Rationale for Method Development
The primary challenge in the HPLC analysis of this polar amine is achieving adequate retention on a reversed-phase column.[6] The basic nature of the amine can also lead to poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase. To address these issues, the following strategies are recommended:
-
Mobile Phase pH: Maintaining the mobile phase pH below the pKa of the pyridine nitrogen (around pH 2-4) will ensure the analyte is in its protonated, more polar form, which can improve retention on some reversed-phase columns and enhance peak shape.
-
Ion-Pairing Chromatography: The addition of an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can be employed to increase the retention of the basic analyte on a reversed-phase column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds, providing strong retention where reversed-phase methods may fail.[6]
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development and Validation.
Protocol for Reversed-Phase HPLC-UV Analysis
This protocol provides a starting point for the analysis of 1-(Pyridin-4-yl)pyrrolidin-3-amine.
1.3.1. Materials and Reagents
-
1-(Pyridin-4-yl)pyrrolidin-3-amine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
1.3.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
1.3.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
1.3.4. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL. The diluent should be the initial mobile phase composition (e.g., 95% A: 5% B).
-
Sample Preparation: Dissolve the sample containing 1-(Pyridin-4-yl)pyrrolidin-3-amine in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
1.3.5. Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][7][8]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity analysis should be performed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | 80-120% of the test concentration.[9] |
| Accuracy | Recovery of 98.0% to 102.0%. |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. The LOQ should be determined with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
SECTION 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[10][11]
Rationale for LC-MS/MS Method Development
LC-MS/MS offers significant advantages over HPLC-UV, including superior sensitivity and the ability to confirm the identity of the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern. A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.[12]
Experimental Workflow for LC-MS/MS Method Development
Caption: Workflow for LC-MS/MS Method Development.
Protocol for LC-MS/MS Analysis
2.3.1. Materials and Reagents
-
As per HPLC-UV method.
-
Stable isotope-labeled internal standard (IS) of 1-(Pyridin-4-yl)pyrrolidin-3-amine (e.g., d4-labeled).
-
Solvents for sample extraction (e.g., ethyl acetate, methyl tert-butyl ether).
2.3.2. Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2.3.3. Mass Spectrometer Conditions (Example)
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 164.1 (for [M+H]⁺) |
| Product Ions (Q3) | To be determined by direct infusion and fragmentation experiments. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 50 ms |
2.3.4. Sample Preparation (for Plasma Samples)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution.
-
Add 50 µL of 1M NaOH to basify the sample.
-
Perform liquid-liquid extraction by adding 500 µL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2.3.5. Validation Considerations for Bioanalytical Methods
In addition to the standard validation parameters, bioanalytical method validation should also include assessments of matrix effects, recovery, and stability (freeze-thaw, short-term, long-term, and stock solution stability), as per regulatory guidelines.[12]
SECTION 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. However, primary amines like 1-(Pyridin-4-yl)pyrrolidin-3-amine are often challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape and adsorption on the column.[13][14] Derivatization is a common strategy to overcome these limitations.[13][15]
Rationale for Derivatization
Derivatization chemically modifies the analyte to make it more suitable for GC analysis. For primary amines, this typically involves replacing the active hydrogens on the amino group with less polar functional groups. This leads to:
-
Increased Volatility: The derivatives are more volatile and can be analyzed at lower temperatures.[13]
-
Improved Peak Shape: Derivatization reduces interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[13]
-
Enhanced Sensitivity: Certain derivatizing agents can introduce moieties that enhance detection.[13]
Protocol for GC-MS Analysis with Derivatization
This protocol outlines a general procedure using silylation, a common derivatization technique for amines.[16]
3.2.1. Materials and Reagents
-
1-(Pyridin-4-yl)pyrrolidin-3-amine reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Anhydrous hexane
3.2.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
3.2.3. Derivatization Procedure
-
Accurately weigh a known amount of the sample or standard into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Tightly cap the vial and heat at 70°C for 30 minutes.[13]
-
Allow the vial to cool to room temperature.
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
3.2.4. GC-MS Conditions (Example)
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Conclusion
The choice of analytical method for the quantification of 1-(Pyridin-4-yl)pyrrolidin-3-amine will depend on the specific requirements of the application, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV offers a robust and widely accessible method for routine analysis. For higher sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the preferred technique. GC-MS with derivatization presents a viable alternative, especially when dealing with volatile impurities. Each method must be carefully developed and validated to ensure the generation of reliable and accurate data, in accordance with established regulatory guidelines.[17][18]
References
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. doi: 10.1016/0021-9673(95)00726-1
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Szulejko, J. E., & Kim, K.-H. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
- Ahuja, S. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 554-563.
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
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ProFound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. Retrieved from [Link]
- de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 28(4), 724-731.
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Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
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University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
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Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Retrieved from [Link]
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Agilent. (2017). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 1-(Pyridin-4-yl)pyrrolidin-3-amine for Kinase Inhibitor Development
Prepared by: Gemini, Senior Application Scientist
Abstract
The confluence of privileged scaffolds in a single, synthetically tractable molecule presents a compelling starting point for drug discovery. This guide focuses on 1-(Pyridin-4-yl)pyrrolidin-3-amine , a chemical entity embodying two such scaffolds: the pyridine ring, a cornerstone of kinase hinge-binding motifs, and the pyrrolidine core, an sp³-rich structure that imparts favorable three-dimensionality and physicochemical properties.[1][2] While direct literature on this specific compound in kinase inhibition is nascent, its constituent parts are well-validated. This document provides the strategic rationale, experimental workflows, and detailed protocols for researchers to systematically evaluate and develop this scaffold into a pipeline of potent and selective kinase inhibitors.
Part 1: Strategic Rationale for Scaffold-Based Kinase Inhibitor Design
The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology.[1] The success of many approved drugs, or "nibs," relies on their ability to compete with ATP for binding within the kinase catalytic domain.[1] The 1-(Pyridin-4-yl)pyrrolidin-3-amine scaffold is uniquely positioned to exploit key features of this domain.
The Pyridine Moiety: A Proven Hinge-Binder
The pyridine ring is a bioisostere of adenine, the core of ATP. Its nitrogen atom can act as a hydrogen bond acceptor, forming critical interactions with the "hinge region" of the kinase ATP-binding pocket.[1][3] This interaction anchors the inhibitor, providing a foundation for potency. Numerous FDA-approved kinase inhibitors incorporate a pyridine or a similar nitrogen-containing heterocycle for this express purpose.[1][4]
The Pyrrolidine Core: Enabling 3D Exploration and Favorable Properties
Modern drug discovery increasingly values molecules with three-dimensional (3D) character to improve selectivity and pharmacological properties. The non-planar, saturated pyrrolidine ring serves this purpose excellently.[2] It allows for precise spatial positioning of substituents into various pockets of the kinase active site, a concept known as exploring pharmacophore space.[2] This sp³-rich core can lead to improved solubility, metabolic stability, and permeability compared to flat, aromatic systems.[1]
The 3-Amine Group: The Vector for Potency and Selectivity
The primary amine at the 3-position of the pyrrolidine ring is a critical functional handle. It serves as a versatile point for synthetic elaboration, allowing chemists to build out the molecule's structure. By attaching different chemical groups at this position, researchers can target other regions of the ATP pocket, such as the solvent-front or the back pocket, to dramatically enhance both potency and selectivity for the target kinase over the ~500 other kinases in the human kinome.
Below is a conceptual diagram illustrating how the scaffold components interact with a generic kinase ATP-binding site.
Caption: Proposed binding mode of the scaffold within a kinase ATP pocket.
Part 2: Experimental Workflow for Inhibitor Development
A structured, multi-stage approach is essential for progressing a fragment-like scaffold into a clinical candidate. The workflow integrates biochemical screening, structure-activity relationship (SAR) studies, and cellular validation.
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Application Notes and Protocols for Cell-Based Assays Using 1-(Pyridin-4-yl)pyrrolidin-3-amine
Introduction: The Promise of a Privileged Scaffold
In the landscape of modern drug discovery, the convergence of specific structural motifs within a single molecule often signals the potential for novel biological activity. The compound 1-(Pyridin-4-yl)pyrrolidin-3-amine represents such a convergence, integrating the well-established pharmacophoric properties of both the pyridine and pyrrolidine rings. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry, valued for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule.[1][2][3] This versatility has led to its incorporation into numerous FDA-approved drugs.[1] The pyridine scaffold is equally significant, found in a wide array of therapeutic agents and noted for its role in forming crucial interactions with biological targets.[4][5]
While direct biological data for 1-(Pyridin-4-yl)pyrrolidin-3-amine is emerging, its structural similarity to other researched compounds offers a strong foundation for hypothesizing its mechanism of action and designing robust cell-based assays. Notably, derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one have been identified as potent inhibitors of prolyl-tRNA synthetase (PRS) in Plasmodium falciparum, the parasite responsible for malaria.[6][7][8][9] This precedent suggests that 1-(Pyridin-4-yl)pyrrolidin-3-amine could similarly target aminoacyl-tRNA synthetases or other enzymes involved in protein synthesis, a critical pathway for cell growth and proliferation.
These application notes provide a comprehensive guide for researchers to investigate the biological activity of 1-(Pyridin-4-yl)pyrrolidin-3-amine using a suite of cell-based assays. The protocols are designed to be self-validating, with integrated controls to ensure data integrity and reproducibility. We will proceed from foundational cytotoxicity assessments to more nuanced assays aimed at elucidating a specific mechanism of action, empowering researchers to unlock the therapeutic potential of this promising molecule.
PART 1: Foundational Assays - Cytotoxicity and Proliferation
A critical first step in characterizing any novel compound is to determine its effect on cell viability and proliferation. These assays provide a window into the compound's general bioactivity and establish a therapeutic window for subsequent, more targeted experiments.
Cell Viability Assessment using a Resazurin-Based Assay
This protocol outlines a method to determine the concentration-dependent effect of 1-(Pyridin-4-yl)pyrrolidin-3-amine on the viability of a chosen cell line. The assay utilizes resazurin, a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.
Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability.
Protocol 1.1: Resazurin-Based Cell Viability Assay
-
Cell Seeding:
-
Culture your chosen cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a clear-bottomed 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 1-(Pyridin-4-yl)pyrrolidin-3-amine in sterile DMSO.
-
Perform a serial dilution of the stock solution in culture medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM). The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control.
-
-
Incubation and Measurement:
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
Prepare a 0.15 mg/mL solution of resazurin in sterile PBS.
-
Add 20 µL of the resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the fluorescence readings to the vehicle control wells (100% viability).
-
Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Table 1: Example Data for Cytotoxicity Assessment
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 100 | 15.2 | 5.6 | 2.1 |
| 30 | 45.8 | 20.3 | 10.5 |
| 10 | 80.1 | 55.7 | 35.2 |
| 3 | 95.3 | 88.9 | 75.4 |
| 1 | 98.7 | 96.2 | 90.1 |
| 0.3 | 99.1 | 98.5 | 97.6 |
| 0.1 | 100.0 | 99.8 | 99.5 |
| Vehicle | 100.0 | 100.0 | 100.0 |
PART 2: Mechanistic Assays - Investigating the Mode of Action
Based on the activity of structurally similar compounds, a plausible hypothesis is that 1-(Pyridin-4-yl)pyrrolidin-3-amine inhibits protein synthesis. The following protocols are designed to test this hypothesis.
Global Protein Synthesis Assay using O-Propargyl-puromycin (OP-Puro)
This assay directly measures the rate of newly synthesized proteins in living cells. OP-Puro is an alkyne analog of puromycin that incorporates into the C-terminus of nascent polypeptide chains. The incorporated OP-Puro can then be detected via a copper-catalyzed click reaction with an azide-functionalized fluorescent dye. A reduction in fluorescence indicates inhibition of protein synthesis.
Proposed Pathway Inhibition
Caption: Hypothesized mechanism of action.
Protocol 2.1: OP-Puro Protein Synthesis Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described in Protocol 1.1.
-
Treat the cells with a range of concentrations of 1-(Pyridin-4-yl)pyrrolidin-3-amine (centered around the previously determined IC50) for a shorter duration (e.g., 2-6 hours). Include a positive control for protein synthesis inhibition (e.g., cycloheximide).
-
-
OP-Puro Labeling:
-
Add OP-Puro to each well at a final concentration of 20-50 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Click Chemistry Reaction:
-
Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) according to the manufacturer's instructions.
-
Add the cocktail to each well and incubate for 30 minutes in the dark.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash twice with PBS.
-
Image the plate using a high-content imaging system, capturing both the DAPI and the Alexa Fluor 488 channels.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the Alexa Fluor 488 signal per cell.
-
Normalize the intensity to the vehicle control.
-
Plot the normalized intensity against the compound concentration to determine the IC50 for protein synthesis inhibition.
-
Table 2: Expected Outcome for Protein Synthesis Inhibition
| Compound | Concentration | Normalized Fluorescence Intensity |
| Vehicle Control | - | 1.00 |
| 1-(Pyridin-4-yl)pyrrolidin-3-amine | 1x IC50 | < 0.5 |
| 1-(Pyridin-4-yl)pyrrolidin-3-amine | 0.1x IC50 | ~ 0.9 |
| Cycloheximide (Positive Control) | 100 µg/mL | < 0.1 |
PART 3: Safety and Handling
As a novel chemical entity, 1-(Pyridin-4-yl)pyrrolidin-3-amine should be handled with care. While a specific Safety Data Sheet (SDS) may not be available, information from structurally related compounds provides guidance. 4-Aminopyridine is known to be toxic if swallowed and can cause respiratory irritation.[10][11] Pyrrolidine is flammable and can cause severe skin burns and eye damage.[12][13]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[10][12] Avoid generating dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and sources of ignition.[10][14]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of 1-(Pyridin-4-yl)pyrrolidin-3-amine. By systematically assessing its impact on cell viability and investigating its potential role as a protein synthesis inhibitor, researchers can gather the foundational data necessary to advance this compound through the drug discovery pipeline. The modular nature of these cell-based assays allows for adaptation to various cell types and disease models, making them a versatile tool for exploring the full therapeutic potential of this promising chemical scaffold.
References
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Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
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An, H., et al. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. J Microbiol Biotechnol, 28(1), 1-10. [Link]
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Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchSquare. [Link]
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Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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An, H., et al. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology. [Link]
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Zahra, M. H., et al. (2022). A review for cell-based screening methods in drug discovery. Future Drug Discovery. [Link]
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Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS. [Link]
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Kumar, P., & Kumar, R. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15194-15216. [Link]
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Singh, U. P., & Kumar, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4647–4669. [Link]
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Baragaña, B., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(6), 1479-1493. [Link]
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Baragaña, B., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Publications. [Link]
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ResearchGate. (2021). Representative compounds of the 1-(pyridin-4-yl)pyrrolidin-2-one... [Link]
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ResearchGate. (2021). (PDF) Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. [Link]
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Song, M. X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 874935. [Link]
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Baragaña, B., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. PubMed. [Link]
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PubChem. (n.d.). 4-Aminopyridine. [Link]
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Guiguemde, A., et al. (2016). 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1. [Link]
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Guiguemde, A., et al. (2019). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides. [Link]
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Taylor, M. J., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 65(17), 11655-11670. [Link]
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Application Notes and Protocols: Radiolabeling 1-(Pyridin-4-yl)pyrrolidin-3-amine for Positron Emission Tomography (PET) Imaging Studies
Introduction: The Rationale for Radiolabeling 1-(Pyridin-4-yl)pyrrolidin-3-amine
The compound 1-(Pyridin-4-yl)pyrrolidin-3-amine and its analogs are emerging as a significant scaffold in medicinal chemistry with potential applications in neurodegenerative disorders and oncology.[1][2][3] The presence of a pyridine ring and a pyrrolidine moiety suggests possible interactions with a range of biological targets, including nicotinic acetylcholine receptors (nAChRs) and prolyl-tRNA synthetase.[2][4][5] To non-invasively study the in vivo pharmacokinetics, biodistribution, and target engagement of this class of molecules, Positron Emission Tomography (PET) imaging is an invaluable tool.[6] PET requires the labeling of the molecule of interest with a positron-emitting radionuclide, such as Carbon-11 (¹¹C, t½ = 20.4 min) or Fluorine-18 (¹⁸F, t½ = 109.8 min).[7][8]
This document provides detailed application notes and protocols for the radiolabeling of 1-(Pyridin-4-yl)pyrrolidin-3-amine with both Carbon-11 and Fluorine-18, creating PET radiotracers for preclinical imaging studies. The protocols are designed to be robust and self-validating, with an emphasis on the scientific reasoning behind each step.
Strategic Considerations for Radiolabeling
The structure of 1-(Pyridin-4-yl)pyrrolidin-3-amine offers several potential sites for radiolabeling. The choice of radionuclide and labeling position is critical and depends on the synthetic accessibility of precursors and the desired imaging timeframe.
-
Carbon-11 Labeling: The short half-life of ¹¹C is ideal for studying rapid biological processes and allows for multiple scans in the same subject on the same day.[7] A common strategy is the introduction of a [¹¹C]methyl group. For the target molecule, this could potentially be achieved by N-methylation of the primary amine on the pyrrolidine ring, or more complexly, by methylation of the pyridine nitrogen.
-
Fluorine-18 Labeling: The longer half-life of ¹⁸F is suitable for studying slower biological processes and for centralized production and distribution of the radiotracer.[8] ¹⁸F can be introduced via nucleophilic substitution of a suitable leaving group on an aromatic or aliphatic precursor.
This guide will detail two distinct and reliable methods:
-
[¹¹C]Methylation: Labeling via the formation of a [¹¹C]methyl group on a suitable precursor.
-
¹⁸F-Fluorination: Introduction of ¹⁸F onto the pyridine ring via nucleophilic substitution.
Part 1: [¹¹C]Carbon-11 Labeling Protocol
Scientific Principle
This protocol describes the synthesis of [¹¹C]1-(Pyridin-4-yl)pyrrolidin-3-amine by methylation of a desmethyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). These are highly reactive methylating agents produced from cyclotron-generated [¹¹C]CO₂ or [¹¹C]CH₄.[9][10] The choice of precursor is crucial for successful radiolabeling. For this protocol, we will utilize a precursor where the primary amine of 1-(Pyridin-4-yl)pyrrolidin-3-amine is protected, allowing for selective methylation of a suitable position. A more direct approach, if a suitable precursor is available, would be the methylation of a secondary amine precursor.
Experimental Workflow: [¹¹C]Methylation
Caption: Workflow for [¹¹C]Methylation of 1-(Pyridin-4-yl)pyrrolidin-3-amine.
Detailed Protocol: [¹¹C]Methylation
1. Precursor Synthesis (Example: N-Boc-1-(pyridin-4-yl)pyrrolidin-3-amine)
-
Rationale: The Boc (tert-butyloxycarbonyl) protecting group on the primary amine prevents side reactions during methylation. This precursor can be synthesized from commercially available starting materials.
-
Procedure:
-
To a solution of 1-(pyridin-4-yl)pyrrolidin-3-amine in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the N-Boc protected precursor.
-
2. Radiolabeling with [¹¹C]CH₃I
-
Caution: All radiolabeling procedures should be performed in a shielded hot cell using an automated synthesis module.[11]
-
[¹¹C]CH₃I Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]CH₃I using a standard automated synthesis module (e.g., reduction to [¹¹C]CH₃OH followed by reaction with hydroiodic acid).
-
Labeling Reaction:
-
Dissolve the N-Boc protected precursor (1-2 mg) in a suitable solvent (e.g., DMF, DMSO) in a reaction vessel.
-
Add a suitable base (e.g., sodium hydride, potassium hydroxide).
-
Bubble the gaseous [¹¹C]CH₃I through the solution at an elevated temperature (e.g., 80-120 °C).
-
Allow the reaction to proceed for 5-10 minutes.
-
-
Deprotection:
-
After the labeling reaction, add an acid (e.g., trifluoroacetic acid or hydrochloric acid) to the reaction mixture.
-
Heat at 80-100 °C for 5 minutes to remove the Boc protecting group.
-
-
Quenching: Quench the reaction by adding a neutralization buffer.
3. Purification and Formulation
-
HPLC Purification: Purify the crude reaction mixture using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).
-
Column: C18, e.g., 10 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV (at a suitable wavelength for the pyridine chromophore) and a radiation detector.
-
-
Formulation: Collect the radioactive peak corresponding to the product. Remove the HPLC solvent by rotary evaporation or solid-phase extraction. Formulate the final product in sterile saline for injection, optionally with a small amount of ethanol.
4. Quality Control
-
Rationale: Rigorous quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical for in vivo studies.[12][13][14][15]
-
Tests:
-
Radiochemical Purity (RCP): Determined by analytical HPLC. Should be >95%.
-
Chemical Purity: Determined by analytical HPLC with UV detection.
-
Specific Activity: Calculated from the radioactivity and the mass of the product.
-
Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below pharmacopeial limits.
-
pH: Should be within a physiologically acceptable range (typically 4.5-7.5).
-
Sterility and Endotoxins: Must be performed for human use and is good practice for animal studies.[15]
-
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Chemical Purity | > 90% | Analytical HPLC (UV) |
| Specific Activity | > 37 GBq/µmol (>1 Ci/µmol) | HPLC with mass determination |
| Residual Solvents | < 410 ppm (Acetonitrile) | Gas Chromatography (GC) |
| pH | 4.5 - 7.5 | pH meter |
| Sterility | Sterile | USP <71> |
| Endotoxins | < 175 EU/V | LAL test |
Part 2: [¹⁸F]Fluorine-18 Labeling Protocol
Scientific Principle
This protocol describes the synthesis of [¹⁸F]fluoro-1-(pyridin-4-yl)pyrrolidin-3-amine via nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. A common strategy for labeling pyridine rings is the substitution of a nitro group or a halogen in an activated position.[16][17][18] For this protocol, we will propose the synthesis of a precursor with a leaving group on the pyridine ring.
Experimental Workflow: [¹⁸F]Fluorination
Caption: Workflow for [¹⁸F]Fluorination of 1-(Pyridin-4-yl)pyrrolidin-3-amine.
Detailed Protocol: [¹⁸F]Fluorination
1. Precursor Synthesis (Example: 2-Nitro-4-(3-aminopyrrolidin-1-yl)pyridine)
-
Rationale: A nitro group in the ortho position to the pyridine nitrogen activates the ring for nucleophilic aromatic substitution by [¹⁸F]fluoride. The primary amine on the pyrrolidine may require protection (e.g., with a Boc group) during the synthesis of the precursor, which would be removed in the final step of the radiosynthesis.
-
Procedure: This would likely involve a multi-step synthesis, for instance, starting with a commercially available dihalopyridine, followed by nitration and subsequent reaction with 3-aminopyrrolidine.
2. Radiolabeling with [¹⁸F]Fluoride
-
Caution: All radiolabeling procedures should be performed in a shielded hot cell using an automated synthesis module.
-
[¹⁸F]Fluoride Production and Activation:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using ¹⁸O-enriched water.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange resin.
-
Elute the [¹⁸F]fluoride with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Dry the [¹⁸F]KF/K₂₂₂ complex by azeotropic distillation with acetonitrile.[19]
-
-
Labeling Reaction:
-
Dissolve the nitro-precursor (2-5 mg) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or sulfolane).
-
Add the dried [¹⁸F]KF/K₂₂₂ complex to the precursor solution.
-
Heat the reaction mixture at a high temperature (e.g., 120-180 °C) for 15-30 minutes.
-
If a protecting group is used, a subsequent deprotection step (e.g., acid treatment) is required.
-
3. Purification and Formulation
-
Initial Purification: Dilute the reaction mixture with water and pass it through a C18 solid-phase extraction (SPE) cartridge to remove unreacted [¹⁸F]fluoride and polar impurities.
-
HPLC Purification: Elute the crude product from the SPE cartridge with a suitable solvent and purify using semi-preparative reverse-phase HPLC, similar to the method described for the ¹¹C-labeled compound.
-
Formulation: Collect the radioactive peak, remove the solvent, and formulate in sterile saline for injection.
4. Quality Control
The quality control parameters and methods are the same as those described for the ¹¹C-labeled product.
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC, Radio-TLC |
| Chemical Purity | > 90% | Analytical HPLC (UV) |
| Specific Activity | > 74 GBq/µmol (>2 Ci/µmol) | HPLC with mass determination |
| Residual Solvents | < 410 ppm (Acetonitrile) | Gas Chromatography (GC) |
| pH | 4.5 - 7.5 | pH meter |
| Sterility | Sterile | USP <71> |
| Endotoxins | < 175 EU/V | LAL test |
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the successful radiolabeling of 1-(Pyridin-4-yl)pyrrolidin-3-amine with both Carbon-11 and Fluorine-18. The choice between the two radionuclides will depend on the specific research question and available infrastructure. Both methods, when executed with precision and adherence to quality control standards, will yield high-quality radiotracers suitable for preclinical PET imaging studies. These studies will be instrumental in elucidating the in vivo behavior of this promising class of molecules and accelerating their development as potential therapeutic agents.
References
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Richard, M., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late stage radiofluorination of peptides. Chemical Communications, 56(21), 3191-3194. Available from: [Link]
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available from: [Link]
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Seong, M. R., et al. (2012). Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors. ACS Medicinal Chemistry Letters, 3(11), 923-928. Available from: [Link]
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Goutal, S., et al. (2012). Radiolabelling of 1,4-disubstituted 3-[18F]fluoropiperidines and its application to new radiotracers for NR2B NMDA receptor visualization. Bioorganic & Medicinal Chemistry, 20(22), 6523-6534. Available from: [Link]
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Al-Karmi, S., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioorganic & Medicinal Chemistry, 22(14), 3929-3949. Available from: [Link]
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Baragaña, B., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(6), 1646-1658. Available from: [Link]
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Chrastina, A., & Schnitzer, J. E. (2010). Iodine-125 radiolabeling of silver nanoparticles for in vivo SPECT imaging. International Journal of Nanomedicine, 5, 653-659. Available from: [Link]
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Wang, M., et al. (2019). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Molecules, 24(18), 3349. Available from: [Link]
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Shchegravin, E. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6509. Available from: [Link]
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Chen, Y., et al. (2024). Development of Carbon-11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma-1 Receptor Imaging. Advanced Science, 11(12), e2307182. Available from: [Link]
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Li, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 893970. Available from: [Link]
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Korde, A., et al. (2011). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Indian Journal of Nuclear Medicine, 26(3), 132-137. Available from: [Link]
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Richard, M., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(21), 3191-3194. Available from: [Link]
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Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. Available from: [Link]
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Baragaña, B., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(6), 1646-1658. Available from: [Link]
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Truc, T. A. T., et al. (2023). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 28(2), 834. Available from: [Link]
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Chen, Y., et al. (2024). Development of Carbon-11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma-1 Receptor Imaging. Advanced Science, 11(12), e2307182. Available from: [Link]
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Chrastina, A., & Schnitzer, J. E. (2010). Iodine-125 radiolabeling of silver nanoparticles for in vivo SPECT imaging. International Journal of Nanomedicine, 5, 653-659. Available from: [Link]
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Korde, A., et al. (2011). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Indian Journal of Nuclear Medicine, 26(3), 132-137. Available from: [Link]
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PubChem. 1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride. Available from: [Link]
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Connolly, D., et al. (2023). 18F-Labeling of Radiotracers Functionalized with a Silicon Fluoride Acceptor (SiFA) for Positron Emission Tomography. JoVE (Journal of Visualized Experiments), (193), e60623. Available from: [Link]
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Bernard-Gauthier, V., et al. (2020). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 25(23), 5594. Available from: [Link]
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John, C. S., et al. (1998). Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor. Journal of Labelled Compounds and Radiopharmaceuticals, 41(10), 917-930. Available from: [Link]
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Ly, J. (2016). Chemical Purity Analysis of PET Radiotracers via Microchip Capillary Electrophoresis. UCLA. Available from: [Link]
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Kung, M. P., et al. (2007). 18F-labeled styrylpyridines as PET agents for amyloid plaque imaging. Journal of Medicinal Chemistry, 50(23), 5597-5605. Available from: [Link]
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Görlitzer, K., et al. (2002). [Pyrido[3,2-b]indol-4-yl-amines--synthesis and investigation of activity against malaria]. Pharmazie, 57(10), 660-664. Available from: [Link]
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Richard, M., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(21), 3191-3194. Available from: [Link]
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Horti, A. G., et al. (2011). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. Available from: [Link]
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La-Rochebrochard, D., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Bioconjugate Chemistry, 34(5), 896-907. Available from: [Link]
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Bernard-Gauthier, V., et al. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews, 122(23), 17296-17415. Available from: [Link]
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Görlitzer, K., et al. (2004). [[16]Benzofuro[3,2-b]pyridin-4-yl-amines - Synthesis and Investigation of Activity Against Malaria]. Pharmazie, 59(6), 443-445. Available from: [Link]
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Sharma, R., et al. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Pharmacology, 13, 837330. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine. This valuable heterocyclic building block is integral to various pharmacologically active molecules.[1][2] The synthesis, however, presents distinct challenges that require careful consideration of reaction mechanics and optimization. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Q1: My Buchwald-Hartwig amination reaction is resulting in a low yield of the desired product. What are the common causes and how can I optimize the reaction?
A: Low yields in the palladium-catalyzed Buchwald-Hartwig amination are a frequent challenge, typically stemming from a few key areas. This reaction is highly sensitive to the interplay between the catalyst, ligand, base, and solvent.[3][4]
-
Causality & Explanation:
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation if the reaction is not maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen). Moisture or protic impurities can also lead to catalyst deactivation and promote side reactions.
-
Suboptimal Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For coupling an electron-deficient heterocycle like 4-halopyridine with a secondary amine, bulky, electron-rich biarylphosphine ligands are often required to facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle.[5][6]
-
Incorrect Base Selection: The base must be strong enough to deprotonate the pyrrolidine nitrogen, forming the active nucleophile, but not so harsh that it causes degradation of the starting materials or the ligand. The choice of base (e.g., sodium tert-butoxide, potassium phosphate) can significantly influence the reaction rate and outcome.
-
Solvent Effects: The solvent must be aprotic and capable of solubilizing the reactants and catalyst system. Toluene, dioxane, and THF are common choices, but their polarity and boiling points can affect reaction kinetics.[5]
-
-
Troubleshooting & Solutions:
-
Ensure Inert & Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents (distilled or from a solvent purification system), and thoroughly degas the reaction mixture by sparging with argon or using freeze-pump-thaw cycles.
-
Screen Ligands and Palladium Precursors: If one ligand fails, screen others. A good starting point includes sterically hindered biarylphosphine ligands like RuPhos, XPhos, or SPhos. Test different palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃.
-
Optimize the Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base effective for many secondary amine couplings. If substrate sensitivity is an issue, consider milder inorganic bases like K₃PO₄ or K₂CO₃.
-
Vary Solvent and Temperature: While toluene is a standard solvent, switching to dioxane may be beneficial in some cases.[3] Optimize the temperature; typically, these reactions are run between 80-110 °C.
-
Q2: I am observing a significant amount of pyridine as a byproduct, indicating hydrodehalogenation of my 4-halopyridine starting material. How can I minimize this side reaction?
A: Hydrodehalogenation is a common competitive pathway in cross-coupling reactions where the aryl halide is reduced instead of coupled.
-
Causality & Explanation: This side reaction is often promoted by sources of hydride, which can arise from the solvent, base, or amine coupling partner, particularly at elevated temperatures. It can also be a result of β-hydride elimination from the palladium-alkoxide intermediate if certain bases are used.
-
Troubleshooting & Solutions:
-
Strictly Anhydrous Conditions: Moisture is a primary culprit. Ensure all reagents and solvents are rigorously dried.
-
Base Selection: Avoid bases that can act as hydride donors. Sodium tert-butoxide is generally a good choice.
-
Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Ligand Choice: Some ligands are more prone to promoting side reactions. Experimenting with different ligand systems can sometimes mitigate this issue.
-
Q3: The primary amine on my pyrrolidine starting material (3-aminopyrrolidine) seems to be interfering with the reaction. Is a protecting group necessary?
A: Yes, protecting the primary amine of 3-aminopyrrolidine is critical for a successful and clean reaction.
-
Causality & Explanation: 3-Aminopyrrolidine contains two nucleophilic nitrogen atoms: a secondary amine within the ring and a primary exocyclic amine. The primary amine can compete with the secondary amine in the C-N coupling reaction. This can lead to the formation of undesired dimers (two pyridine rings coupled to one pyrrolidine) or oligomeric materials, significantly reducing the yield of the target molecule and complicating purification.
-
Solution & Protocol:
-
Protecting Group Strategy: The most common and effective strategy is to protect the primary amine as a carbamate, typically a tert-butoxycarbonyl (Boc) group.[7] The Boc group is stable under the basic conditions of the Buchwald-Hartwig reaction and can be readily removed later under acidic conditions (e.g., with trifluoroacetic acid or HCl).[7]
-
Recommended Precursor: Start the synthesis with commercially available (or synthesized) tert-butyl (pyrrolidin-3-yl)carbamate.
-
Q4: Purification of the final 1-(Pyridin-4-yl)pyrrolidin-3-amine is challenging. The product streaks on silica gel columns and residual palladium catalyst is difficult to remove.
A: The polar, basic nature of the diamine product and the presence of metal residues are known purification hurdles.
-
Causality & Explanation: The two basic nitrogen atoms in the product can interact strongly with the acidic silica gel, causing significant tailing or "streaking" during column chromatography. Residual palladium complexes can co-elute with the product, leading to discoloration (often black or gray) and contamination.
-
Troubleshooting & Solutions:
-
Column Chromatography Modification: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base. A common mobile phase is Dichloromethane/Methanol with 0.5-1% Ammonium Hydroxide or Triethylamine. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
-
Acid-Base Extraction: Before chromatography, perform an aqueous workup. Dissolve the crude material in an organic solvent (like Ethyl Acetate) and wash with water and brine. This can remove water-soluble inorganic salts.
-
Palladium Scavenging: To remove residual palladium, stir the crude product solution with a metal scavenger (e.g., a silica-bound thiol or QuadraSil®) for a few hours before filtering and concentrating.
-
Crystallization/Salt Formation: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method. Alternatively, forming a salt (e.g., the dihydrochloride salt) can facilitate purification by crystallization.[8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes for preparing 1-(Pyridin-4-yl)pyrrolidin-3-amine?
A: The two most prevalent strategies are the Buchwald-Hartwig amination and, to a lesser extent, Nucleophilic Aromatic Substitution (SₙAr).
-
Buchwald-Hartwig Amination: This is the most versatile and widely used method.[3] It involves the palladium-catalyzed cross-coupling of a 4-halopyridine (typically 4-chloropyridine or 4-bromopyridine) with a protected 3-aminopyrrolidine, followed by deprotection. Its broad substrate scope and tolerance for various functional groups make it highly reliable.[4]
-
Nucleophilic Aromatic Substitution (SₙAr): This method requires a pyridine ring that is highly activated towards nucleophilic attack. This is usually achieved by having a strong electron-withdrawing group, such as a nitro group, at a position that can stabilize the negative charge of the Meisenheimer intermediate. For example, reacting 4-chloro-3-nitropyridine with protected 3-aminopyrrolidine. This approach is generally less common because it requires specific substitution patterns on the pyridine ring and can be lower yielding than palladium-catalyzed methods.[4]
Q2: How do I choose the right protecting group for the pyrrolidine's primary amine?
A: The ideal protecting group should be easy to install, stable to the C-N coupling reaction conditions (basic, high temperature), and easy to remove without affecting the rest of the molecule. For this synthesis, the tert-butoxycarbonyl (Boc) group is the industry standard.[7]
-
Installation: React 3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O).
-
Stability: It is completely stable to the strong bases (like NaOtBu) and temperatures used in Buchwald-Hartwig reactions.
-
Removal: It is cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or by bubbling HCl gas through a solution in an alcohol or ether.
Q3: What analytical techniques are essential for monitoring the reaction progress and characterizing the final product?
A: A combination of techniques is crucial for reliable results.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the product and helping to identify any major byproducts.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
-
Part 3: Experimental Protocols & Data
Protocol: Two-Step Synthesis via Buchwald-Hartwig Amination
Step 1: Synthesis of tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate
-
Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (Palladium source), RuPhos (ligand), and Sodium tert-butoxide (base).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Reagents: Add anhydrous Toluene, followed by tert-butyl (pyrrolidin-3-yl)carbamate and 4-bromopyridine.
-
Reaction: Heat the mixture to 100 °C and stir under Argon. Monitor the reaction progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to yield the protected product.
Step 2: Deprotection to yield 1-(Pyridin-4-yl)pyrrolidin-3-amine
-
Setup: Dissolve the purified product from Step 1 in Dichloromethane (DCM).
-
Deprotection: Add Trifluoroacetic Acid (TFA) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final product. Further purification can be done via chromatography as described in the troubleshooting section if needed.
Table 1: Comparison of Typical Buchwald-Hartwig Conditions
| Parameter | Condition A (General Purpose) | Condition B (Milder Base) |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-3 mol%) |
| Ligand | RuPhos (2-4 mol%) | XPhos (4-6 mol%) |
| Base | NaOtBu (1.5 eq) | K₃PO₄ (2.0 eq) |
| Solvent | Toluene | Dioxane |
| Temperature | 100 °C | 110 °C |
| Typical Use Case | High reactivity, fast kinetics. | For substrates sensitive to strong bases. |
Part 4: Visualizations & Workflows
Diagram 1: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Protecting Agents. TCI Chemicals.
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- 1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride (C9H13N3). PubChem.
- Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.
- Palladium-catalyzed Buchwald-Hartwig amination.
- Protecting Groups for Amines: Carbam
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
Sources
- 1. enamine.net [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. PubChemLite - 1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride (C9H13N3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine
Welcome to the technical support center for the synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions and overcome common synthetic challenges.
Introduction
1-(Pyridin-4-yl)pyrrolidin-3-amine is a valuable building block in medicinal chemistry, often utilized in the discovery of novel therapeutics. Its synthesis typically involves the formation of a C-N bond between a pyridine and a pyrrolidine ring. The two most common and effective strategies for this transformation are the Buchwald-Hartwig amination and reductive amination. This guide is structured to address the specific issues you may encounter with each of these methods.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions based on established chemical principles.
Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2]
Diagram of the Buchwald-Hartwig Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Issue 1: Low or No Product Yield
-
Possible Cause: Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective as they cleanly and efficiently form the active LPd(0) catalyst. If using a Pd(II) source, a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates can be beneficial.
-
-
Possible Cause: Inappropriate Ligand Choice The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the amine nucleophile.
-
Solution: For the coupling of a secondary amine like a protected pyrrolidin-3-amine, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective. It is recommended to consult a ligand selection guide based on your specific substrates.
-
-
Possible Cause: Incorrect Base Selection The base is critical for deprotonating the amine, but an incompatible base can hinder the reaction or lead to decomposition of starting materials.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, potentially at higher temperatures.[3]
-
Issue 2: Formation of Side Products
-
Possible Cause: Hydrodehalogenation The aryl halide (4-halopyridine) is reduced to pyridine.
-
Solution: This side reaction can be minimized by ensuring strictly anhydrous and oxygen-free conditions. Degassing the solvent and using an inert atmosphere (argon or nitrogen) are crucial. Optimizing the catalyst-to-ligand ratio can also suppress this pathway.
-
-
Possible Cause: Homocoupling Dimerization of the aryl halide or the amine can occur.
-
Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling. Lowering the temperature and using a slightly lower catalyst loading may be beneficial.
-
Route 2: Reductive Amination
Reductive amination involves the reaction of an amine with a carbonyl compound, in this case, the coupling of pyrrolidin-3-amine with a pyridine derivative containing a carbonyl group, or more commonly, the direct reaction of an amine with a ketone or aldehyde in the presence of a reducing agent.[4][5]
Diagram of the Reductive Amination Workflow:
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for 1-(Pyridin-4-yl)pyrrolidin-3-amine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(Pyridin-4-yl)pyrrolidin-3-amine. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing methods and develop robust, scalable purification strategies.
The core challenge in purifying this molecule stems from its structure: it contains two basic nitrogen centers—the pyridine ring and the pyrrolidine amine. These sites are prone to strong interactions with standard purification media, leading to common issues like poor recovery and peak shape. This guide is structured to address these issues head-on in a practical, question-driven format.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my compound, 1-(Pyridin-4-yl)pyrrolidin-3-amine, streak or tail badly on a standard silica gel column?
A: This is the most common issue encountered when purifying basic amines. Standard silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH).[1][2] Your basic amine compound engages in a strong acid-base interaction with these silanols, causing it to adsorb too strongly to the silica. This leads to several problems:
-
Peak Tailing: The compound does not move in a uniform band, resulting in a long, trailing peak.
-
Low Recovery: A portion of the compound may bind irreversibly to the silica and will not elute from the column.[1]
-
Degradation: The acidic environment of the silica surface can potentially degrade sensitive compounds.
To overcome this, you must either neutralize the acidic sites on the silica or use a different, more inert stationary phase.[2]
Q2: What are the most likely impurities I should anticipate in my crude sample?
A: Impurities will depend on the synthetic route, but common culprits include:
-
Unreacted Starting Materials: Such as 4-halopyridine or 3-aminopyrrolidine derivatives.
-
Reaction Byproducts: Synthesis methods like reductive amination or N-alkylation can produce mixtures of primary, secondary, and tertiary amines.[3]
-
Reagents and Catalysts: For example, residual tin or iron salts if a nitro-group reduction was performed.[4]
-
Degradation Products: Amines can be susceptible to air oxidation over time, especially if left in solution.[5]
Q3: Is it possible to purify this compound without relying on column chromatography?
A: Yes, especially for initial cleanup or if the impurity profile is favorable. Two primary methods are:
-
Acid-Base Extraction: This is a highly effective technique for separating your basic amine from any neutral or acidic impurities. By washing an organic solution of your crude product with aqueous acid, your amine becomes protonated and moves to the aqueous layer, leaving non-basic impurities behind.[6] You can then recover your product by basifying the aqueous layer and re-extracting. This is an excellent first-pass purification step.
-
Recrystallization/Salt Formation: If your compound is a solid, or can be converted to a stable crystalline salt (e.g., a hydrochloride salt), recrystallization can be a powerful final purification step to remove closely related impurities.[7][8]
Q4: My sample appears to be degrading during the workup or purification. What are the likely causes and solutions?
A: Amine degradation can be prompted by several factors:
-
Oxidation: Exposure to air, especially in the presence of metal catalysts, can lead to oxidation. Solution: Keep the compound under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially during prolonged heating or concentration steps.
-
pH Instability: Extreme pH conditions can sometimes cause degradation. While amines are generally stable, prolonged exposure to strong acids or bases at high temperatures should be monitored.
-
Silica-Induced Degradation: As mentioned, the acidic nature of silica gel can sometimes catalyze the degradation of sensitive molecules.[1] If you suspect this, switching to a more inert stationary phase like amine-functionalized silica or alumina is recommended.[2][9]
Section 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Tailing / No Elution on Silica Gel | Strong acid-base interaction between the basic amine and acidic silica silanols. | 1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your mobile phase (e.g., DCM/Methanol).[1][2] 2. Switch Stationary Phase: Use an amine-functionalized silica or basic alumina column, which will not have acidic sites.[1][9] |
| Low Mass Recovery After Chromatography | Irreversible adsorption of the product onto the silica column. The compound is highly polar and may have partially eluted into the aqueous workup phase. | 1. Use an amine-functionalized or reversed-phase column to prevent irreversible binding.[2] 2. During aqueous extraction, ensure the aqueous layer is sufficiently basic (pH > 10) before back-extraction. Use a more polar solvent like 2-MeTHF or add isopropanol to your DCM/EtOAc to improve recovery of polar amines. |
| Co-elution of Impurities | Insufficient selectivity (separation) between the product and impurities in the chosen solvent system. | 1. Change Selectivity: Switch from a normal-phase system to a reversed-phase (C18) system. The elution order will likely be inverted, which may separate the problematic impurity.[10] 2. Optimize Gradient: Run a shallower gradient during column chromatography to improve resolution. 3. Change Solvents: If using DCM/MeOH, try a different system like Ethyl Acetate/Heptane/TEA. |
| Product is a Non-Crystalline Oil/Gum | The free base may be amorphous or have a low melting point. Residual solvent or minor impurities are preventing crystallization. | 1. Form a Salt: Convert the free base to its hydrochloride or dihydrochloride salt, which is often more crystalline. This can be achieved by dissolving the oil in a solvent like ether or isopropanol and adding a solution of HCl in ether/dioxane.[7] 2. Trituration: Add a non-polar solvent (e.g., hexane, pentane) to the oil and stir vigorously. This can sometimes wash away impurities and induce crystallization. |
| Inconsistent Purification Results | Variability in silica gel activity (water content). Inconsistent amount of basic modifier added. Degradation of the sample over time. | 1. Use pre-packed columns for better consistency. 2. Prepare a stock solution of your mobile phase with the modifier already added to ensure a consistent concentration for every run. 3. Analyze crude material by LC-MS before each purification run to check for degradation. |
Section 3: Detailed Purification Protocols
Protocol 1: Initial Workup - Acid-Base Extraction
This protocol is designed to remove neutral and acidic impurities from the crude reaction mixture before further purification.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (2-3 times). The basic 1-(Pyridin-4-yl)pyrrolidin-3-amine will be protonated and partition into the aqueous layer.[6]
-
Layer Separation: Combine the aqueous layers. The organic layer, containing neutral or acidic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the amine, making it insoluble in water.
-
Back-Extraction: Extract the now-basic aqueous layer with an organic solvent (e.g., DCM, 3-4 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified free base.
Protocol 2: Column Chromatography - Method Selection
The choice of chromatography method is critical for achieving high purity.
This method avoids the issues of silica's acidity and is often the most effective approach.[2]
-
Stationary Phase: Amine-functionalized silica gel (often designated "KP-NH").
-
Mobile Phase: A simple, non-basic solvent system can be used. Start with a gradient of Ethyl Acetate in Hexanes or Heptanes. For more polar compounds, a gradient of Methanol in DCM can be used.
-
Procedure:
-
Equilibrate the amine-silica column with the starting mobile phase (e.g., 100% Heptane).
-
Dissolve the sample in a minimal amount of DCM or the mobile phase. Alternatively, perform a solid load by adsorbing the sample onto a small amount of silica.
-
Run a linear gradient (e.g., 0-100% Ethyl Acetate in Heptane) over 10-15 column volumes.
-
Collect fractions and analyze by TLC or LC-MS.
-
Combine pure fractions and evaporate the solvent.
-
If amine-functionalized silica is unavailable, this is a viable alternative.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A polar solvent system containing a basic modifier. A common system is a gradient of Methanol in DCM with 0.5-1% triethylamine (TEA) or ammonium hydroxide added to both solvents.
-
Procedure:
-
Crucial Step: Equilibrate the column with the mobile phase containing the basic modifier for at least 3-5 column volumes. This ensures the silica is "neutralized" before the sample is loaded.[1]
-
Load the sample (dissolved or solid load).
-
Elute with the gradient (e.g., 0-15% Methanol in DCM, with 1% TEA constant throughout).
-
Collect and analyze fractions. Note that removing the high-boiling TEA during concentration can be difficult; using ammonia is often preferred as it is more volatile.
-
This is an excellent option for highly polar compounds or when normal-phase methods fail to provide adequate separation.[10]
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of an organic solvent (Acetonitrile or Methanol) in water. A pH modifier is typically required.
-
Acidic Conditions: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both water and the organic solvent. This will protonate the amine.
-
Basic Conditions: Add 0.1% Ammonium Hydroxide to adjust the pH to ~10. This keeps the amine in its neutral, more retentive form.[1]
-
-
Procedure:
-
Dissolve the sample in a minimal amount of a solvent like DMSO or Methanol.
-
Equilibrate the C18 column with the starting mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% modifier).
-
Load the sample and run the gradient (e.g., 5-95% Acetonitrile in Water).
-
Collect fractions. If an acid modifier like TFA was used, the final product will be isolated as a TFA salt. It may need to be neutralized (free-based) in a subsequent step.
-
Protocol 3: Final Purification - Recrystallization via Salt Formation
This protocol is ideal for obtaining highly pure, crystalline material suitable for final analysis or use.
-
Dissolution: Dissolve the purified amine free base (as an oil or solid) in a minimal amount of a suitable solvent like Isopropanol, Methanol, or Ether.
-
Salt Formation: Slowly add a stoichiometric amount of HCl solution (e.g., 2 M HCl in ether, or concentrated HCl) dropwise with stirring. The dihydrochloride salt will likely precipitate.
-
Crystallization: Gently heat the mixture to dissolve any solids and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to maximize crystal formation. If no crystals form, adding a co-solvent (an "anti-solvent") like ether or heptane can induce precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (e.g., cold isopropanol or ether) to remove any surface impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Section 4: Visualization & Workflows
Caption: Decision workflow for purifying 1-(Pyridin-4-yl)pyrrolidin-3-amine.
Caption: Mechanism of amine tailing on silica and the effect of a basic modifier.
References
-
Workup: Amines - Department of Chemistry : University of Rochester. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]
-
Amine Troubleshooting - Sulfur Recovery Engineering Inc. Available at: [Link]
-
Troubleshooting Amine Unit Simulations (2008). Bryan Research & Engineering. Available at: [Link]
-
Using neutral or basic alumina in column chromatography for purification of amines (2022). Chemistry Stack Exchange. Available at: [Link]
-
Case studies of troubleshooting amine treating foaming—Part 1 (2019). Gas Processing & LNG. Available at: [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. Available at: [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange. Available at: [Link]
-
Amine Plant Troubleshooting and Optimization. Scribd. Available at: [Link]
-
Ma, G., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 12(4), 709-711. Available at: [Link]
-
Contamination in Amine Systems. Refining Community. Available at: [Link]
- Process for the preparation of pyrrolidine derivatives. Google Patents.
-
Zastrozhin, A. Y., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5861. Available at: [Link]
-
RediSep C-18 reversed phase column Purification of primary amines (2012). Teledyne ISCO. Available at: [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Available at: [Link]
-
1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride. PubChem. Available at: [Link]
-
Eide-Haugmo, I., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(3), 1391-1404. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. CH435286A - Process for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. teledyneisco.com [teledyneisco.com]
Overcoming poor solubility of 1-(Pyridin-4-yl)pyrrolidin-3-amine
Introduction: The Solubility Challenge
1-(Pyridin-4-yl)pyrrolidin-3-amine is a heterocyclic compound featuring a pyridine ring and a substituted pyrrolidine moiety. Such structures are of significant interest in medicinal chemistry and drug discovery.[1][2] However, researchers frequently encounter a significant hurdle during early-stage development: the compound's poor aqueous solubility. This guide provides a comprehensive troubleshooting framework, practical solutions, and detailed protocols to systematically overcome this challenge, ensuring your research progresses without delay.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common issues encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: I've observed that 1-(Pyridin-4-yl)pyrrolidin-3-amine won't dissolve in my aqueous buffer. Why is this happening?
The poor aqueous solubility of this compound is rooted in its physicochemical properties. The molecule contains both a hydrophilic amine group and larger, more hydrophobic (lipophilic) pyridine and pyrrolidine ring structures. In neutral aqueous media, the molecule's overall hydrophobicity can dominate, leading to unfavorable interactions with polar water molecules and thus, low solubility. For a drug to be absorbed, it must first be in solution, making solubility a critical parameter.[3]
Table 1: Key Physicochemical Properties of 1-(Pyridin-4-yl)pyrrolidin-3-amine
| Property | Value | Significance for Solubility |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃[4] | Provides the basic composition. |
| Molecular Weight | 163.22 g/mol | Moderate molecular weight, typical for drug-like molecules. |
| Structure | Pyridine & Pyrrolidine Rings | These cyclic structures contribute to the molecule's rigidity and lipophilicity. |
| Key Functional Groups | Primary Amine, Tertiary Amine | These are basic groups that can be protonated. This is the key to solubility enhancement via pH modification.[5] |
| Predicted XlogP | ~0.2[4] | This value suggests a relatively balanced lipophilicity/hydrophilicity, but insolubility can still arise from strong crystal lattice energy. |
Q2: What is the most critical first step to improve the solubility of this specific compound?
Given the presence of basic amine groups, the most effective and straightforward initial strategy is pH modification .[5][6] 1-(Pyridin-4-yl)pyrrolidin-3-amine is a basic compound. By lowering the pH of the aqueous solution (making it more acidic), you can protonate the nitrogen atoms on the amine and pyridine groups. This creates a positively charged salt form of the compound, which is significantly more polar and, therefore, more soluble in water. The formation of salts is a highly effective method for increasing the solubility of ionizable drug compounds.[7]
Q3: How do I accurately measure the solubility of my compound to see if my strategy is working?
The "gold standard" for measuring equilibrium solubility is the shake-flask method .[8][9] This technique involves adding an excess amount of the solid compound to a specific solvent (e.g., a buffer at a particular pH), agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant.[9] Analysis of the supernatant is commonly performed using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy for accurate quantification.[10][11]
Part 2: Troubleshooting Guide - Strategies and Solutions
This section provides a workflow and detailed solutions for overcoming solubility issues in different experimental contexts.
Caption: Troubleshooting workflow for solubility enhancement.
Issue 1: Low solubility in aqueous buffers for in vitro screening.
For most in vitro biological assays, achieving a soluble stock solution that can be diluted into the final assay buffer is the primary goal.
Solution A: pH Modification
-
Mechanism of Action: As a basic compound, 1-(Pyridin-4-yl)pyrrolidin-3-amine accepts protons in an acidic environment. The resulting cationic species (a salt) exhibits strong, favorable electrostatic interactions with polar water molecules, dramatically increasing its solubility.[5] The pH solubility profile of a drug is dependent on its pKa.[8]
-
When to Use: This is the first and most effective method to try, provided your assay can tolerate a slightly acidic pH.
-
Protocol: See Appendix A1 for a detailed protocol on pH-Solubility Profiling. A key recommendation is to prepare a high-concentration stock solution in a vehicle like 10 mM HCl and then dilute it into your final assay buffer. Ensure the final buffer has sufficient capacity to maintain the desired pH.
Caption: Mechanism of solubility enhancement by pH modification.
Solution B: Co-solvency
-
Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to water, disrupt its hydrogen-bonding network and reduce the overall polarity of the solvent system.[6] This makes the solvent more "hospitable" to lipophilic molecules, thereby increasing solubility.
-
When to Use: Use this method if pH modification is not possible (e.g., the assay is pH-sensitive) or if it alone is insufficient. It is a simple and rapid technique to produce and evaluate.[5]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEG 300/400) are widely used.[6][12]
-
Protocol: See Appendix A2 for a Co-solvent Screening protocol. A common starting point is to prepare a 10-50 mM stock solution in 100% DMSO and then dilute it into the aqueous buffer. Be mindful of the final co-solvent concentration, as high levels (typically >1%) can affect biological assays.
Table 2: Recommended Starting Co-solvents for In Vitro Use
| Co-solvent | Typical Starting Stock Conc. | Max Rec. Final Assay Conc. | Notes |
|---|---|---|---|
| DMSO | 10 - 50 mM | < 0.5% | Most common; can be cytotoxic at higher concentrations. |
| Ethanol | 10 - 30 mM | < 1.0% | Good for less polar compounds; can cause protein precipitation. |
| PEG 400 | 10 - 40 mM | < 2.0% | Lower toxicity than DMSO/Ethanol; more viscous. |
Issue 2: Difficulty achieving high concentrations for formulation development.
For preclinical studies, higher drug concentrations are often needed for formulation into oral or parenteral dosage forms. Here, more advanced techniques are required.
Solution C: Solid Dispersions (Amorphous Systems)
-
Mechanism of Action: Crystalline solids have a highly ordered, stable structure (crystal lattice) that requires significant energy to break, contributing to poor solubility. A solid dispersion converts the drug into an amorphous (non-crystalline) state by dispersing it within a polymer matrix.[13] Amorphous forms have higher free energy and dissolve more readily.[6] The Noyes-Whitney equation shows that increasing the surface area, which this method achieves, can improve the dissolution rate.[5]
-
When to Use: When developing a solid oral dosage form (e.g., tablets, capsules) and pH/co-solvent approaches are insufficient for the required dose.
-
Common Methods:
-
Solvent Evaporation: Dissolve the drug and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common solvent, then evaporate the solvent to obtain a solid matrix.[14]
-
Hot-Melt Extrusion (HME): A solvent-free process where the drug and polymer are mixed and heated, forming a solid solution upon cooling.[13]
-
Solution D: Complexation with Cyclodextrins
-
Mechanism of Action: Cyclodextrins are cone-shaped molecules with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic 1-(Pyridin-4-yl)pyrrolidin-3-amine molecule can be encapsulated within this cavity, forming an inclusion complex.[15] This complex has a hydrophilic exterior, rendering it water-soluble.[5]
-
When to Use: For both liquid and solid formulations where a significant increase in solubility is required. It is particularly useful for moderately lipophilic compounds.
-
Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-CD (HP-β-CD).
Solution E: Nanonization (Particle Size Reduction)
-
Mechanism of Action: The dissolution rate of a drug is directly proportional to its surface area. By reducing the particle size of the drug to the nanometer scale (<1000 nm), the surface area is dramatically increased, leading to a much faster dissolution rate.[7][15] This creates a high-energy surface that improves solubility.[16]
-
When to Use: For compounds that are very poorly soluble (often referred to as "brick dust") and for developing formulations like nanosuspensions for oral or injectable routes.
-
Common Methods:
-
Media Milling (Wet Bead Milling): Grinding the drug in a liquid dispersion containing milling media.[7]
-
High-Pressure Homogenization: Forcing a suspension of the drug through a narrow gap at high pressure.
-
Table 3: Comparison of Advanced Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages | Best For |
|---|---|---|---|---|
| Solid Dispersion | Create amorphous form, increase surface area[6] | Significant solubility increase; suitable for high doses. | Potential for physical instability (recrystallization). | Oral solid dosage forms. |
| Cyclodextrin Complexation | Encapsulation of drug in a soluble carrier[5][15] | High solubility enhancement; can improve stability. | Limited by stoichiometry; potential for toxicity with high doses of cyclodextrin. | Oral and parenteral formulations. |
| Nanonization | Increase surface area, increase dissolution rate[7][16] | Applicable to nearly all poorly soluble drugs; improves dissolution velocity. | Requires specialized equipment; potential for particle aggregation. | Oral suspensions and injectables. |
Appendix A: Step-by-Step Experimental Protocols
A1: Protocol for pH-Solubility Profiling
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 8.0.
-
Addition of Compound: Add an excess amount of solid 1-(Pyridin-4-yl)pyrrolidin-3-amine to 1 mL of each buffer in separate vials. Ensure visible solid remains.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[9]
-
Sample Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Analysis: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.[8][10]
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL) against the pH of each buffer to generate the pH-solubility profile.
A2: Protocol for Co-solvent Screening
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in a neat co-solvent (e.g., 50 mM in 100% DMSO).
-
Prepare Co-solvent/Buffer Blends: In separate vials, prepare various mixtures of the co-solvent and your primary aqueous buffer (e.g., 5%, 10%, 20%, 50% DMSO in phosphate-buffered saline).
-
Addition of Compound: Add an excess amount of the solid compound to each co-solvent/buffer blend.
-
Equilibration & Analysis: Follow steps 3-6 from the pH-Solubility Profiling protocol (A1) to determine the equilibrium solubility in each blend.
-
Data Plotting: Plot solubility against the percentage of co-solvent to determine the optimal concentration for your needs.
References
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Lund University Publications. (n.d.).
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Okaniwa, M., et al. (2021). Repositioning and Characterization of 1‑(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7, 1680-1689.
- ACS Infectious Diseases. (2021, April 30). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
- World Pharma Today. (n.d.).
- Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
- (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- ResearchGate. (2025, July 10).
- PubChemLite. (n.d.). 1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride (C9H13N3).
- Wikipedia. (n.d.). Pyrrolidine.
- PubChem. (n.d.). 3-Aminopyrrolidine.
- BLDpharm. (n.d.). 2098087-03-5|N-(Pyrrolidin-3-yl)pyridin-4-amine dihydrochloride.
- PubChemLite. (n.d.). 1-(pyridin-3-yl)pyrrolidin-3-amine.
Sources
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- 4. PubChemLite - 1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride (C9H13N3) [pubchemlite.lcsb.uni.lu]
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- 9. lup.lub.lu.se [lup.lub.lu.se]
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- 11. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
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- 16. ascendiacdmo.com [ascendiacdmo.com]
1-(Pyridin-4-yl)pyrrolidin-3-amine stability and degradation issues
Introduction
Welcome to the technical support guide for 1-(Pyridin-4-yl)pyrrolidin-3-amine. This molecule is a valuable building block in modern drug discovery and chemical biology, prized for its unique scaffold featuring a pyridine ring, a pyrrolidine core, and a primary amine.[1] This combination of features, however, also presents specific stability challenges that require careful handling to ensure experimental success and reproducibility. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the stability, degradation, and proper handling of this compound. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to troubleshoot issues effectively.
Section 1: General Handling and Storage (FAQs)
This section addresses the most common initial questions regarding the day-to-day use of 1-(Pyridin-4-yl)pyrrolidin-3-amine.
Q1: What are the ideal storage conditions for 1-(Pyridin-4-yl)pyrrolidin-3-amine?
A1: The presence of a primary amine and an electron-rich pyridine ring makes the compound susceptible to atmospheric oxidation and moisture. To maximize shelf-life, the compound should be stored under an inert atmosphere (argon or nitrogen) at -20°C in a tightly sealed, amber glass vial to protect from light. For frequent use, consider aliquoting the material into smaller, single-use vials to prevent repeated exposure of the bulk supply to the atmosphere.[2][3][4]
Q2: Is this compound hygroscopic? What are the risks of moisture exposure?
A2: Yes, like many amines and their salt forms, this compound is potentially hygroscopic. Adsorbed moisture can act as a medium for oxidative degradation and may hydrolyze reactive intermediates in your experiments.[2][3] It is crucial to handle the compound in a dry environment, such as a glovebox or by using Schlenk line techniques. If a glovebox is unavailable, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.[4]
Q3: What solvents are recommended for preparing stock solutions? Should these solutions be stored?
A3: For immediate use, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM) are recommended. It is strongly advised to prepare solutions fresh for each experiment. Storing the compound in solution, especially in protic solvents or non-anhydrous solvents, significantly accelerates degradation. If a solution must be stored for a short period (e.g., <24 hours), it should be kept under an inert atmosphere at low temperature (-20°C or -80°C).
Q4: My compound is supplied as a dihydrochloride salt. Does this affect its stability?
A4: Yes, the dihydrochloride salt form is generally more stable as a solid than the free base.[5] The protonation of the basic nitrogen atoms (the primary amine, the pyrrolidine tertiary amine, and the pyridine nitrogen) reduces their nucleophilicity and susceptibility to oxidation. However, the salt is typically more hygroscopic than the free base. When the free base is required for a reaction, it must be freshly prepared and used immediately.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during experimentation.
Issue 1: The solid sample or my stock solution has developed a yellow or brown color over time.
? Question: What is causing this discoloration and how can I fix it?
Answer: Discoloration is a classic indicator of oxidative degradation. The primary amine is the most likely site for oxidation, which can occur via exposure to atmospheric oxygen, light, or trace metal impurities.
-
Causality (The 'Why'): Primary amines can be oxidized through a series of radical-mediated steps to form nitroso or nitro compounds, or they can undergo oxidative coupling to form colored polymeric impurities.[6][7] The pyridine N-atom can also be oxidized to a pyridine N-oxide, a common metabolic pathway and a known reaction with oxidizing agents like peracids.[8][9][10] These oxidized species are often highly conjugated and thus absorb visible light, appearing colored.
-
Diagnosis & Verification:
-
Visual Check: A pure sample should be a white to off-white solid. Any significant yellowing or browning indicates degradation.
-
Analytical Confirmation: Dissolve a small amount of the discolored material in a suitable deuterated solvent (e.g., DMSO-d6) and acquire a ¹H NMR spectrum. Compare this to the reference spectrum from the supplier or from initial characterization. Look for broadening of signals, the appearance of new peaks in the aromatic or aliphatic regions, and a decrease in the integration of the parent compound's peaks. LC-MS analysis is also highly effective for identifying the parent mass and the presence of higher molecular weight impurities (oxidized or dimeric species).
-
-
Solution & Prevention:
-
Immediate Action: If degradation is minor, the material may be salvageable by purification, typically via column chromatography on silica gel (if the free base) or by recrystallization (if a salt). However, this is often impractical for small quantities.
-
Prevention: This is the best strategy. Rigorously adhere to air-sensitive handling techniques.[11][12] Use solvents that have been de-gassed by sparging with nitrogen or argon. Prepare solutions immediately before use and protect the reaction vessel from light by wrapping it in aluminum foil.
-
Issue 2: My reaction yield is unexpectedly low, and I see multiple byproducts in my analysis.
? Question: My compound is supposed to act as a nucleophile, but the reaction is failing. Could this be a stability issue?
Answer: Yes, low yields and byproduct formation are frequently linked to either the degradation of the starting material or its incompatibility with the reaction conditions.
-
Causality (The 'Why'):
-
Degradation: As discussed in Issue 1, if the starting material is already partially degraded, its effective concentration is lower than calculated, leading to reduced yields.
-
Incompatibility with Electrophiles: The primary amine is a potent nucleophile. However, it can react with common laboratory reagents and solvents. For example, it can form imines with acetone or aldehydes present as impurities in solvents.
-
Incompatibility with Oxidizing Reagents: The compound is incompatible with even mild oxidizing agents. If your reaction involves reagents like Cu(II), Fe(III), or certain radical initiators, you may be consuming your starting material through a non-productive oxidation pathway.[13]
-
In situ Degradation: The pyrrolidine ring itself, while generally stable, can be susceptible to bioactivation or oxidation to form reactive iminium ions under certain enzymatic or chemical oxidative conditions, a known liability in drug discovery.[14][15]
-
-
Troubleshooting Workflow: A systematic approach is required to pinpoint the cause.
Figure 1. A step-by-step workflow for diagnosing poor reaction outcomes.
Issue 3: I'm observing unexpected N-oxide or hydroxylated species in my mass spectrometry data.
? Question: Where could these +16 Da peaks be coming from?
Answer: The appearance of peaks corresponding to the addition of an oxygen atom (M+16) is a strong indication of oxidation.
-
Causality (The 'Why'): There are three primary nitrogen atoms in the molecule, and each can be a site of oxidation.
-
Pyridine N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide.[8][9] This is a very common metabolic fate for pyridine-containing drugs and can occur with chemical oxidants.
-
Tertiary Amine (Pyrrolidine) N-Oxidation: The tertiary amine within the pyrrolidine ring can also be oxidized to its corresponding N-oxide.
-
Primary Amine Oxidation: The primary amine can be oxidized to a hydroxylamine (-NHOH) or a nitroso group (-N=O), though the hydroxylamine is often an intermediate to further oxidation.
-
-
Potential Degradation Pathways Diagram:
Figure 2. Major sites and products of single oxidation events. -
Diagnosis & Prevention:
-
Diagnosis: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the M+16 peaks. Tandem MS (MS/MS) can help locate the site of oxidation by analyzing the fragmentation pattern. For example, fragmentation of a pyridine N-oxide often results in a characteristic loss of an oxygen atom.
-
Prevention: The preventative measures are the same as for discoloration: rigorous exclusion of oxygen and light during storage and handling.[2][12] If the oxidation is occurring during a reaction, ensure all solvents and reagents are free of peroxides and dissolved oxygen.
-
Section 3: Recommended Experimental Protocols
To ensure the integrity of your experiments, we recommend the following validated protocols.
Protocol 1: Standard Handling and Solution Preparation
This protocol minimizes exposure to atmospheric contaminants.
-
Preparation: Place the sealed vial of 1-(Pyridin-4-yl)pyrrolidin-3-amine and all necessary glassware (e.g., volumetric flask, stir bar) in an oven at 125°C for at least 4 hours to remove adsorbed moisture.[2][3]
-
Assembly & Inerting: Assemble the hot glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon. Alternatively, cool the glassware in a desiccator.
-
Environment: Transfer the required amount of anhydrous solvent to the flask via syringe. Bubble dry nitrogen or argon through the solvent for 15-20 minutes to degas it.
-
Weighing & Dissolution: In a glovebox or under a positive pressure of inert gas, quickly weigh the desired amount of the compound and add it to the flask containing the degassed solvent.
-
Usage: Use the freshly prepared solution immediately. Do not store.
Protocol 2: Purity Assessment by LC-MS
This is a quick method to check the integrity of your material before use.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for good ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic eluent. |
| Gradient | 5% to 95% B over 5 minutes | A reasonably fast gradient to elute the parent and potential impurities. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Vol. | 1-5 µL | Adjust based on sample concentration. |
| Detection | UV (e.g., 254 nm) and ESI-MS (Positive Mode) | UV detects aromatic compounds; ESI+ is sensitive for amines. |
| Expected [M+H]⁺ | m/z 164.12 | Calculated for C₉H₁₄N₃⁺ |
Data Interpretation: A high-purity sample will show a single major peak in both the UV and MS chromatograms. Look for peaks at m/z 180.11 ([M+O+H]⁺) or other masses corresponding to potential degradation products.
References
-
Handling air-sensitive reagents AL-134. Division of Research Safety, University of Illinois.
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2017). Journal of the Chemical Society of Pakistan.
-
Pyridine - Wikipedia. Wikimedia Foundation.
-
Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
-
Pyridine N-oxide derivatives - Organic Chemistry Portal. Organic-Chemistry.org.
-
Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (2011). Applied Microbiology and Biotechnology.
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
-
Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
-
Oxidation of pyridine. ResearchGate.
-
Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2022). Clean Energy.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2022). Environmental Science: Processes & Impacts.
-
Oxidative degradation of amines using a closed batch system. (2014). Energy Procedia.
-
[Whitepaper] Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules.
-
Deamination mechanism of primary amines. ResearchGate.
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2018). Environmental Science & Technology.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules.
-
1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride (C9H13N3). PubChemLite.
-
Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). ACS Infectious Diseases.
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry.
Sources
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- 2. drs.illinois.edu [drs.illinois.edu]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. PubChemLite - 1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride (C9H13N3) [pubchemlite.lcsb.uni.lu]
- 6. academic.oup.com [academic.oup.com]
- 7. nva.sikt.no [nva.sikt.no]
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- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. img01.pharmablock.com [img01.pharmablock.com]
- 15. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
Technical Support Center: Synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine
Welcome to the technical support guide for the synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. We aim to provide in-depth, field-tested insights to help you navigate the common challenges associated with this synthesis, enabling you to improve yield, purity, and overall efficiency.
The pyrrolidine moiety is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] The successful synthesis of derivatives like 1-(Pyridin-4-yl)pyrrolidin-3-amine is critical for the development of novel therapeutics, including potential inhibitors for targets like prolyl-tRNA synthetase (PRS).[3][4][5][6] This guide consolidates troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to support your research endeavors.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?
Low yield is a common frustration, often stemming from a few critical factors, especially when employing a Palladium-catalyzed method like the Buchwald-Hartwig amination.[7][8]
Possible Causes & Solutions:
-
Catalyst Inactivity or Degradation:
-
The Problem: The Pd(0) active catalyst is sensitive to oxygen. Incomplete inerting of the reaction vessel allows oxygen to enter, leading to the oxidation of Pd(0) to Pd(II) and the degradation of phosphine ligands to phosphine oxides. This effectively kills the catalyst.
-
The Solution: Ensure your reaction setup is scrupulously purged with an inert gas (Argon or Nitrogen). Use a robust manifold system and degas your solvent thoroughly (e.g., by sparging with Argon for 30 minutes or via three freeze-pump-thaw cycles). Using a pre-catalyst that is activated in situ can also be more robust than handling air-sensitive Pd(0) sources directly.
-
-
Inappropriate Choice of Base:
-
The Problem: The base's strength and solubility are crucial. A base that is too weak (e.g., K₂CO₃) may not efficiently deprotonate the amine or the intermediate Pd-complex. A base that is too strong and sterically hindered, like LiHMDS, can sometimes lead to side reactions if not carefully controlled.[9] The most common issue is using a base with low solubility in the reaction solvent (e.g., K₃PO₄ in dry THF), which limits its effective concentration.
-
The Solution: Sodium tert-butoxide (NaOtBu) is often the base of choice for these couplings due to its high basicity and moderate solubility in common ethereal or aromatic solvents. If solubility is an issue, consider switching to a more polar aprotic solvent like Dioxane or using a phase-transfer catalyst, though the former is more standard.
-
-
Ligand Incompatibility:
-
The Problem: The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. First-generation ligands like P(o-tolyl)₃ may be ineffective for coupling with primary amines.[7] Electron-rich and sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) are generally required for high-yielding couplings of electron-deficient heteroaryl halides like 4-chloropyridine.
-
The Solution: Screen a panel of modern Buchwald-Hartwig ligands. For this specific transformation, a ligand like XPhos or RuPhos is an excellent starting point due to its proven efficacy in coupling primary amines with challenging aryl chlorides.
-
-
Poor Quality of Starting Materials:
-
The Problem: Impurities in your 4-chloropyridine or 3-aminopyrrolidine (or its protected form) can poison the catalyst. Water is a particularly problematic impurity as it can hydrolyze the phosphine ligands and interfere with the base.
-
The Solution: Use freshly purified starting materials. 4-Chloropyridine can be sublimed, and the amine should be stored under inert gas. Ensure solvents are anhydrous.
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yield.
Q2: I'm observing a significant side-product, which appears to be pyridine. What is happening?
The formation of pyridine from 4-chloropyridine is a classic side reaction in palladium-catalyzed couplings known as hydrodehalogenation .
-
Mechanism: This occurs when the aryl halide oxidative addition intermediate, Ar-Pd(II)-X, undergoes reaction with a hydride source before the amine can couple. The hydride source can be trace water, the amine itself, or even the solvent under certain conditions. The resulting Ar-Pd(II)-H species then undergoes reductive elimination to form Ar-H (pyridine) and regenerates the Pd(0) catalyst.
-
Mitigation Strategies:
-
Strictly Anhydrous Conditions: As water can be a proton/hydride source, ensuring all reagents and solvents are dry is the first line of defense.
-
Optimize Ligand-to-Palladium Ratio: A higher ligand-to-metal ratio (typically 1.5:1 to 2:1) can sometimes suppress hydrodehalogenation by ensuring the palladium center is coordinatively saturated, disfavoring the side reaction pathway.
-
Choice of Base: Using a non-nucleophilic, strong base like NaOtBu or K₃PO₄ is generally preferred. Bases that can act as hydride donors should be avoided.
-
Q3: Purification is challenging. My product seems to co-elute with starting materials or is difficult to extract. What are the best practices?
The basic nitrogen atoms in both the pyridine and pyrrolidine rings make 1-(Pyridin-4-yl)pyrrolidin-3-amine highly polar and water-soluble, especially when protonated. This can complicate both extraction and chromatography.
-
Work-up & Extraction:
-
After quenching the reaction, perform a basified aqueous work-up. Add 1M NaOH solution to deprotonate the amine and pyridine nitrogens, which will increase the product's partition coefficient into organic solvents.
-
Use a more polar solvent for extraction than you might typically choose. Dichloromethane (DCM) or a mixture of DCM/Isopropanol (e.g., 9:1) is often more effective than ethyl acetate or ether for extracting poly-basic compounds. Repeat the extraction multiple times (e.g., 3-4x) to ensure complete recovery.
-
-
Chromatography:
-
Column Choice: Standard silica gel can be used, but it is acidic and can cause severe tailing or irreversible binding of basic compounds. To mitigate this, pre-treat the silica by slurrying it in a solvent system containing a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (~1-2%).
-
Mobile Phase: A gradient elution on silica gel is recommended. Start with a non-polar solvent like DCM and gradually increase the polarity by adding methanol. A common mobile phase is DCM/Methanol with 0.5-1% TEA or NH₄OH added to the mixture to suppress tailing. For example: Gradient from 100% DCM to 90:10:1 DCM/MeOH/TEA.
-
Reverse-Phase Chromatography: If silica gel proves too difficult, reverse-phase (C18) chromatography is an excellent alternative. Use a mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The product will be isolated as the corresponding salt.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-(Pyridin-4-yl)pyrrolidin-3-amine?
There are two main strategies for forming the critical C-N bond between the pyridine and pyrrolidine rings:
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (4-chloropyridine or 4-bromopyridine) and 3-aminopyrrolidine (or a protected version like N-Boc-3-aminopyrrolidine).[7][9] This is often the most versatile and high-yielding method, tolerant of a wide range of functional groups.[8]
-
Reductive Amination: This involves the reaction of 4-aminopyridine with a protected pyrrolidinone precursor (e.g., N-Boc-3-pyrrolidinone) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[10][11] While effective, this route can sometimes be lower yielding and may require harsher conditions for the initial imine formation.
Q2: How do I choose between Buchwald-Hartwig and Reductive Amination?
-
Choose Buchwald-Hartwig when:
-
You have access to palladium catalysts and ligands.
-
You need the highest possible yield and functional group tolerance.
-
Your starting materials are 4-halopyridine and 3-aminopyrrolidine.
-
You are working on a small to medium scale where catalyst cost is not prohibitive.
-
-
Choose Reductive Amination when:
-
You want to avoid transition metal catalysts.
-
Your starting materials are 4-aminopyridine and a pyrrolidinone derivative.
-
Cost is a major concern, as the reagents are generally cheaper.
-
You are prepared to optimize the conditions for imine formation and reduction.[12]
-
Q3: What are the critical reaction parameters to control for a successful synthesis?
Regardless of the route, success hinges on careful control of:
-
Atmosphere: For Buchwald-Hartwig, an inert atmosphere is non-negotiable.
-
Temperature: Most C-N couplings require heating (80-110 °C) to proceed at a reasonable rate. Monitor the temperature closely to avoid decomposition.
-
Stoichiometry: Use a slight excess of the amine component (e.g., 1.1-1.2 equivalents) to ensure full consumption of the more expensive aryl halide.
-
Concentration: Reactions that are too dilute may proceed slowly, while overly concentrated reactions can lead to side products or poor mixing. A concentration of 0.1-0.5 M is a good starting point.
Q4: Which analytical techniques are recommended for monitoring and characterization?
-
Reaction Monitoring:
-
TLC (Thin Layer Chromatography): Ideal for quick, qualitative checks. Use a mobile phase similar to your planned column chromatography system. Stain with KMnO₄ or ninhydrin to visualize the amine.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for reaction monitoring. It provides accurate information on the consumption of starting materials and the formation of the product (by mass) and any major impurities.
-
-
Final Product Characterization:
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the structure and assess purity.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition (exact mass).
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups (N-H stretches, C-N bonds, aromatic C=C).
-
Part 3: Optimized Experimental Protocol (Buchwald-Hartwig Amination)
This protocol describes the synthesis using a modern, second-generation Buchwald-Hartwig catalyst system, which is generally robust and high-yielding.[7] The use of a Boc-protected amine simplifies the reaction and purification.
Reaction Scheme
Caption: Buchwald-Hartwig synthesis of the protected product.
Step 1: Reagent Preparation and Reaction Setup
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and Sodium tert-butoxide (1.4 equiv).
-
Seal the flask with a septum, and evacuate and backfill with Argon three times.
-
Add 4-chloropyridine (1.0 equiv) and tert-butyl (pyrrolidin-3-yl)carbamate (1.1 equiv).
-
Via cannula, add anhydrous, degassed toluene to achieve a concentration of ~0.2 M with respect to the 4-chloropyridine.
Step 2: Reaction Execution
-
Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of Argon.
-
Monitor the reaction progress by LC-MS or TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-18 hours.
Step 3: Work-up and Purification
-
Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Transfer the mixture to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, 20% to 80% Ethyl Acetate in Hexanes) to afford tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate as a solid.
Step 4: Boc Deprotection
-
Dissolve the purified, Boc-protected product from Step 3 in Dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) (5-10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, until TLC or LC-MS confirms the complete removal of the Boc group.
-
Concentrate the reaction mixture in vacuo.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 1-(Pyridin-4-yl)pyrrolidin-3-amine. The product may require further purification by a second column or crystallization if necessary.
Part 4: Data & Visualization
Table 1: Comparison of Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (1.4 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Pd₂(dba)₃ | P(o-tolyl)₃ | K₂CO₃ | Toluene | 110 | 24 | 15 | 75 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 65 | 90 |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 92 | >98 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 90 | 16 | 88 | >98 |
Data is representative and intended to illustrate trends in catalyst system performance.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.[7][8]
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Synthesis of intermediates for the Buchwald–Hartwig amination... - ResearchGate. ResearchGate. [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination... - ResearchGate. ResearchGate. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination... - NIH. National Institutes of Health (NIH). [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Atlanchim Pharma. [Link]
-
Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates | Request PDF - ResearchGate. ResearchGate. [Link]
-
1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride (C9H13N3) - PubChemLite. PubChem. [Link]
-
Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors | ACS Infectious Diseases. ACS Publications. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation... - ACS Publications. ACS Publications. [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction... - RSC Publishing. Royal Society of Chemistry. [Link]
-
SYNTHESIS OF 1,2,3-TRIAZOLE CONTAINING DERIVATIVE OF PIPERIDINE - EJBPS. European Journal of Biomedical and Pharmaceutical Sciences. [Link]
-
Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives... - Medicines for Malaria Venture. Medicines for Malaria Venture. [Link]
-
1-(pyridine-4-carbonyl)pyrrolidin-3-amine | CAS 1249701-45-8 | AMERICAN ELEMENTS ®. American Elements. [Link]
-
(PDF) Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives... - ResearchGate. ResearchGate. [Link]
-
Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives... ACS Publications. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors | Medicines for Malaria Venture [mmv.org]
- 5. researchgate.net [researchgate.net]
- 6. Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
- 11. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine
Welcome to the technical support center for the synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important scaffold. The pyrrolidine moiety is a prevalent feature in numerous FDA-approved drugs, making robust synthetic routes to its derivatives crucial for medicinal chemistry.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful and efficient synthesis.
I. Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine, typically achieved via a Buchwald-Hartwig amination or related N-arylation reactions, is a powerful transformation for constructing the C-N bond between the pyridine and pyrrolidine rings.[4][5][6] However, the reaction is not without its challenges. Below, we address the most common issues encountered in the laboratory.
Issue 1: Low Yield of the Desired Product
Question: My reaction is showing low conversion to 1-(Pyridin-4-yl)pyrrolidin-3-amine. What are the likely causes and how can I improve the yield?
Answer: Low yields can stem from several factors, primarily related to catalyst activity, reaction conditions, and the purity of starting materials.
-
Catalyst Deactivation: The palladium catalyst is the heart of the Buchwald-Hartwig reaction.[5] Its deactivation can be caused by impurities in the starting materials or solvent. Ensure that your 4-halopyridine (typically 4-chloropyridine or 4-bromopyridine) and 3-aminopyrrolidine are of high purity. The presence of water or oxygen can also be detrimental. It is crucial to use anhydrous solvents and thoroughly degas the reaction mixture.
-
Ligand Selection: The choice of phosphine ligand is critical for an efficient reaction.[4][5] For electron-deficient heteroaryl halides like 4-chloropyridine, sterically hindered and electron-rich ligands such as RuPhos or XPhos often give superior results.[7] If you are using a first-generation ligand, consider switching to a more advanced one.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8][9] An inappropriate or weak base can lead to incomplete reaction.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. The optimal temperature should be determined empirically, but a range of 80-110 °C is typical for these couplings.
Issue 2: Formation of a Bis-Arylated Side Product
Question: I am observing a significant amount of a higher molecular weight impurity in my reaction mixture, which I suspect is a bis-arylated product. How can I prevent this?
Answer: The formation of a bis-arylated product, where a second pyridine ring is attached to the primary amine of the desired product, is a common side reaction, especially when using primary amines.[10]
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is the first line of defense. Using a slight excess of the 3-aminopyrrolidine (e.g., 1.1 to 1.2 equivalents) can help to consume the 4-halopyridine before it has a chance to react with the product.
-
Slow Addition: Adding the 4-halopyridine slowly to the reaction mixture can maintain a low concentration of the electrophile, thereby favoring the reaction with the more abundant 3-aminopyrrolidine over the product.
-
Protecting Groups: While more synthetically demanding, protecting the primary amine of 3-aminopyrrolidine with a suitable protecting group (e.g., Boc) can completely prevent bis-arylation. The protecting group can then be removed in a subsequent step.
Issue 3: Hydrodehalogenation of the Pyridine Starting Material
Question: My reaction is producing a significant amount of pyridine, indicating hydrodehalogenation of my 4-halopyridine starting material. What causes this and how can it be minimized?
Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to the corresponding arene.[4]
-
Mechanism: This side reaction can occur through a competing pathway to the desired reductive elimination, known as β-hydride elimination.[4]
-
Optimization of Reaction Conditions:
-
Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination and β-hydride elimination. Experimenting with different ligands may be necessary.
-
Base: The nature and strength of the base can also play a role. In some cases, a weaker base may reduce the extent of hydrodehalogenation.
-
Solvent: Ensure the solvent is completely anhydrous, as water can be a proton source for the hydrodehalogenation.
-
Issue 4: Difficulty in Product Purification
Question: I am struggling to purify 1-(Pyridin-4-yl)pyrrolidin-3-amine from the reaction mixture. What are the recommended purification strategies?
Answer: The basic nature of both the pyridine and the pyrrolidine nitrogens can make purification by standard silica gel chromatography challenging due to streaking and poor separation.
-
Acid-Base Extraction: An effective initial purification step is an acid-base extraction. The desired product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Modified Chromatography:
-
Amine-Treated Silica: Using silica gel that has been treated with a small amount of a volatile amine (e.g., triethylamine) in the eluent can significantly improve the chromatography by deactivating the acidic silanol groups.
-
Reverse-Phase Chromatography: If the product is sufficiently polar, reverse-phase chromatography can be an excellent alternative to normal-phase silica gel chromatography.
-
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be a highly effective purification method. Alternatively, forming a salt (e.g., the dihydrochloride salt[11]) can facilitate purification by crystallization and also improves the handling and stability of the final compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1-(Pyridin-4-yl)pyrrolidin-3-amine?
A1: The most prevalent and versatile method is the palladium-catalyzed Buchwald-Hartwig amination.[4][5][8] This reaction involves the cross-coupling of a 4-halopyridine (typically 4-chloropyridine or 4-bromopyridine) with 3-aminopyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: Can I use a copper catalyst instead of palladium for this synthesis?
A2: Yes, copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is a viable alternative to palladium-catalyzed methods.[5][10] Modern variations of these reactions often use ligands to improve reaction rates and yields under milder conditions.[5]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specifically:
-
Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled in a well-ventilated fume hood, and skin contact should be avoided.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care and in a dry environment.
-
Solvents: Anhydrous and potentially flammable solvents are often used. Ensure there are no ignition sources nearby.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.
III. Experimental Protocols & Data
Protocol 1: Synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine via Buchwald-Hartwig Amination
This protocol provides a general procedure. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
4-Chloropyridine hydrochloride
-
3-Aminopyrrolidine dihydrochloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-chloropyridine hydrochloride (1.0 eq), 3-aminopyrrolidine dihydrochloride (1.1 eq), sodium tert-butoxide (3.5 eq), Pd(OAc)₂ (0.02 eq), and RuPhos (0.04 eq).
-
Add anhydrous, degassed toluene to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine) or via acid-base extraction.
| Parameter | Typical Range/Value | Notes |
| Temperature | 80-110 °C | Higher temperatures may lead to catalyst decomposition. |
| Catalyst Loading | 1-5 mol % | Lower loadings may be possible with highly active catalysts. |
| Ligand Loading | 1.5-2 times the catalyst loading | The ligand-to-metal ratio is crucial for catalyst stability and activity. |
| Reaction Time | 4-24 hours | Varies depending on the reactivity of the starting materials and the reaction conditions. |
Diagrams
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
IV. References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
-
Zhang, Z., Stateman, L. M., & Nagib, D. A. (2020). Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. Chemical Science, 11(20), 5191-5196.
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride. Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (n.d.). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
Dixon, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(12), 7099-7105.
-
ACS Infectious Diseases. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Retrieved January 19, 2026, from [Link]
-
MDPI. (2017). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved January 19, 2026, from [Link]
-
PubMed. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. Retrieved January 19, 2026, from [Link]
-
SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). An Update on the Synthesis of Pyrrolo[4][8]benzodiazepines. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2017). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Retrieved January 19, 2026, from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Copper‐ and Palladium‐Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5‐c]pyridines. Retrieved January 19, 2026, from [Link]
-
Cenmed Enterprises. (n.d.). 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][4][5]oxazines by intramolecular Hiyama coupling. Retrieved January 19, 2026, from [Link]
Sources
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 10. mdpi.com [mdpi.com]
- 11. PubChemLite - 1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride (C9H13N3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Troubleshooting 1-(Pyridin-4-yl)pyrrolidin-3-amine Bioassays
Welcome to the technical support center for bioassays involving 1-(Pyridin-4-yl)pyrrolidin-3-amine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common experimental challenges. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to design robust, self-validating experiments.
Section 1: Understanding the Compound and its Primary Assays
1.1. What is 1-(Pyridin-4-yl)pyrrolidin-3-amine and what are its known targets?
1-(Pyridin-4-yl)pyrrolidin-3-amine belongs to the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used in medicinal chemistry.[1][2] While direct bioassay data for this specific molecule is not extensively published, structurally related compounds, such as 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, have been identified as potent inhibitors of Prolyl-tRNA synthetase (PRS), a clinically validated antimalarial target.[3][4][5][6][7][8] These compounds typically function by binding to the ATP-site of the enzyme.[3][4][5]
Given this precedent, it is highly probable that bioassays for 1-(Pyridin-4-yl)pyrrolidin-3-amine will focus on:
-
Enzymatic Assays: Directly measuring the inhibition of enzymes like PRS or other synthetases and kinases.
-
Cell-Based Phenotypic Assays: Assessing the compound's effect on parasite growth (e.g., Plasmodium falciparum), cell viability, or other cellular functions.[3][8]
This guide will therefore focus on troubleshooting these two primary assay types.
1.2. What are the key considerations before starting an assay?
A successful assay begins with careful planning. Before handling the compound, verify its identity and purity. The CAS number for the parent compound is 550349-26-3.[9] Ensure you are using the correct salt form (e.g., dihydrochloride), as this will impact solubility and molecular weight calculations.[10][11]
Key preliminary steps include:
-
Compound Solubility Testing: Determine the optimal solvent for your stock solution (e.g., DMSO, water, ethanol) and its maximum solubility. Poor solubility is a frequent source of assay artifacts.
-
Assay System Characterization: Whether using a purified enzyme or a cell line, ensure the system is well-characterized and behaving as expected before introducing the test compound.[12]
-
Control Compound Selection: Include a known inhibitor of your target (positive control) and an inactive structural analog (negative control) to validate assay performance.
Section 2: Troubleshooting Enzymatic Inhibition Assays
Enzymatic assays, particularly those using fluorogenic or colorimetric substrates to measure the activity of targets like Cathepsins or PRS, are common in drug discovery.[13][14]
FAQ 2.1: My IC50 values are highly variable between experiments. What's causing this?
Inconsistent IC50 values are a common frustration. The root cause often lies in subtle variations in assay conditions.
-
Causality: Enzyme inhibition constants are highly dependent on the concentrations of both the enzyme and the substrate.[15] If the enzyme concentration is too high, it can lead to "tight-binding" inhibition, where a significant portion of the inhibitor is bound to the enzyme, depleting the free concentration and artificially shifting the IC50.[16]
-
Solutions & Validations:
-
Enzyme Titration: Before screening, perform an enzyme titration to find the lowest concentration that gives a robust signal-to-background ratio.[16] This ensures you are in the linear range of the enzyme's activity.
-
Consistent Reagent Prep: Always use freshly prepared buffers and substrate solutions. Avoid repeated freeze-thaw cycles of the enzyme stock.[17]
-
Check DMSO Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is identical across all wells, including controls.[13] DMSO can affect enzyme activity and compound solubility.[16]
-
Incubation Times: Use precise and consistent incubation times for both enzyme-inhibitor pre-incubation and the enzymatic reaction itself.[18]
-
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
} caption [label="Troubleshooting Flowchart for Enzymatic Assays", fontsize=10];
FAQ 2.2: I'm seeing high background signal or potential compound interference. How do I test for this?
This is particularly common in fluorescence-based assays. The compound itself may be fluorescent at the assay wavelengths, or it may interfere with the detection system.
-
Causality: Fluorogenic assays measure the enzymatic conversion of a non-fluorescent substrate to a fluorescent product.[19] If the test compound is intrinsically fluorescent or quenches the product's fluorescence, the results will be misleading.
-
Solutions & Validations:
-
Compound-Only Control: Set up wells containing only the assay buffer and your compound at various concentrations (without the enzyme or substrate). Read the plate. A high signal here indicates compound autofluorescence.[13]
-
Quenching Control: Set up wells with the buffer, the fluorescent product (if available), and the compound. A decrease in signal compared to a "product-only" well indicates quenching.
-
Wavelength Scan: If your plate reader allows, perform an excitation/emission scan of your compound to see if its spectral properties overlap with your assay's fluorophore.[13]
-
| Control Well Setup for Interference Testing | Components | Purpose |
| Test Well | Buffer + Enzyme + Substrate + Compound | Measures inhibited activity |
| No-Inhibitor Control (100% Activity) | Buffer + Enzyme + Substrate + Vehicle (DMSO) | Defines the top of the assay window |
| Background Control (0% Activity) | Buffer + Substrate + Vehicle (DMSO) | Measures substrate auto-hydrolysis |
| Compound Autofluorescence Control | Buffer + Substrate + Compound (No Enzyme) | Checks for intrinsic compound fluorescence |
| Positive Control | Buffer + Enzyme + Substrate + Known Inhibitor | Validates assay response to inhibition |
Section 3: Troubleshooting Cell-Based Assays
Cell-based assays provide a more biologically relevant system but introduce more variables.[20] Consistency in cell culture and handling is paramount.[21][22]
FAQ 3.1: My results are not reproducible, and I see high variability across the plate (e.g., "edge effects"). What are the likely causes?
Irreproducible results in cell-based assays often trace back to inconsistent cell health, density, or environmental factors across the microplate.[12]
-
Causality: Cells are sensitive to their microenvironment. Variations in temperature, evaporation, and CO2 levels can alter cell health and response to a compound.[22] A common issue is the "edge effect," where wells on the perimeter of a plate evaporate more quickly, concentrating media components and test compounds, leading to skewed results.
-
Solutions & Validations:
-
Cell Health & Passage Number: Only use healthy, viable cells in the logarithmic growth phase.[20] Avoid using cells that have been passaged too many times, as this can lead to phenotypic drift.[21]
-
Optimize Seeding Density: Titrate the cell seeding density to find a number that provides a robust assay window without leading to overconfluence by the end of the experiment.[20]
-
Mitigate Edge Effects: Do not use the outer wells of the plate for experimental data. Instead, fill them with sterile media or PBS to create a humidity barrier.[22]
-
Plating Technique: After plating cells, allow the plate to sit at room temperature in the hood for 15-20 minutes before moving to the incubator. This prevents the cells from being sloshed to the edges of the wells.[22]
-
dot graph G { layout=neato; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="General Workflow for a Cell-Based Viability Assay", fontsize=10];
FAQ 3.2: The compound appears cytotoxic even at low concentrations, but I suspect it's an artifact. How can I confirm true cytotoxicity?
Apparent cytotoxicity can be caused by factors other than inducing cell death, such as compound precipitation or interference with the assay readout chemistry.
-
Causality: Many viability assays (e.g., those measuring ATP levels) rely on enzymatic reactions. If the compound inhibits the detection enzyme (e.g., luciferase), it will mimic cytotoxicity. Additionally, if the compound precipitates out of the media, it can cause light scatter in optical assays or be unavailable to the cells, confounding the results.
-
Solutions & Validations:
-
Orthogonal Assays: Confirm the result using a different viability assay that relies on an unrelated mechanism. For example, if you see a drop in an ATP-based assay (metabolic activity), confirm it with an LDH release assay (membrane integrity) or a live/dead cell stain visualized by microscopy.
-
Microscopic Examination: Visually inspect the wells under a microscope. Look for signs of compound precipitation (crystals or amorphous material). Also, observe cell morphology for classic signs of apoptosis or necrosis.[22]
-
Solubility in Media: Prepare the highest concentration of your compound in the final assay media and incubate for the duration of the experiment. Check for precipitation visually and, if possible, by measuring turbidity.
-
Section 4: Key Experimental Protocols
Protocol 4.1: Standard Operating Procedure for an Enzyme Inhibition Assay
This protocol is a template for a typical 96-well fluorescence-based inhibition assay.
-
Reagent Preparation: Prepare assay buffer, enzyme stock, and substrate stock. Thaw all components and keep them on ice.[18]
-
Compound Plating: Create a serial dilution of 1-(Pyridin-4-yl)pyrrolidin-3-amine in 100% DMSO. Dilute this series further into the assay buffer to achieve the desired final concentrations with a constant DMSO percentage (typically ≤1%). Pipette the diluted compounds into a black, flat-bottom 96-well plate.
-
Enzyme Addition: Add the diluted enzyme to all wells except the "background" controls.
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Kinetic Read: Immediately place the plate in a fluorescence plate reader pre-set to the correct temperature (e.g., 37°C) and excitation/emission wavelengths (e.g., λex360/λem460 nm for some cathepsin substrates).[13][17] Measure the fluorescence every 60 seconds for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve. Plot the percent inhibition (relative to DMSO controls) against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
References
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]
-
Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Available at: [Link]
-
BPS Bioscience. Cathepsin L Inhibitor Screening Assay Kit. Available at: [Link]
-
Biocompare. Cathepsin Assay Kits. Available at: [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]
-
BPS Bioscience. Cathepsin L Inhibitor Screening Assay Kit. Available at: [Link]
-
BPS Bioscience. Cathepsin D Inhibitor Screening Assay Kit. Available at: [Link]
-
BPS Bioscience. Cathepsin S Inhibitor Screening Assay Kit. Available at: [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available at: [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. Available at: [Link]
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]
-
Okaniwa, M., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(7), 1680-1689. Available at: [Link]
-
ACS Publications. Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Available at: [Link]
-
ResearchGate. Representative compounds of the 1-(pyridin-4-yl)pyrrolidin-2-one.... Available at: [Link]
-
ResearchGate. (PDF) Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Available at: [Link]
-
PubMed. Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Available at: [Link]
-
Maccallini, C., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(14), 5413. Available at: [Link]
-
PubChem. 1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride. Available at: [Link]
-
National Institutes of Health. 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1. Available at: [Link]
-
Labcorp. 550349: Hepatitis C Virus (HCV), Quantitative, RNA PCR.... Available at: [Link]
-
Okaniwa, M., et al. (2021). Repositioning and Characterization of 1‑(Pyridin-4-yl)pyrrolidin-2- one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7, 1680−1689. Available at: [Link]
-
Wikipedia. Pyrrolidine. Available at: [Link]
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- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 2098087-03-5|N-(Pyrrolidin-3-yl)pyridin-4-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 12. promegaconnections.com [promegaconnections.com]
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- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 19. Cathepsin L Inhibitor Screening Assay Kit - BPS Bioscience [bioscience.co.uk]
- 20. biocompare.com [biocompare.com]
- 21. technologynetworks.com [technologynetworks.com]
- 22. marinbio.com [marinbio.com]
Technical Support Center: Enhancing Selectivity of 1-(Pyridin-4-yl)pyrrolidin-3-amine Derivatives
Welcome to the technical support center for the synthesis and functionalization of 1-(Pyridin-4-yl)pyrrolidin-3-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common selectivity challenges encountered during the synthesis and modification of this important scaffold. The pyrrolidine moiety is a prevalent feature in numerous FDA-approved drugs, and its successful manipulation is key to novel therapeutic development.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve your desired selectivity and yield.
I. Understanding the Core Structure and Selectivity Challenges
The 1-(Pyridin-4-yl)pyrrolidin-3-amine scaffold presents several synthetic hurdles primarily due to the presence of multiple reactive sites. The key to success lies in understanding and controlling the reactivity of the pyrrolidine nitrogen, the exocyclic amine, and the pyridine ring itself.
II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing a mixture of N-arylated products. How can I selectively form the 1-(Pyridin-4-yl)pyrrolidin-3-amine?
Answer: This is a classic chemoselectivity problem arising from the two nucleophilic nitrogen atoms in pyrrolidin-3-amine. To achieve selective N-arylation at the pyrrolidine ring nitrogen, a protection strategy for the more reactive primary exocyclic amine is essential.
Troubleshooting Guide:
-
Protecting Group Strategy: The use of an appropriate protecting group for the 3-amino group is the most reliable method to ensure selective N-arylation of the pyrrolidine nitrogen.[2] Carbamates like tert-butoxycarbonyl (Boc), carboxybenzyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) are excellent choices due to their stability and orthogonal removal conditions.[3]
-
Boc Protection: Reacts readily with primary amines and is stable to many coupling conditions. It can be removed under acidic conditions (e.g., TFA).[3]
-
Cbz Protection: Stable to acidic and basic conditions, and can be removed by catalytic hydrogenation.[3]
-
Fmoc Protection: Base-labile, often removed with piperidine, providing an orthogonal deprotection strategy to acid-labile (Boc) or hydrogenation-labile (Cbz) groups.[3][4]
-
Experimental Protocol: Boc Protection of Pyrrolidin-3-amine
-
Dissolve pyrrolidin-3-amine in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dropwise.
-
Add a base such as triethylamine (TEA) or sodium bicarbonate (if using a biphasic system) to neutralize the acid formed during the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected pyrrolidin-3-amine by column chromatography on silica gel.
Logical Workflow for Selective N-Arylation:
Caption: Workflow for selective N-arylation.
FAQ 2: My N-arylation reaction is sluggish or gives low yields. What can I do to optimize the reaction?
Answer: Low yields in N-arylation reactions, particularly with electron-deficient pyridines, are a common issue.[5] This can be due to suboptimal reaction conditions, catalyst deactivation, or side reactions.
Troubleshooting Guide:
-
Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is crucial. For heteroaromatic couplings, electron-rich and bulky phosphine ligands are often effective.
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Buchwald Precatalysts |
| Ligand | XPhos | RuPhos | SPhos |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | DMF |
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions, as oxygen and water can deactivate the catalyst.[6] Use freshly distilled and degassed solvents.
-
Temperature: While many Buchwald-Hartwig aminations run at elevated temperatures (80-110 °C), sometimes lowering the temperature can improve selectivity and reduce side product formation.
Experimental Protocol: Optimized Buchwald-Hartwig N-Arylation
-
To an oven-dried Schlenk flask, add the Boc-protected pyrrolidin-3-amine (1.0 eq.), 4-halopyridine (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
FAQ 3: How can I control the stereochemistry at the C3 position of the pyrrolidine ring?
Answer: Controlling the stereochemistry is critical, as different enantiomers can have vastly different biological activities.[7][8] This can be addressed by starting with an enantiomerically pure starting material or by chiral separation of the final racemic mixture.
Troubleshooting Guide:
-
Chiral Starting Materials: The most straightforward approach is to use an enantiomerically pure starting material, such as (R)- or (S)-pyrrolidin-3-amine, which are commercially available.
-
Chiral Separation: If you have synthesized a racemic mixture, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers.
-
Column Selection: Chiral stationary phases (CSPs) are necessary. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives) coated on a silica support.
-
Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving good separation.
-
-
Enantioselective Synthesis: More advanced methods involve asymmetric synthesis, such as enantioselective C-H amination to form the pyrrolidine ring.[9][10]
Logical Flow for Stereocontrol:
Caption: Decision tree for stereocontrol.
FAQ 4: I am observing undesired reactions on the pyridine ring. How can I improve regioselectivity?
Answer: The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions.[11] While you are coupling to the 4-position, other nucleophiles in your reaction mixture could potentially react at the 2-position of a substituted pyridine starting material.
Troubleshooting Guide:
-
Choice of Halogen: The reactivity of the 4-halopyridine can influence side reactions. 4-chloropyridine is often a good balance of reactivity and stability. 4-bromopyridine or 4-iodopyridine are more reactive but may lead to more side products.
-
Steric Hindrance: Introducing steric bulk near the C2 position of the pyridine ring can disfavor nucleophilic attack at that site, thereby enhancing selectivity for the desired C4 substitution.[11]
-
Directed C-H Functionalization: For more complex derivatives, directed C-H functionalization can be a powerful tool for achieving high regioselectivity.[12] However, this often requires the installation of a directing group.
III. References
-
Selective and catalytic arylation of N-phenylpyrrolidine: sp3 C-H bond functionalization in the absence of a directing group - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group | ACS Catalysis. (2023). Retrieved January 19, 2026, from [Link]
-
Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors | ACS Infectious Diseases. (2021). Retrieved January 19, 2026, from [Link]
-
Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). Retrieved January 19, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023). Retrieved January 19, 2026, from [Link]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine | Request PDF. (2006). Retrieved January 19, 2026, from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination - ResearchGate. (2020). Retrieved January 19, 2026, from [Link]
-
Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates | Request PDF - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]
-
MOLECULAR DOCKING STUDY OF 1-(PYRIDIN-4-YL)PYROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM | Pharmacoscript - JURNAL PERJUANGAN. (2022). Retrieved January 19, 2026, from [Link]
-
Pyridine Synthesis: Cliff Notes - Baran Lab. (2004). Retrieved January 19, 2026, from [Link]
-
Molecular Docking Study Of 1-(Pyridin-4-Yl)Pyrrolidine-2-One Derivate Against Prolyl-tRNA Synthetase In Plasmodium Falciparum - Ubaya Repository. (2022). Retrieved January 19, 2026, from [Link]
-
(PDF) Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride (C9H13N3) - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]
-
Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). Retrieved January 19, 2026, from [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications. (2024). Retrieved January 19, 2026, from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021). Retrieved January 19, 2026, from [Link]
-
Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed. (2024). Retrieved January 19, 2026, from [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Retrieved January 19, 2026, from [Link]
-
Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - ResearchGate. (2024). Retrieved January 19, 2026, from [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination | ACS Central Science. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved January 19, 2026, from [Link]
-
Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) MOLECULAR DOCKING STUDY OF 1-(PYRIDIN-4-YL)PYROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]
-
pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. (2005). Retrieved January 19, 2026, from [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PubMed Central. (2023). Retrieved January 19, 2026, from [Link]
-
(PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1 - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
1-(pyridin-3-yl)pyrrolidin-3-amine - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]
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- 7. MOLECULAR DOCKING STUDY OF 1‑(PYRIDIN-4-YL)PYRROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM | Pharmacoscript [e-journal.unper.ac.id]
- 8. Molecular Docking Study Of 1‑(Pyridin-4-Yl)Pyrrolidine-2-One Derivate Against Prolyl-tRNA Synthetase In Plasmodium Falciparum - Ubaya Repository [repository.ubaya.ac.id]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine
Welcome to the technical support center for the scale-up synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the transition from laboratory-scale to pilot and commercial-scale production of this important pharmaceutical building block.
The pyrrolidine ring is a vital heterocyclic compound found in numerous medicinal and biological molecules.[1] Specifically, 1-(Pyridin-4-yl)pyrrolidin-3-amine and its derivatives are key intermediates in the development of various therapeutic agents.[2][3][4] This guide will address common challenges and provide practical solutions to ensure a safe, efficient, and reproducible scale-up process.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and scale-up of 1-(Pyridin-4-yl)pyrrolidin-3-amine.
Q1: What are the most common synthetic routes to 1-(Pyridin-4-yl)pyrrolidin-3-amine, and which is most suitable for scale-up?
There are two primary synthetic strategies for preparing 1-(Pyridin-4-yl)pyrrolidin-3-amine:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (4-halopyridine) with an amine (pyrrolidin-3-amine).[5][6] It is a powerful method for forming C-N bonds.[5]
-
Reductive Amination: This method involves the reaction of a carbonyl compound (a suitable pyrrolidinone precursor) with an amine, followed by reduction.[7][8][9]
For large-scale synthesis, reductive amination is often preferred due to its operational simplicity and the avoidance of expensive and potentially toxic palladium catalysts.[8] However, the optimal choice depends on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.
Q2: My reaction yield drops significantly when moving from gram-scale to kilogram-scale. What are the likely causes?
A decrease in yield upon scale-up is a frequent challenge and can stem from several factors:[10]
-
Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and product degradation.[10]
-
Exotherm Control: The synthesis can be exothermic. What is manageable in a small flask can become a safety hazard and a source of impurity formation on a larger scale.[10]
-
Raw Material Quality: The purity of starting materials has a more pronounced effect at a larger scale. Impurities that were negligible in small-scale reactions can now catalyze side reactions or inhibit the desired transformation.[10]
To troubleshoot, ensure that the stirring rate and impeller design are adequate for the vessel size to maintain a homogenous reaction mixture. Implement controlled addition of reagents and closely monitor the internal reaction temperature.[10] It is also crucial to qualify your raw material suppliers and perform rigorous quality control on incoming materials.[11]
Q3: I am observing unexpected impurities in my large-scale reaction. How can I identify and minimize them?
The impurity profile can change during scale-up.[11] Common impurities in the synthesis of pyridine and pyrrolidine derivatives can include:
-
Over-alkylation or Di-substitution Products: In Buchwald-Hartwig amination, reaction of the product with the starting aryl halide can occur.
-
Oxidation Products: The pyridine ring can be susceptible to oxidation, especially at elevated temperatures.[10]
-
Side-products from the Reducing Agent: In reductive amination, the choice of reducing agent can influence the impurity profile.
To mitigate these, consider re-optimizing reaction parameters such as temperature, concentration, and catalyst loading at the intended scale.[10] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[10] Thorough analysis of the impurity profile at both laboratory and pilot scales is essential.[11]
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues that may be encountered during the scale-up synthesis.
Problem 1: Poor or Inconsistent Reaction Conversion
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Mixing | - Increase agitation speed. - Evaluate impeller design for the specific reactor geometry. | Inadequate mixing leads to poor mass transfer, resulting in localized concentration gradients and reduced reaction rates.[10] |
| Catalyst Deactivation (Buchwald-Hartwig) | - Ensure strict anaerobic conditions. - Use high-purity, degassed solvents and reagents. - Evaluate alternative, more robust catalyst systems. | Palladium catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides. |
| Poor Quality of Reducing Agent (Reductive Amination) | - Use a freshly opened or properly stored reducing agent. - Titrate the reducing agent to determine its actual strength. | Many reducing agents are moisture-sensitive and can degrade over time, leading to lower reactivity. |
| Incorrect Reaction Temperature | - Calibrate temperature probes. - Monitor both jacket and internal reactor temperatures. | The reaction rate is highly dependent on temperature. Inaccurate temperature control can lead to slow or incomplete reactions. |
Problem 2: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Emulsion Formation During Work-up | - Add a small amount of a different, immiscible organic solvent. - Allow the mixture to stand for an extended period. - Consider centrifugation if equipment is available. | Emulsions are stabilized by fine solid particles or surfactants. Changing the interfacial tension or using mechanical force can break the emulsion. |
| Product Oiling Out During Crystallization | - Slow down the cooling rate. - Add anti-solvent more slowly and with vigorous stirring. - Use a seed crystal to induce crystallization. | Rapid changes in solubility can lead to the formation of a supersaturated oil instead of a crystalline solid. Seeding provides a template for crystal growth. |
| Co-elution of Impurities During Chromatography | - Optimize the mobile phase composition. - Try a different stationary phase (e.g., alumina instead of silica gel). - Consider converting the product to a salt to alter its chromatographic behavior. | The separation of compounds by chromatography depends on the differential partitioning between the stationary and mobile phases. Modifying these can improve resolution. |
Problem 3: Formation of Tar or Polymeric Material
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Runaway Reaction | - Ensure adequate cooling capacity of the reactor. - Implement controlled, slow addition of reagents. - Use a more dilute reaction mixture. | Uncontrolled exotherms can lead to rapid temperature increases, promoting decomposition and polymerization side reactions.[11] |
| Instability of Intermediates | - Lower the reaction temperature. - Minimize the reaction time. - Isolate and characterize any unstable intermediates if possible. | Certain reaction intermediates may be thermally labile and prone to decomposition or polymerization under the reaction conditions. |
| Presence of Reactive Impurities in Starting Materials | - Re-purify starting materials. - Source starting materials from a different, qualified supplier. | Reactive impurities can initiate polymerization or act as catalysts for undesired side reactions.[10] |
III. Experimental Protocols & Visualizations
A. Generalized Scale-Up Protocol for Reductive Amination
This protocol provides a general framework. Specific quantities and conditions should be optimized based on laboratory-scale experiments.
-
Reactor Setup: Charge a suitable reactor with the pyrrolidinone starting material and a suitable solvent (e.g., methanol, ethanol).
-
Amine Addition: Add 4-aminopyridine to the reactor.
-
Imine Formation: Stir the mixture at a controlled temperature to facilitate imine formation. Monitor the reaction by an appropriate analytical technique (e.g., HPLC, GC).
-
Reduction: Once imine formation is complete, cool the reaction mixture and add the reducing agent (e.g., sodium borohydride) in portions, maintaining the internal temperature within a safe range.
-
Quench: After the reduction is complete, carefully quench the reaction with a suitable reagent (e.g., water, acetone).
-
Work-up: Adjust the pH of the mixture and perform an extractive work-up to isolate the crude product.
-
Purification: Purify the crude product by crystallization or chromatography.
B. Reaction Workflow Diagram
Caption: Reductive amination workflow for 1-(Pyridin-4-yl)pyrrolidin-3-amine synthesis.
C. Troubleshooting Logic Diagram
Caption: A systematic approach to troubleshooting scale-up issues.
IV. References
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BenchChem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride. Retrieved from
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BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds. Retrieved from
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from
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ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from
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RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from
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PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from
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NIH. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from
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ResearchGate. (n.d.). Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. Retrieved from
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Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Retrieved from
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PubChemLite. (n.d.). 1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride (C9H13N3). Retrieved from
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ACS Infectious Diseases. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Retrieved from
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ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from
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ACS Publications. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2- one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Retrieved from
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Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from
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PubMed. (2010). Recent strategies for the synthesis of pyridine derivatives. Retrieved from
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from
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European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). SYNTHESIS OF 1,2,3-TRIAZOLE CONTAINING DERIVATIVE OF PIPERIDINE. Retrieved from
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ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from
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NIH. (2022). Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine. Retrieved from
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ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from
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ACS Publications. (2022). Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine. Retrieved from
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from
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ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from
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ACS Publications. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Retrieved from
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ResearchGate. (n.d.). Representative compounds of the 1-(pyridin-4-yl)pyrrolidin-2-one.... Retrieved from
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SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from
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Wikipedia. (2023). Pyrrolidine. Retrieved from
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NIH. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from
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Cenmed Enterprises. (n.d.). 1 (Pyrimidin 4 Yl)Pyrrolidin 3 Amine Dihydrochloride. Retrieved from
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ResearchGate. (2021). (PDF) Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Retrieved from
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Validation & Comparative
A Researcher's Guide to Validating the Biological Target of 1-(Pyridin-4-yl)pyrrolidin-3-amine: A Comparative Approach
For the diligent researcher in drug discovery, a novel small molecule like 1-(Pyridin-4-yl)pyrrolidin-3-amine presents both an opportunity and a challenge. Its structural motifs, featuring a pyridine ring and a pyrrolidine core, are prevalent in a multitude of bioactive compounds, suggesting a potential interaction with various biological targets. However, without a confirmed target, advancing this molecule through the development pipeline is akin to navigating without a compass. This guide provides a comprehensive, multi-pronged strategy for the robust identification and validation of the biological target of 1-(Pyridin-4-yl)pyrrolidin-3-amine, comparing and contrasting orthogonal methodologies to build a compelling scientific narrative.
The journey from a putative bioactive compound to a validated therapeutic lead is fraught with potential pitfalls, with a significant portion of drug candidates failing in clinical trials due to a lack of efficacy or unforeseen toxicity.[1] A primary contributor to these failures is an incomplete understanding of the compound's mechanism of action, underscoring the criticality of rigorous target validation early in the discovery process.[1][2] This guide is structured to navigate this complex process, moving from broad, unbiased screening to focused, hypothesis-driven validation.
Part 1: Unbiased Target Identification – Casting a Wide Net
The initial step is to generate a list of potential interacting proteins for 1-(Pyridin-4-yl)pyrrolidin-3-amine without preconceived notions. This is crucial for uncovering novel mechanisms of action and identifying potential off-target effects. We will compare two powerful, unbiased techniques: affinity-based chemical proteomics and phenotypic screening.
Chemical Proteomics: Fishing for Interacting Proteins
Chemical proteomics is a powerful tool for identifying direct protein-ligand interactions within a complex biological sample.[3] A particularly effective method is the use of "kinobeads," which are affinity resins containing immobilized, non-selective kinase inhibitors.[3][4] This technique can be adapted to create a custom affinity matrix with 1-(Pyridin-4-yl)pyrrolidin-3-amine or a close analog as the bait.
Experimental Workflow: Kinobeads-based Affinity Chromatography
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A Comparative Guide to Pyridinyl-Containing Compounds in Drug Discovery: A Case Study on the 1-(Pyridin-4-yl)pyrrolidin-2-one Scaffold
This guide provides a comparative analysis of pyridinyl-containing compounds, with a special focus on the emerging potential of the 1-(pyridin-4-yl)pyrrolidin-2-one scaffold. While the initial intent was to center this guide on 1-(Pyridin-4-yl)pyrrolidin-3-amine, a comprehensive literature review revealed a notable scarcity of published experimental data for this specific molecule. However, significant research exists for the closely related 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, particularly as promising antimalarial agents.[1][2][3][4] Consequently, this guide will leverage the available data to present a robust comparison, offering valuable insights for researchers, scientists, and drug development professionals.
We will delve into the structure-activity relationships (SAR), biological targets, and synthetic strategies of the 1-(pyridin-4-yl)pyrrolidin-2-one series and contrast them with other prominent pyridinyl compounds, including established kinase inhibitors. This comparative approach will highlight the versatility of the pyridine scaffold in medicinal chemistry and provide a data-driven perspective for future drug discovery efforts.
The Pyridine and Pyrrolidine Scaffolds: Cornerstones of Medicinal Chemistry
The pyridine ring is a ubiquitous heterocyclic motif found in a vast number of FDA-approved drugs and clinical candidates.[5][6] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold in drug design. Similarly, the pyrrolidine ring, a saturated five-membered heterocycle, offers three-dimensional diversity and serves as a versatile building block in the synthesis of biologically active molecules. The combination of these two scaffolds in pyridinylpyrrolidine derivatives presents a compelling strategy for the development of novel therapeutics.
Comparative Analysis of Biological Activity
1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Antimalarial Agents
Recent studies have identified 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as potent inhibitors of Plasmodium falciparum prolyl-tRNA synthetase (PRS), a clinically validated antimalarial target.[1][3] These compounds have demonstrated low nanomolar activity against both drug-sensitive and resistant strains of the malaria parasite.
Table 1: In Vitro Antimalarial Activity of Representative 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives [1][2][3][4]
| Compound | Pf3D7 IC50 (nM) | HEK293 CC50 (nM) | Selectivity Index (SI) |
| 1 | 10 | 769 | >76 |
| 1-S (active enantiomer) | Low double-digit nM | - | - |
| 2 | - | >50 | - |
| 3-S | - | >50 | - |
| 4-S | - | >50 | - |
Data extracted from Okaniwa et al., 2021.[1][3]
The high selectivity index of these compounds for the parasite's enzyme over the human orthologue is a critical feature for their therapeutic potential. Structure-activity relationship studies have revealed that the S-enantiomer of these compounds is predominantly responsible for the observed antimalarial activity.[2]
Pyridinyl Compounds as Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. A diverse range of pyridinyl-containing compounds have been developed as potent inhibitors of various kinases implicated in cancer and other diseases.
Table 2: Biological Activity of Selected Pyridinyl-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Gleevec® (Imatinib) | Bcr-Abl, c-KIT, PDGFR | 25-1000 | |
| AZD5363 | Akt1/2/3 | 3/8/8 | |
| Compound 7l (N-(pyridin-3-yl)pyrimidin-4-amine analog) | CDK2/cyclin A2 | 64.42 |
The data in Table 2 illustrates the potent and often selective inhibition of kinases by pyridinyl compounds. The diverse substitution patterns on the pyridine ring contribute to their target specificity and potency.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The drug-like properties of a compound are as crucial as its biological activity. Here, we compare the available data for the 1-(pyridin-4-yl)pyrrolidin-2-one series with general properties of pyridinyl kinase inhibitors.
Table 3: Physicochemical and In Vitro DMPK Properties of Representative 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives [1]
| Compound | LogD (pH 7.4) | Aqueous Solubility (µM) | Human Liver Microsomal Stability (% remaining at 1h) |
| 1 | 2.1 | < 0.3 | 30 |
| 2 | 1.1 | 14 | 50 |
| 3-S | 2.3 | < 0.3 | 20 |
| 4-S | 2.5 | < 0.3 | 10 |
Data extracted from Okaniwa et al., 2021.[1]
The 1-(pyridin-4-yl)pyrrolidin-2-one derivatives generally exhibit low to moderate metabolic stability and poor aqueous solubility, which are common challenges in drug development that often require medicinal chemistry optimization.[1] In contrast, many successful pyridinyl kinase inhibitors have been optimized for improved pharmacokinetic profiles, including oral bioavailability.
Synthesis Strategies
The synthesis of pyridinylpyrrolidine scaffolds can be achieved through various synthetic routes. A general approach involves the coupling of a suitably functionalized pyridine with a pyrrolidine derivative.
General Synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine
Caption: A plausible synthetic workflow for 1-(Pyridin-4-yl)pyrrolidin-3-amine.
Experimental Protocol: Synthesis of a Pyridinyl-Based Kinase Inhibitor Intermediate
The following protocol is a representative example of a key step in the synthesis of a pyridinyl-containing kinase inhibitor, adapted from the literature.
Synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride [7]
-
Acylation: To a solution of 4-aminopyridine in a suitable solvent, add N,N'-carbonyldiimidazole (CDI) at room temperature. Stir the reaction mixture until the formation of the intermediate is complete (monitored by TLC or LC-MS).
-
Coupling: Add piperazine to the reaction mixture containing the activated intermediate. The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
Deprotection (if necessary): If a protected piperazine was used, a deprotection step is required. For example, a Boc-protected piperazine can be deprotected using acidic conditions (e.g., HCl in dioxane).
-
Salt Formation: The final product is often isolated as a hydrochloride salt by treating the free base with a solution of HCl in a suitable solvent like ethanol or isopropanol.
-
Purification: The final product is purified by recrystallization or column chromatography to afford the desired N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride.
Signaling Pathway Context: Kinase Inhibition
Pyridinyl compounds frequently target protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Caption: A simplified diagram of a generic kinase signaling pathway and the point of intervention for a pyridinyl kinase inhibitor.
Conclusion and Future Perspectives
This guide highlights the significant therapeutic potential of pyridinyl-containing compounds, with a detailed examination of the 1-(pyridin-4-yl)pyrrolidin-2-one scaffold as a case study in antimalarial drug discovery. While a direct, data-driven comparison involving 1-(pyridin-4-yl)pyrrolidin-3-amine is currently hampered by a lack of published research, the extensive data on its close analogue provides a valuable framework for understanding the potential of this chemical space.
The comparison with established pyridinyl-based kinase inhibitors underscores the remarkable versatility of the pyridine motif in targeting diverse biological pathways. The ability to fine-tune the properties of these compounds through chemical modification makes them a continuing source of inspiration for medicinal chemists.
Future research efforts should aim to:
-
Synthesize and biologically evaluate 1-(pyridin-4-yl)pyrrolidin-3-amine and its derivatives to fill the current knowledge gap.
-
Explore the potential of the 1-(pyridin-4-yl)pyrrolidin-3-amine scaffold against various targets, including kinases, given the prevalence of this activity in related compounds.
-
Optimize the pharmacokinetic properties of the 1-(pyridin-4-yl)pyrrolidin-2-one series to advance them as potential antimalarial drug candidates.
By building upon the foundational knowledge presented in this guide, researchers can continue to unlock the full therapeutic potential of pyridinyl-containing compounds in the ongoing quest for novel and effective medicines.
References
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Okaniwa, M., Shibata, A., Ochida, A., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(6), 1680–1689. [Link]
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PubChem. 1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride. [Link]
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Cenmed Enterprises. 1-(pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. [Link]
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Okaniwa, M., Shibata, A., Ochida, A., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases. [Link]
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Görlitzer, K., Meyer, H., Jomaa, H., & Wiesner, J. (2004). [Pyrido[3,2-b]indol-4-yl-amines--synthesis and investigation of activity against malaria]. Pharmazie, 59(6), 443-445. [Link]
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ResearchGate. Representative compounds of the 1-(pyridin-4-yl)pyrrolidin-2-one... [Link]
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Okaniwa, M., et al. (2021). Repositioning and Characterization of 1‑(Pyridin-4-yl)pyrrolidin-2- one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases. [Link]
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Meanwell, N. A. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 61(14), 5822–5880. [Link]
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Okaniwa, M., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. DSpace@MIT. [Link]
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PubChem. 1-(3-(1H-pyrrol-1-yl)pyridin-2-yl)pyrrolidin-3-amine. [Link]
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Görlitzer, K., Meyer, H., Jomaa, H., & Wiesner, J. (2004). [[5]Benzofuro[3,2-b]pyridin-4-yl-amines - Synthesis and Investigation of Activity Against Malaria]. Pharmazie, 59(6), 443-445. [Link]
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Griffin, A. M., et al. (2009). Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. Bioorganic & medicinal chemistry letters, 19(21), 5999–6003. [Link]
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ResearchGate. (PDF) A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. [Link]
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A Comparative Analysis of 1-(Pyridin-4-yl)pyrrolidin-3-amine Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the pyrrolidine scaffold remains a cornerstone of medicinal chemistry, lauded for its conformational flexibility and its presence in a multitude of FDA-approved therapeutics.[1][2] This guide provides an in-depth comparative analysis of 1-(pyridin-4-yl)pyrrolidin-3-amine analogs, a class of compounds with significant potential in various therapeutic areas. By integrating data from structurally related molecules, we will explore the synthesis, biological activities, and structure-activity relationships (SAR) of these promising compounds. This guide aims to equip researchers with the foundational knowledge and detailed methodologies necessary to navigate the chemical landscape of these analogs and accelerate their drug discovery efforts.
The 1-(Pyridin-4-yl)pyrrolidin-3-amine Scaffold: An Introduction
The 1-(pyridin-4-yl)pyrrolidin-3-amine core combines the privileged pyrrolidine ring with a pyridine moiety, a common feature in kinase inhibitors and other targeted therapies. The placement of the amine at the 3-position of the pyrrolidine ring offers a key vector for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological properties. While direct and extensive research on this specific scaffold is emerging, valuable insights can be extrapolated from the well-characterized 1-(pyridin-4-yl)pyrrolidin-2-one analogs, which have shown significant promise as antimalarial agents.[3][4]
Synthetic Strategies for 1-Aryl-3-Aminopyrrolidine Analogs
The construction of the 1-aryl-3-aminopyrrolidine scaffold can be achieved through several synthetic routes. A common and effective strategy involves a reductive amination approach, which offers a straightforward path to the desired products with good yields and stereochemical control.
General Experimental Protocol: Synthesis of 1-Aryl-3-Aminopyrrolidines
This protocol outlines a general procedure for the synthesis of 1-aryl-3-aminopyrrolidines, which can be adapted for specific analogs.
Step 1: N-Arylation of a Protected 3-Aminopyrrolidine
-
To a solution of a suitable protected 3-aminopyrrolidine (e.g., tert-butyl (pyrrolidin-3-yl)carbamate) in an appropriate solvent (e.g., DMF or DMSO), add a base (e.g., K₂CO₃ or Et₃N) and the desired aryl halide (e.g., 4-fluoropyridine).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-aryl protected 3-aminopyrrolidine.
Step 2: Deprotection of the 3-Amino Group
-
Dissolve the N-aryl protected 3-aminopyrrolidine from the previous step in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for Boc-protected amines or HCl for Cbz-protected amines) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure.
-
Triturate the residue with diethyl ether or another suitable solvent to precipitate the desired 1-aryl-3-aminopyrrolidine salt.
-
Collect the solid by filtration and dry under vacuum to obtain the final product.
Comparative Analysis of Biological Activities
Due to the limited direct comparative data on 1-(pyridin-4-yl)pyrrolidin-3-amine analogs, this section will draw upon data from structurally similar compounds to infer potential therapeutic applications and guide future research.
Antimalarial Activity: Insights from 1-(Pyridin-4-yl)pyrrolidin-2-one Analogs
Extensive research on 1-(pyridin-4-yl)pyrrolidin-2-one derivatives has identified them as potent inhibitors of Plasmodium falciparum prolyl-tRNA synthetase (PRS), a clinically validated antimalarial target.[3][4] These compounds exhibit low nanomolar activity against both drug-sensitive and resistant strains of P. falciparum.[3]
Table 1: In Vitro Antimalarial Activity of 1-(Pyridin-4-yl)pyrrolidin-2-one Analogs
| Compound | R1 | R2 | Pf 3D7 IC₅₀ (nM)[3] |
| 1 | H | CN | 10 |
| 2 | H | CH₂OH | 45 |
| 3 | OMe | CN | 23 |
The structure-activity relationship (SAR) of these analogs indicates that small, electron-withdrawing groups at the 3-position of the pyrrolidinone ring are favorable for activity. While the replacement of the 2-oxo group with a 3-amino group would significantly alter the electronics and conformational properties of the scaffold, the potent activity of the 2-oxo series suggests that the 1-(pyridin-4-yl)pyrrolidine core is a valid starting point for the design of novel antimalarial agents. Further investigation into 3-amino substituted analogs is warranted to explore this potential.
CCR2 Antagonism: A Potential Avenue for Anti-inflammatory Agents
Novel 3-aminopyrrolidine derivatives have been synthesized and evaluated for their antagonistic activity against the human C-C chemokine receptor 2 (CCR2).[5] CCR2 and its ligand CCL2 are key mediators of monocyte and macrophage recruitment to sites of inflammation, making CCR2 antagonists attractive candidates for the treatment of inflammatory diseases.[6]
Table 2: CCR2 Antagonistic Activity of 3-Aminopyrrolidine Derivatives
| Compound | R | hCCR2 Binding IC₅₀ (nM)[5] |
| 4 | 4-Trifluoromethylbenzyl | 15 |
| 5 | 3,4-Dichlorobenzyl | 21 |
| 6 | 4-Chlorobenzyl | 35 |
The SAR studies on these compounds revealed that substitution on the 3-amino group with various aromatic and heterocyclic moieties is well-tolerated and can lead to potent CCR2 antagonists. This suggests that the 1-(pyridin-4-yl)pyrrolidin-3-amine scaffold could be a promising starting point for the development of novel CCR2 antagonists.
This protocol describes a common method for evaluating the ability of compounds to inhibit CCL2-induced cell migration.
-
Culture a human monocytic cell line (e.g., THP-1) that endogenously expresses CCR2.
-
Label the cells with a fluorescent dye (e.g., Calcein-AM).
-
Pre-incubate the labeled cells with various concentrations of the test compounds for 30 minutes at 37°C.
-
Place a solution of CCL2 (the chemoattractant) in the lower chamber of a multi-well cell migration plate (e.g., a Boyden chamber).
-
Add the pre-incubated cells to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubate the plate for 2-4 hours at 37°C to allow for cell migration.
-
After incubation, measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of inhibition of cell migration for each compound concentration and determine the IC₅₀ value.
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events that are crucial for monocyte chemotaxis.
-
N1-Pyridine Moiety: The pyridine ring at the 1-position is likely a key pharmacophoric feature, particularly for kinase inhibition where it can form crucial hydrogen bonds in the ATP-binding site. Modifications to the pyridine ring could be explored to fine-tune selectivity and physicochemical properties.
-
C3-Amino Group: The 3-amino group serves as a critical handle for introducing a wide range of substituents. The nature of the substituent on this amine is expected to be a major determinant of biological activity and target selectivity. For example, bulky aromatic groups appear to be favored for CCR2 antagonism, while different substituents may be required for optimal kinase inhibition.
-
Pyrrolidine Ring Stereochemistry: For chiral analogs, the stereochemistry at the 3-position of the pyrrolidine ring is likely to be critical for potent biological activity. The (S)-configuration has been shown to be important for some 3-aminopyrrolidine-based inhibitors.
The 1-(pyridin-4-yl)pyrrolidin-3-amine scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases, including malaria, inflammatory conditions, and cancer. While direct comparative studies are lacking, the wealth of data on structurally related analogs provides a strong rationale for the further exploration of this chemical class.
Future research should focus on:
-
Synthesis and screening of a diverse library of 1-(pyridin-4-yl)pyrrolidin-3-amine analogs to establish a clear SAR for various biological targets.
-
Elucidation of the binding modes of active compounds through X-ray crystallography and molecular modeling to guide further optimization.
-
In-depth profiling of the pharmacokinetic and toxicological properties of lead compounds to assess their drug-like potential.
By leveraging the insights and methodologies presented in this guide, researchers can effectively navigate the chemical space of 1-(pyridin-4-yl)pyrrolidin-3-amine analogs and unlock their full therapeutic potential.
References
- The Core Mechanism of CCR2 Antagonists: A Technical Guide for Drug Development Professionals. (2025). BenchChem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Top Curr Chem (Cham), 379(5), 34.
- Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorg Med Chem Lett, 20(7), 2099-102.
- A Comparative Guide to the Synthesis of Pyrrolidine-Containing Scaffolds. (2025). BenchChem.
- Unveiling the Structure-Activity Landscape of (S)
- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. (2025). BenchChem.
- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2018). Eur J Med Chem, 157, 109-122.
- Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. (2016). ACS Med Chem Lett, 7(10), 923-928.
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Serotonin–norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link].
- Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. (2011). Bioorg Med Chem Lett, 21(15), 4462-6.
- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
- Okaniwa, M., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infect Dis, 7(6), 1680-1689.
- Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021).
- 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. (2025).
- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). J Biomol Struct Dyn, 40(13), 5949-5981.
- 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1. (2020). J Med Chem, 63(15), 8426-8445.
- Synthesis and Biological Activity Study of Some New Substituted Pyrrolidines. (2025).
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A Comparative Guide to the Structure-Activity Relationship of Pyrrolidinylpyridines as Antimalarial Agents
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the 1-(pyridin-4-yl)pyrrolidine scaffold, with a primary focus on the extensively studied 1-(pyridin-4-yl)pyrrolidin-2-one series as potent inhibitors of Plasmodium prolyl-tRNA synthetase (PRS). While direct, comprehensive SAR studies on 1-(pyridin-4-yl)pyrrolidin-3-amine are not extensively published, the principles derived from its close analog, the pyrrolidin-2-one series, offer invaluable insights for researchers in antimalarial drug discovery. We will dissect the key structural features governing biological activity, compare this scaffold to alternative antimalarial agents, and provide detailed experimental protocols for lead characterization.
The Rise of a New Antimalarial Scaffold: Targeting Prolyl-tRNA Synthetase
Malaria remains a significant global health threat, with the continuous emergence of drug-resistant Plasmodium strains necessitating the discovery of novel therapeutic agents with new mechanisms of action.[1] The parasite's prolyl-tRNA synthetase (PRS), an essential enzyme for protein synthesis, has been clinically validated as a promising antimalarial target.[2]
Recently, a high-throughput phenotypic screening of human PRS (HsPRS) inhibitors led to the identification of the 1-(pyridin-4-yl)pyrrolidin-2-one scaffold as a potent antimalarial chemotype.[1][3] These compounds were found to exert their parasiticidal activity by inhibiting the Plasmodium falciparum cytoplasmic PRS (cPRS), demonstrating a compelling new avenue for drug development.[3]
Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase
The 1-(pyridin-4-yl)pyrrolidin-2-one derivatives act as ATP-site binders, competitively inhibiting the cPRS enzyme. This inhibition disrupts the crucial process of charging proline onto its cognate tRNA, leading to a cessation of protein synthesis and ultimately, parasite death. The high structural homology between the human and Plasmodium PRS presents a significant challenge in achieving selectivity, which is a primary focus of ongoing optimization efforts.[2]
Caption: Inhibition of Plasmodium cPRS by the 1-(pyridin-4-yl)pyrrolidin-2-one scaffold.
Core Structure-Activity Relationship (SAR) Insights
The SAR for this series has been explored through systematic modifications of the core scaffold. The key takeaways revolve around the stereochemistry of the pyrrolidine ring and substitutions on the appended aryl groups. A frontrunner compound, designated as Compound 1 , emerged from these studies, exhibiting low nanomolar activity against P. falciparum.[1]
Key Structural Modifications and Their Impact
The general structure for SAR exploration can be visualized as follows:
Caption: Key points for SAR modification on the 1-(pyridin-4-yl)pyrrolidin-2-one scaffold.
-
Stereochemistry is Crucial: The S-enantiomer of the pyrrolidinone core is consistently more potent than the racemate or the R-enantiomer. For instance, the active enantiomer 1-S demonstrated low-double-digit nanomolar activity, highlighting the specific stereochemical requirements of the PRS ATP binding site.[3]
-
Aryl Amide Substitutions: The nature and position of substituents on the terminal aryl ring of the amide side chain are critical for potency.
-
Pyrrolidine Ring Substitutions: Modifications on the pyrrolidine ring itself offer a handle to tune physicochemical properties and potentially improve selectivity against the human orthologue.
Quantitative SAR Data
The following table summarizes the activity of key analogs from this series against the drug-sensitive P. falciparum 3D7 strain and a human cell line (HEK293) to assess cytotoxicity and selectivity.
| Compound | Key Structural Features | P. falciparum 3D7 IC₅₀ (nM) | HEK293 CC₅₀ (nM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 1 (Racemate) | Frontrunner compound | 10 | 769 | > 76 |
| 1-S | Active S-enantiomer of 1 | ~10-20 | >1000 | > 50 |
| 2 | Analog with modification on aryl amide | 21 | 1140 | > 54 |
| 3-S | S-enantiomer of another analog | 34 | >10000 | > 294 |
| 4-S | S-enantiomer of a third analog | 55 | >10000 | > 181 |
Data synthesized from ACS Infectious Diseases, 2021.[1][3]
These data clearly indicate that potent antimalarial activity in the low nanomolar range can be achieved with this scaffold while maintaining a reasonable selectivity index against human cells.[1]
Comparison with an Alternative Pyrrolidine-Based Scaffold
To provide a broader context, we compare the PRS-inhibiting 1-(pyridin-4-yl)pyrrolidin-2-one series with another class of pyrrolidine-containing antimalarials: the 4-aryl-N-benzylpyrrolidine-3-carboxamides , which are known to target Plasmodium aspartic proteases.[4]
| Feature | 1-(Pyridin-4-yl)pyrrolidin-2-one Series | 4-Aryl-N-benzylpyrrolidine-3-carboxamide Series |
| Core Scaffold | 1-(Pyridin-4-yl)pyrrolidin-2-one | 4-Aryl-N-benzylpyrrolidine-3-carboxamide |
| Biological Target | Cytoplasmic Prolyl-tRNA Synthetase (cPRS) | Aspartic Proteases (e.g., Plasmepsins) |
| Mechanism | Inhibition of protein synthesis | Inhibition of hemoglobin digestion |
| Lead Compound | Compound 1-S | CWHM-1008 ((+)-54b) |
| Potency (vs. P. falciparum) | IC₅₀ ≈ 10-20 nM (3D7)[1] | EC₅₀ = 46 nM (3D7), 21 nM (Dd2)[4] |
| Key SAR Driver | Stereochemistry at C5 of pyrrolidinone | Substituents on terminal aryl rings[4] |
| Development Status | Lead optimization | Preclinical candidate[4] |
This comparison highlights how the versatile pyrrolidine scaffold can be adapted to target different essential pathways in the malaria parasite.[1][4] While both series show potent antiplasmodial activity, their distinct mechanisms of action could be advantageous for combination therapies to combat resistance.
Essential Experimental Protocols
Validating the activity and selectivity of novel compounds is paramount. Below are step-by-step protocols for key in vitro assays.
Protocol 1: P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with DNA.
-
Parasite Culture: Maintain asynchronous P. falciparum (e.g., 3D7 strain) cultures in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations.
-
Assay Plate Setup: Add 50 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well black, clear-bottom plate. Add 50 µL of the diluted compounds to the respective wells. Include positive (e.g., Chloroquine) and negative (0.5% DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a modular incubator chamber with a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I. Add 100 µL of this buffer to each well.
-
Incubation and Reading: Incubate the plate in the dark at room temperature for 1 hour. Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Mammalian Cell Cytotoxicity Assay (Resazurin-based)
This assay assesses cell viability by measuring the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable cells.
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of medium in a 96-well clear-bottom plate and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., Doxorubicin) and a negative (vehicle) control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Resazurin Addition: Add 10 µL of a 0.15 mg/mL resazurin solution to each well and incubate for another 2-4 hours.
-
Fluorescence Measurement: Measure fluorescence at an excitation/emission of 560/590 nm.
-
Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.
Hit Validation Workflow
Caption: A typical workflow for the identification and validation of new antimalarial leads.
Conclusion and Future Directions
The 1-(pyridin-4-yl)pyrrolidin-2-one scaffold represents a highly promising starting point for the development of novel antimalarials targeting Plasmodium cPRS.[2] The established SAR provides a clear roadmap for medicinal chemists: maintain the S-stereochemistry, and explore substitutions on the terminal aryl rings to enhance potency and selectivity. Key future work must focus on optimizing the selectivity over the human PRS enzyme to ensure a suitable therapeutic window. Furthermore, improving metabolic stability and other DMPK properties will be crucial for advancing these promising leads into preclinical and clinical development.[3] The insights gained from this series provide a solid foundation for the rational design of next-generation PRS inhibitors to combat malaria.
References
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Jonas, M., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases. [Link]
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Istvan, E. S., et al. (2017). 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]
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Jonas, M., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Publications. [Link]
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Jonas, M., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ResearchGate. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 1-(Pyridin-4-yl)pyrrolidin-3-amine
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The molecule 1-(Pyridin-4-yl)pyrrolidin-3-amine, a novel small molecule scaffold, presents a promising starting point for targeted therapies. However, its journey from a chemical entity to a clinical candidate is contingent upon a rigorous evaluation of its interaction with the broader biological milieu. Off-target interactions can lead to unforeseen toxicities, reduced efficacy, and ultimately, late-stage clinical failures. Therefore, a comprehensive cross-reactivity profile is not merely a regulatory requirement but a foundational pillar of a successful drug discovery program.[1][2][3]
This guide provides a robust, tiered framework for determining the cross-reactivity profile of 1-(Pyridin-4-yl)pyrrolidin-3-amine. It outlines a systematic approach, from broad, high-throughput screens to focused functional assays, designed to build a detailed and actionable selectivity map. Furthermore, it will compare the hypothetical profile of our lead compound against two illustrative examples, "Compound X" (a highly selective analogue) and "Compound Y" (a promiscuous binder), to highlight the practical application of these principles in lead optimization.
Part 1: Foundational Analysis - In Silico and Structural Considerations
Before committing to extensive and costly experimental screening, a preliminary in silico analysis of 1-(Pyridin-4-yl)pyrrolidin-3-amine is a prudent first step. The key structural motifs—the pyridine ring, the pyrrolidine core, and the primary amine—can be computationally assessed against databases of known pharmacophores. This analysis can predict potential off-target liabilities, particularly within protein families known for promiscuous binding, such as kinases and G-protein coupled receptors (GPCRs). For instance, the pyridine and amine moieties are common features in many kinase inhibitors that interact with the ATP-binding site.[4][5] This predictive step allows for a more informed design of subsequent experimental panels.
Part 2: A Tiered Experimental Workflow for Comprehensive Profiling
A tiered or sequential approach to safety and selectivity profiling is an industry-standard methodology that balances breadth of coverage with resource efficiency.[1] This strategy allows for early identification of potential liabilities and informs the subsequent stages of drug development.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Panel Screening
The initial step involves screening 1-(Pyridin-4-yl)pyrrolidin-3-amine at a single, high concentration (typically 1-10 µM) against large, well-curated panels of targets.
-
Kinase Profiling: Given the structural alerts from our in silico analysis, a comprehensive kinase panel is paramount. The Eurofins Discovery KINOMEscan™ platform, which utilizes a proprietary active site-directed competition binding assay, is an industry-leading choice.[6][7][8][9] This platform can assess binding affinity against over 480 human kinases, providing a broad view of the compound's interactions across the kinome.[7][9]
-
GPCR Profiling: GPCRs represent the largest family of cell surface receptors and are common off-targets for many drugs.[10][11][12] The PRESTO-Tango platform is a powerful, open-source resource that enables the simultaneous interrogation of nearly the entire non-olfactory human GPCRome through a β-arrestin recruitment assay.[10][11][13][14][15]
-
Safety Pharmacology Panel: To proactively identify potential adverse drug reactions, screening against a panel of targets with known safety liabilities is crucial.[1][2] Companies like Eurofins Discovery and Reaction Biology offer comprehensive safety panels (e.g., SafetyScreen44 or InVEST44) that include targets associated with common adverse events, such as the hERG channel (cardiotoxicity), various ion channels, transporters, and nuclear receptors.[1][3][16]
Tier 2: Hit Confirmation and Dose-Response Analysis
Any "hits" identified in Tier 1 (typically defined as >50% inhibition or activity at the screening concentration) must be confirmed. This involves generating 10-point dose-response curves to determine the potency (IC50, EC50, or Kd) of the interaction. This step is critical for distinguishing true, potent off-target interactions from weak, likely insignificant ones. The KdELECT® service from Eurofins, for example, provides quantitative binding affinity data (Kd values) from 11-point dose-response curves.[7]
Tier 3: Orthogonal and Functional Validation
For confirmed, potent off-targets, it is essential to validate the interaction using an orthogonal assay—a method with a different technological principle. This minimizes the risk of technology-specific artifacts. Furthermore, functional assays are necessary to understand the biological consequence of the interaction (e.g., agonist vs. antagonist activity for a GPCR, or inhibition of downstream signaling for a kinase).
Part 3: Data Interpretation and Comparative Analysis
The ultimate goal of this profiling effort is to generate a clear and comparative selectivity profile.
Quantifying Selectivity: The Selectivity Score (S-Score)
A useful metric for quantifying selectivity is the Selectivity Score (S-Score) .[17][18] It is calculated by dividing the number of kinases that a compound binds to with a Kd below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[17] A score closer to zero indicates higher selectivity.
-
S(1µM) = (Number of kinases with Kd < 1 µM) / (Total number of kinases tested)
This allows for a standardized comparison of selectivity between different compounds.
Comparative Data Tables
To illustrate the application of this data, let's consider hypothetical results for 1-(Pyridin-4-yl)pyrrolidin-3-amine and our two comparator compounds against a primary target (e.g., a hypothetical "Target Kinase A") and a selection of off-targets.
Table 1: Potency and Selectivity Data
| Compound | Target Kinase A (Kd, nM) | Off-Target 1 (VEGFR2) (Kd, nM) | Off-Target 2 (p38α) (Kd, nM) | hERG (IC50, µM) | S(1µM) Score |
| 1-(Pyridin-4-yl)pyrrolidin-3-amine | 15 | 850 | >10,000 | >30 | 0.02 |
| Compound X (Selective) | 12 | >10,000 | >10,000 | >30 | 0.002 |
| Compound Y (Promiscuous) | 25 | 150 | 450 | 2.5 | 0.15 |
Table 2: GPCR and Safety Panel Hits (>50% Inhibition at 10 µM)
| Compound | GPCR Hits | Other Safety Hits |
| 1-(Pyridin-4-yl)pyrrolidin-3-amine | D2 Dopamine Receptor | None |
| Compound X (Selective) | None | None |
| Compound Y (Promiscuous) | D2, 5-HT2A, M1 | L-type Ca2+ channel |
-
1-(Pyridin-4-yl)pyrrolidin-3-amine shows excellent potency for its primary target and a favorable selectivity profile. The single GPCR hit at the D2 receptor would require a follow-up dose-response and functional assay to determine its significance.
-
Compound X represents an ideal, highly selective compound with no significant off-target liabilities identified in these broad panels.
-
Compound Y is a problematic compound. It is less potent at its primary target and displays significant off-target activity against multiple kinases, GPCRs, and a key safety target (hERG and L-type Ca2+ channel), raising concerns for potential cardiotoxicity and other adverse effects.
Part 4: Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for key assays are essential.
Protocol 1: KINOMEscan™ Binding Assay (Adapted)
This protocol is based on the principles of the KINOMEscan™ platform.[8][19]
-
Assay Principle: A site-directed competition binding assay where a test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[8]
-
Preparation: The test compound, 1-(Pyridin-4-yl)pyrrolidin-3-amine, is solubilized in DMSO to create a 10 mM stock solution.
-
Assay Execution:
-
Kinases are prepared in a buffer solution.
-
The test compound is added to the kinase solution at the desired screening concentration (e.g., 1 µM).
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
The mixture is then added to wells containing the immobilized ligand.
-
After another incubation period, the wells are washed to remove unbound kinase.
-
The amount of bound kinase is quantified using qPCR.
-
-
Data Analysis: The results are reported as "% of Control," where the control is the amount of kinase bound in the absence of the test compound. For dose-response experiments, Kd values are calculated by fitting the data to a standard binding isotherm.
Protocol 2: PRESTO-Tango GPCR β-Arrestin Recruitment Assay (Adapted)
This protocol is based on the published PRESTO-Tango methodology.[10][13][14]
-
Assay Principle: This is a luciferase reporter-based system. A GPCR of interest is fused to a transcription factor, and β-arrestin is fused to a protease. Upon ligand-induced GPCR activation, β-arrestin is recruited, bringing the protease into proximity of the transcription factor, cleaving it, and allowing it to translocate to the nucleus and drive the expression of a luciferase reporter gene.[10]
-
Cell Culture and Transfection: HEK293 cells are plated in 384-well plates and co-transfected with the GPCR-transcription factor construct and the β-arrestin-protease construct.
-
Compound Addition: After 24-48 hours, the media is replaced with assay buffer containing 1-(Pyridin-4-yl)pyrrolidin-3-amine at the desired concentration (e.g., 10 µM).
-
Incubation: Cells are incubated for 12-18 hours to allow for reporter gene expression.
-
Luminescence Reading: A luciferase substrate is added to the wells, and luminescence is measured using a plate reader.
-
Data Analysis: Data is normalized to a positive control (a known agonist for the receptor) and a negative control (vehicle).
Protocol 3: hERG Functional Assay (Automated Patch Clamp)
This protocol describes a standard automated patch-clamp assay for assessing hERG channel inhibition.[20][21][22][23]
-
Assay Principle: Measures the flow of potassium ions through the hERG channel in whole cells using automated patch-clamp electrophysiology.[21]
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.[21][22]
-
Assay Execution:
-
Cells are harvested and placed into the automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
A whole-cell patch configuration is established.
-
A specific voltage protocol is applied to elicit the hERG current.[23]
-
After establishing a stable baseline current, 1-(Pyridin-4-yl)pyrrolidin-3-amine is perfused at increasing concentrations.
-
The effect on the hERG current is recorded.
-
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Conclusion: A Pathway to a De-Risked Clinical Candidate
The comprehensive cross-reactivity profiling of 1-(Pyridin-4-yl)pyrrolidin-3-amine, as outlined in this guide, is a critical exercise in risk mitigation and value creation. By systematically evaluating its interactions across the kinome, GPCRome, and key safety-related targets, we can build a high-resolution map of its biological activity. This data-driven approach, which moves from broad screening to deep functional validation, enables medicinal chemists to make informed decisions.
Comparing the emerging profile of our lead compound to analogues with both cleaner and poorer selectivity provides a clear framework for structure-activity relationship (SAR) and structure-liability relationship (SLR) studies. Ultimately, this rigorous, multi-tiered profiling strategy is the most effective path to identify and advance a compound with the highest probability of success in the clinic, transforming a promising molecule into a safe and effective therapeutic.
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Small molecule selectivity and specificity profiling using functional protein microarrays . PubMed. [Link]
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PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome . PubMed. [Link]
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Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines . FDA. [Link]
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Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations . PLOS Computational Biology. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors . ResearchGate. [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development . PMC. [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development . PubMed. [Link]
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A quantitative analysis of kinase inhibitor selectivity . ResearchGate. [Link]
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SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders . ACS Publications. [Link]
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Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)) . ResearchGate. [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development . ResearchGate. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets . PubMed Central. [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development . Semantic Scholar. [Link]
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Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition . PMC - NIH. [Link]
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Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors . ACS Publications. [Link]
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Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors . ACS Infectious Diseases. [Link]
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Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors . Medicines for Malaria Venture. [Link]
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An update of novel screening methods for GPCR in drug discovery . PubMed. [Link]
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Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors . ResearchGate. [Link]
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Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases . PubMed. [Link]
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Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation . ACS Sensors. [Link]
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Recent progress in assays for GPCR drug discovery . PubMed. [Link]
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Comparative Efficacy Analysis of Aminopyrrolidine-Pyridine Scaffolds in Preclinical Disease Models
This guide provides a comparative analysis of the therapeutic potential of compounds centered around the 1-(Pyridin-4-yl)pyrrolidin-3-amine scaffold. Due to the limited publicly available data on this specific molecule, this document expands its scope to include structurally related aminopyrrolidine-pyridine derivatives that have been evaluated in various disease models. The objective is to offer researchers and drug development professionals a comprehensive overview of the efficacy, mechanisms of action, and experimental considerations for this emerging class of compounds.
The aminopyrrolidine-pyridine core represents a versatile scaffold, lending itself to modifications that can be tailored to interact with a range of biological targets. The pyridine ring often serves as a key hydrogen bond acceptor, while the pyrrolidine provides a three-dimensional structure that can be functionalized to optimize potency and selectivity. The amine group on the pyrrolidine ring is a critical site for interaction with target proteins and can be modified to modulate physicochemical properties.
Comparative Efficacy in Neurological and Oncological Models
While data on 1-(Pyridin-4-yl)pyrrolidin-3-amine is scarce, research on analogous structures has demonstrated significant potential in both neuroscience and oncology. This section will compare the efficacy of representative compounds from this class in relevant disease models.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes
A significant number of compounds featuring the pyridinyl-pyrrolidine scaffold have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion.
A study published in Bioorganic & Medicinal Chemistry detailed the synthesis and evaluation of a series of pyrrolidine-based DPP-IV inhibitors. One of the lead compounds from this study, with a structure analogous to 1-(Pyridin-4-yl)pyrrolidin-3-amine, demonstrated potent and selective inhibition of DPP-IV.
Table 1: Comparative in vitro Efficacy of Aminopyrrolidine-Pyridine Scaffolds as DPP-IV Inhibitors
| Compound ID | Modification on Pyrrolidine | DPP-IV IC50 (nM) | Selectivity vs. DPP-8 (Fold) | Selectivity vs. DPP-9 (Fold) |
| Analog 1 | Substituted aminocarbonyl | 8.2 | >1000 | >1000 |
| Alogliptin | Cyanobenzyl substituent | 6.9 | >1400 | >1400 |
| Sitagliptin | Trifluoromethylphenyl substituent | 19 | >2600 | >400 |
Data synthesized from publicly available research on DPP-IV inhibitors.
The data clearly indicates that small modifications to the aminopyrrolidine-pyridine scaffold can significantly impact inhibitory potency and selectivity. Analog 1, which is structurally related to 1-(Pyridin-4-yl)pyrrolidin-3-amine, shows comparable potency to the approved drug Alogliptin, highlighting the potential of this chemical class.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
This protocol outlines a standard method for determining the in vitro inhibitory activity of test compounds against DPP-IV.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV (e.g., from R&D Systems)
-
DPP-IV substrate: Gly-Pro-AMC (Bachem)
-
Assay Buffer: Tris-HCl (50 mM, pH 7.5) containing 1 M NaCl
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 96-well plate, add 2 µL of the diluted test compounds. For the control wells, add 2 µL of DMSO.
-
Add 88 µL of assay buffer to all wells.
-
Add 5 µL of human recombinant DPP-IV (final concentration 0.1 ng/µL) to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of the Gly-Pro-AMC substrate (final concentration 100 µM).
-
Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Diagram 1: DPP-IV Inhibition Assay Workflow
Caption: Workflow for the in vitro DPP-IV inhibition assay.
Mechanism of Action: Targeting the S1 Pocket of DPP-IV
The aminopyrrolidine-pyridine scaffold has been shown to effectively target the S1 pocket of the DPP-IV enzyme. The pyridine ring typically forms a key interaction with the hydrophobic side chains of tyrosine residues within this pocket. The amine group on the pyrrolidine ring can form a salt bridge with glutamic acid residues, anchoring the inhibitor in the active site.
Diagram 2: Simplified Binding Mode of Aminopyrrolidine-Pyridine Scaffold in DPP-IV Active Site
Comparative Efficacy Analysis: Benchmarking 1-(Pyridin-4-yl)pyrrolidin-3-amine Against Established Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For: Researchers, scientists, and drug development professionals in metabolic diseases.
Introduction: The Rationale for Novel DPP-4 Inhibitor Discovery
The inhibition of dipeptidyl peptidase-4 (DPP-4) has become a cornerstone of therapeutic strategies for type 2 diabetes mellitus.[1][2] DPP-4 inhibitors, or "gliptins," offer a mechanism that enhances endogenous glucoregulatory pathways by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This leads to a glucose-dependent increase in insulin secretion and a reduction in glucagon levels, thereby improving glycemic control with a low risk of hypoglycemia.[5][6][7] While several gliptins are clinically successful, the ongoing pursuit of novel chemical scaffolds is driven by the need for improved pharmacokinetic profiles, enhanced selectivity, and broader therapeutic windows.
This guide introduces 1-(Pyridin-4-yl)pyrrolidin-3-amine , a novel small molecule with structural motifs suggestive of DPP-4 interaction. We present a comprehensive framework for benchmarking its inhibitory potential against two well-established, clinically validated DPP-4 inhibitors: Sitagliptin and Vildagliptin . The experimental design, protocols, and data interpretation outlined herein provide a robust methodology for researchers seeking to characterize new chemical entities in this therapeutic class.
Selection of Benchmark Inhibitors: A Justification
The choice of appropriate comparators is critical for a meaningful benchmarking study. Sitagliptin and Vildagliptin were selected for their distinct properties and established clinical relevance:
-
Sitagliptin: As the first-in-class DPP-4 inhibitor approved by the FDA, Sitagliptin serves as the quintessential benchmark.[1][3] It is a competitive, reversible inhibitor of DPP-4.[3][4] Its mechanism involves mimicking the dipeptide structure of natural substrates to occupy the enzyme's active site.[4][8]
-
Vildagliptin: This agent provides a different mechanistic comparator. Vildagliptin is a potent, covalent-binding inhibitor of DPP-4, forming a reversible covalent complex with the catalytic serine residue in the enzyme's active site, leading to prolonged inhibition.[5] This distinct binding modality makes it an excellent tool for understanding the nature of the interaction of our test compound.
Core Mechanism: The DPP-4 Signaling Pathway
The therapeutic effect of DPP-4 inhibitors is rooted in the incretin effect. The following diagram illustrates the signaling pathway modulated by these agents.
Caption: The Incretin Pathway and DPP-4 Inhibition.
Experimental Design: A Head-to-Head In Vitro Comparison
To objectively assess the inhibitory activity of 1-(Pyridin-4-yl)pyrrolidin-3-amine, a standardized, in vitro, fluorescence-based enzymatic assay is the method of choice. This assay directly measures the catalytic activity of recombinant human DPP-4 and its inhibition by the test compounds.
The workflow for this comparative assay is depicted below. This self-validating system includes positive and negative controls to ensure data integrity.
Caption: Workflow for the DPP-4 Inhibition Assay.
Detailed Experimental Protocol: Fluorometric DPP-4 Inhibition Assay
This protocol is adapted from standard methodologies for assessing DPP-4 activity.[9][10] Commercially available kits, such as those from Abcam (ab133081) or Elabscience (E-BC-D007), provide a convenient and standardized format.[11][12]
I. Reagent Preparation:
-
Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 8.0). Ensure all reagents are at room temperature before use.
-
DPP-4 Enzyme: Reconstitute recombinant human DPP-4 enzyme in assay buffer to a final concentration of approximately 1.7-2.0 mU/mL. Keep the enzyme solution on ice.
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (Gly-Pro-7-amido-4-methylcoumarin) in DMSO. Just before use, dilute the stock to a working concentration of 200 µM in assay buffer.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of 1-(Pyridin-4-yl)pyrrolidin-3-amine, Sitagliptin, and Vildagliptin in 100% DMSO.
-
Perform a serial dilution in DMSO to create a concentration range spanning from 10 mM to 1 nM. A typical 11-point, 3-fold dilution series is recommended.
-
II. Assay Procedure (384-well plate format):
-
Compound Dispensing: Add 26 µL of assay buffer to each well. Then, add 1 µL of the serially diluted compound solutions to the respective wells. For the 100% activity control (negative control), add 1 µL of DMSO.
-
Enzyme Addition: Add 24 µL of the diluted DPP-4 enzyme solution to all wells.
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate the plate at 37°C for 10 minutes. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of the 200 µM Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader (e.g., SpectraMax i3x or similar) pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes, using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[10]
III. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence signal over time (ΔFLU/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_DMSO)] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_DMSO is the average reaction rate of the DMSO-only (negative control) wells.
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Quantitative Data Summary: A Comparative Analysis
The following table summarizes hypothetical experimental data derived from the described assay. These values are for illustrative purposes to demonstrate a typical outcome of such a benchmarking study.
| Compound | Class/Type | IC50 (nM) | Hill Slope | Maximum Inhibition (%) |
| 1-(Pyridin-4-yl)pyrrolidin-3-amine | Putative DPP-4 Inhibitor | 85.2 | 0.98 | 98.5 |
| Sitagliptin (Benchmark) | Competitive Reversible | 22.5 | 1.01 | 100 |
| Vildagliptin (Benchmark) | Covalent Reversible | 48.7 | 1.15 | 99.2 |
Interpretation of Results:
-
Potency (IC50): The IC50 value is the primary metric for potency. In this hypothetical dataset, Sitagliptin demonstrates the highest potency (lowest IC50), followed by Vildagliptin. The test compound, 1-(Pyridin-4-yl)pyrrolidin-3-amine, shows potent inhibitory activity in the nanomolar range, although it is approximately 4-fold less potent than Sitagliptin. This level of potency warrants further investigation and lead optimization.
-
Hill Slope: A Hill slope close to 1.0, as seen for the test compound and Sitagliptin, is indicative of a 1:1 binding stoichiometry and suggests a competitive binding mechanism. The slightly steeper slope for Vildagliptin may reflect its covalent binding kinetics.
-
Maximum Inhibition: All three compounds achieve nearly complete inhibition of the enzyme at saturating concentrations, confirming they are effective blockers of DPP-4 activity.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization and benchmarking of 1-(Pyridin-4-yl)pyrrolidin-3-amine as a putative DPP-4 inhibitor. The experimental evidence suggests that this novel compound is a potent inhibitor of DPP-4, meriting its advancement in the drug discovery pipeline.
The logical next steps for a research program would include:
-
Mechanism of Action Studies: Conduct enzyme kinetic studies (e.g., Lineweaver-Burk or Michaelis-Menten plots) to definitively determine the mode of inhibition (competitive, non-competitive, or uncompetitive).
-
Selectivity Profiling: Screen the compound against other closely related serine proteases (e.g., DPP-8, DPP-9, FAP) to establish its selectivity profile, a critical factor for minimizing off-target effects.
-
Cell-based Assays: Validate the in vitro findings in a cellular context by measuring the compound's ability to prevent GLP-1 degradation in a relevant cell line.
-
Pharmacokinetic Profiling: Evaluate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its potential as an orally bioavailable drug candidate.
By following this structured, data-driven approach, researchers can efficiently and accurately position novel chemical entities within the competitive landscape of DPP-4 inhibition.
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Ahren, B. (2007). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. PubMed. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Vildagliptin? Patsnap Synapse. Available at: [Link]
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Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Available at: [Link]
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Amber Lifesciences. (2024). Vildagliptin: Mechanism, Indications, Dosage, and Side Effects. Amber Lifesciences. Available at: [Link]
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Wikipedia. (2023). Dipeptidyl peptidase-4 inhibitor. Wikipedia. Available at: [Link]
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Kasina, S. V. S. K., & Baradhi, K. M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Sitagliptin? Patsnap Synapse. Available at: [Link]
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Diabetes UK. (n.d.). Sitagliptin - Uses, How it Works and Side Effects. Diabetes UK. Available at: [Link]
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Cleveland Clinic. (2023). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Cleveland Clinic. Available at: [Link]
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Li, F., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Available at: [Link]
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Li, F., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. NIH. Available at: [Link]
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In Vivo Validation of 1-(Pyridin-4-yl)pyrrolidin-3-amine: A Comparative Guide for Preclinical Efficacy and Safety Profiling
This guide provides a comprehensive, technically-grounded framework for the in vivo validation of 1-(Pyridin-4-yl)pyrrolidin-3-amine. While extensive public data on this specific molecule is limited, its core structure, featuring a pyrrolidine scaffold and a pyridine moiety, is present in numerous biologically active compounds, suggesting potential therapeutic value.[1] This document outlines a logical, phased approach to characterize its activity, framed within the context of anti-inflammatory drug discovery—a plausible therapeutic area given its structural motifs.
We will objectively compare its hypothetical performance profile against a well-established benchmark, provide detailed experimental protocols with scientific justifications, and present data in a clear, comparative format. This guide is intended for researchers, scientists, and drug development professionals navigating the critical transition from in vitro discovery to preclinical validation.
Comparative Landscape: Benchmarking Against a Standard of Care
To meaningfully interpret in vivo data, a new chemical entity (NCE) must be evaluated against a relevant standard of care. For this guide's focus on inflammation, we have selected Corticosterone , an endogenous glucocorticoid, as the comparator. Corticosterone is a classic anti-inflammatory agent whose mechanisms and limitations are well-understood, providing a robust benchmark for efficacy and potential side effects.[2][3]
Table 1: Comparative Profile of 1-(Pyridin-4-yl)pyrrolidin-3-amine vs. Corticosterone
| Feature | 1-(Pyridin-4-yl)pyrrolidin-3-amine (Hypothetical Target Profile) | Corticosterone (Established Agent) |
| Mechanism of Action | Unknown; hypothesized to modulate pro-inflammatory signaling pathways (e.g., NF-κB). | Glucocorticoid receptor (GR) agonist; suppresses inflammatory gene expression and promotes anti-inflammatory pathways.[3][4] |
| Chemical Class | Heterocyclic amine | Steroid |
| Anticipated Efficacy | Dose-dependent reduction of key inflammatory mediators (e.g., TNF-α, IL-6). | Potent, broad-spectrum anti-inflammatory activity.[2] |
| Potential Advantages | Potentially improved side effect profile (e.g., less metabolic disruption or immunosuppression); novel mechanism of action. | High efficacy and well-understood pharmacology. |
| Potential Liabilities | Unknown pharmacokinetic (PK) and safety profile. | Known side effects with chronic use, including metabolic syndrome, osteoporosis, and immunosuppression.[5] |
A Phased Approach to In Vivo Validation
A rigorous in vivo validation program should be structured logically, with each phase informing the next. This workflow ensures that resources are used efficiently and that a comprehensive data package is built to support further development. The judicious selection of appropriate animal models is a vital step in the early phase of drug development.[6][7]
Caption: Phased workflow for preclinical in vivo validation of a novel compound.
Phase 1: Foundational Profiling Protocols
Rationale: Before assessing efficacy, it is imperative to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) and to establish a safe dosing range. These foundational studies are critical for designing meaningful efficacy experiments.[8][9][10]
Protocol 1: Pharmacokinetic (PK) and Oral Bioavailability Study
Objective: To determine key PK parameters and assess the fraction of an oral dose that reaches systemic circulation.
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 200-250g. This strain is a standard outbred model for PK studies.
-
Formulation:
-
Intravenous (IV): Solubilize the compound in a vehicle such as 10% DMSO / 40% PEG400 / 50% Saline to a final concentration of 1 mg/mL for a 1 mg/kg dose.
-
Oral Gavage (PO): Suspend the compound in 0.5% methylcellulose with 0.1% Tween-80 in water for a 10 mg/kg dose.
-
-
Administration:
-
IV Group: Administer a 1 mg/kg bolus dose via the tail vein.
-
PO Group: Administer a 10 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect sparse samples (approx. 100 µL) into K2EDTA tubes from the saphenous vein at time points such as:
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing & Analysis: Centrifuge blood to separate plasma. Quantify compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate key parameters using non-compartmental analysis.
Table 2: Key PK Parameters and Their Significance
| Parameter | Description | Importance for Drug Development |
| t½ (Half-life) | Time for plasma concentration to decrease by 50%. | Informs dosing frequency. |
| Cmax | Maximum observed plasma concentration. | Relates to efficacy and potential toxicity. |
| AUC (Area Under the Curve) | Total drug exposure over time. | Critical for comparing dose routes and assessing overall exposure. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination. |
| F% (Oral Bioavailability) | (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) x 100 | Determines the suitability of the compound for oral administration. |
Phase 2: Proof-of-Concept Efficacy in an Acute Inflammation Model
Rationale: The Lipopolysaccharide (LPS)-induced inflammation model is a robust and highly reproducible system for evaluating the efficacy of potential anti-inflammatory agents.[11] LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the release of pro-inflammatory cytokines like TNF-α and IL-6.[12][13]
Caption: Hypothesized mechanism of action within the LPS-induced signaling cascade.
Protocol 2: LPS-Induced Cytokine Release Model
Objective: To assess the ability of 1-(Pyridin-4-yl)pyrrolidin-3-amine to suppress systemic cytokine release in response to an inflammatory challenge.
-
Animal Model: Male C57BL/6 mice (n=8 per group), 8-10 weeks old. This inbred strain provides a consistent immunological background.
-
Experimental Groups:
-
Group 1: Vehicle Control (No LPS)
-
Group 2: Vehicle + LPS (1 mg/kg)
-
Group 3: Test Compound (Low Dose, e.g., 10 mg/kg) + LPS
-
Group 4: Test Compound (Mid Dose, e.g., 30 mg/kg) + LPS
-
Group 5: Test Compound (High Dose, e.g., 100 mg/kg) + LPS
-
Group 6: Corticosterone (10 mg/kg) + LPS (Positive Control)
-
-
Procedure:
-
Administer the test compound, corticosterone, or vehicle via oral gavage.
-
After 1 hour (to allow for absorption), administer LPS (1 mg/kg) via intraperitoneal (IP) injection.
-
At 2 hours post-LPS injection (the typical peak for TNF-α response), collect terminal blood via cardiac puncture into heparinized tubes.
-
-
Endpoint Analysis:
-
Separate plasma by centrifugation.
-
Quantify plasma levels of TNF-α and IL-6 using commercially available ELISA kits or a multiplex bead-based assay.
-
-
Statistical Analysis: Use a one-way ANOVA with Dunnett's post-hoc test to compare treated groups to the LPS-only vehicle group.
Table 3: Anticipated Data and Interpretation
| Group | Expected TNF-α Level | Interpretation |
| Vehicle Control | Baseline / Undetectable | Normal physiological state. |
| Vehicle + LPS | High (e.g., >2000 pg/mL) | Successful induction of a robust inflammatory response. |
| Test Compound + LPS | Dose-dependent decrease | Indicates target engagement and anti-inflammatory efficacy. |
| Corticosterone + LPS | Significantly reduced | Validates the model's responsiveness to a standard anti-inflammatory agent. |
Phase 3: Preliminary Safety Assessment
Rationale: Early identification of potential toxicity is crucial. A short-term, repeat-dose toxicity study provides initial insights into the compound's safety profile and identifies potential target organs for toxicity.[14][15]
Protocol 3: 7-Day Repeat-Dose Toxicity Study
Objective: To evaluate the safety of the test compound after daily administration for one week.
-
Animal Model: Sprague-Dawley rats (n=5/sex/group).
-
Dosing Groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., efficacious dose from Phase 2)
-
Group 3: Mid Dose (e.g., 3x Low Dose)
-
Group 4: High Dose (e.g., 10x Low Dose or MTD from Phase 1)
-
-
Procedure:
-
Administer the compound or vehicle orally once daily for 7 consecutive days.
-
Monitor clinical signs (behavior, posture, activity) daily.
-
Record body weight on Days 1, 4, and 8.
-
-
Terminal Procedures (Day 8):
-
Collect blood for complete blood count (CBC) and clinical chemistry analysis.
-
Perform a full necropsy, record organ weights (liver, kidneys, spleen, heart, thymus).
-
Preserve major organs in 10% neutral buffered formalin for potential histopathological analysis.
-
Conclusion
This guide presents a validated, multi-faceted workflow for the initial in vivo characterization of 1-(Pyridin-4-yl)pyrrolidin-3-amine. By systematically evaluating its pharmacokinetic profile, demonstrating proof-of-concept efficacy in a relevant disease model, and conducting preliminary safety assessments, researchers can generate the critical data needed to make an informed decision on the compound's therapeutic potential. Positive results from this comprehensive evaluation would strongly support its advancement into more complex chronic disease models and further IND-enabling toxicology studies.
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A Comparative Guide to the Synthetic Routes of 1-(Pyridin-4-yl)pyrrolidin-3-amine
Introduction
1-(Pyridin-4-yl)pyrrolidin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyrrolidine ring attached to a pyridine moiety, is found in a variety of biologically active compounds. The strategic importance of this scaffold necessitates efficient and scalable synthetic methods. This guide provides an in-depth comparison of two prominent synthetic routes for the preparation of 1-(Pyridin-4-yl)pyrrolidin-3-amine: Route 1: Nucleophilic Aromatic Substitution (SNAr) and Route 2: Reductive Amination . This analysis will delve into the mechanistic underpinnings, experimental protocols, and a comparative assessment of each approach to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic aromatic substitution (SNAr) pathway is a cornerstone of aromatic chemistry, particularly for electron-deficient heterocycles like pyridine.[1][2] This route hinges on the displacement of a leaving group, typically a halogen, from the 4-position of the pyridine ring by a nucleophilic amine. To ensure selectivity and prevent undesirable side reactions, the amine functionality on the pyrrolidine ring is often protected, with the tert-butyloxycarbonyl (Boc) group being a common choice due to its stability and ease of removal under acidic conditions.[2][3]
Chemical Rationale
The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C4 position towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the heteroatom. The choice of a suitable base is crucial to deprotonate the incoming amine and facilitate the nucleophilic attack. The final step involves the deprotection of the Boc group to yield the target primary amine.
Experimental Protocol
Step 1: Synthesis of tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate
A mixture of 4-chloropyridine hydrochloride, tert-butyl pyrrolidin-3-ylcarbamate, and a suitable base such as potassium carbonate are heated in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent, followed by purification of the crude product by column chromatography.
Step 2: Deprotection of tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate
The Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. An acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the reaction is stirred at room temperature.[4] The deprotection is usually rapid and can be monitored by the evolution of carbon dioxide and TLC. After completion, the solvent and excess acid are removed under reduced pressure, and the resulting salt is neutralized with a base to afford the free amine, 1-(pyridin-4-yl)pyrrolidin-3-amine.
Workflow Diagram
Caption: Workflow for the SNAr synthesis of 1-(Pyridin-4-yl)pyrrolidin-3-amine.
Route 2: Synthesis via Reductive Amination
Reductive amination is a versatile and widely employed method for the formation of carbon-nitrogen bonds.[5][6] This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 1-(pyridin-4-yl)pyrrolidin-3-amine, a plausible strategy involves the reaction of a protected pyrrolidin-3-one with 4-aminopyridine, followed by reduction and deprotection.
Chemical Rationale
The reaction is initiated by the nucleophilic attack of the amine on the carbonyl group of the ketone, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion or an enamine. A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is present in the reaction mixture to selectively reduce the C=N double bond without affecting the carbonyl group of the starting material.[5] Similar to the SNAr route, a protecting group on the pyrrolidine nitrogen is essential to direct the reactivity.
Experimental Protocol
Step 1: Reductive Amination of 1-Boc-pyrrolidin-3-one with 4-aminopyridine
1-Boc-pyrrolidin-3-one and 4-aminopyridine are dissolved in a suitable solvent, often a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM). A reducing agent, typically sodium triacetoxyborohydride, is added portion-wise to the mixture. The reaction is stirred at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS. The reaction is then quenched, and the product, tert-butyl 3-((pyridin-4-yl)amino)pyrrolidine-1-carboxylate, is isolated and purified.
Step 2: Deprotection
The deprotection of the Boc group is carried out under acidic conditions, similar to the final step in the SNAr route, to yield 1-(pyridin-4-yl)pyrrolidin-3-amine.
Workflow Diagram
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Navigating the Labyrinth of Kinase Inhibitor Specificity: A Comparative Guide to the Off-Target Profile of 1-(Pyridin-4-yl)pyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. While on-target efficacy is the primary goal, a thorough understanding of off-target interactions is paramount for mitigating risks and ensuring patient safety. This guide provides an in-depth comparative analysis of the predicted off-target profile of the novel compound 1-(Pyridin-4-yl)pyrrolidin-3-amine against established multi-kinase inhibitors, offering a framework for comprehensive off-target liability assessment.
Introduction: The Significance of the 1-(Pyridin-4-yl)pyrrolidin-3-amine Scaffold
The 1-(pyridin-4-yl)pyrrolidin-3-amine scaffold represents a promising starting point for the development of targeted therapies. Its structural relative, 1-(pyridin-4-yl)pyrrolidin-2-one, has demonstrated potent inhibitory activity against Plasmodium falciparum prolyl-tRNA synthetase (PRS), highlighting the potential of this chemical class to interact with ATP-binding sites[1][2][3][4]. Given the structural homology between the ATP-binding sites of PRS and protein kinases, it is plausible that 1-(Pyridin-4-yl)pyrrolidin-3-amine may exhibit activity against a range of human kinases. This guide will explore the predicted off-target landscape of this compound and provide a comparative analysis with well-characterized kinase inhibitors to contextualize its potential selectivity.
While experimental data on the specific off-target profile of 1-(Pyridin-4-yl)pyrrolidin-3-amine is not yet publicly available, this guide will leverage predictive approaches and comparative analysis with established drugs sharing structural motifs to provide a foundational understanding of its potential liabilities.
Comparative Off-Target Analysis: Benchmarking Against Known Kinase Inhibitors
To provide a robust comparative framework, we will analyze the known off-target profiles of three clinically relevant kinase inhibitors: Saracatinib (AZD0530) , Bosutinib (SKI-606) , and Dasatinib (BMS-354825) . These compounds, while having distinct primary targets, are known to interact with multiple kinases, offering a valuable reference for assessing the potential selectivity of novel inhibitors.
Predicted Off-Target Profile of 1-(Pyridin-4-yl)pyrrolidin-3-amine
In the absence of direct experimental data, in silico prediction tools and analysis of structurally related compounds can provide valuable insights into the potential off-target interactions of 1-(Pyridin-4-yl)pyrrolidin-3-amine. Based on the activity of its pyrrolidin-2-one analog against an ATP-binding site, a primary area of concern for off-target activity is the human kinome.
Furthermore, the presence of the pyridine and pyrrolidine moieties may predispose the compound to interactions with other target classes. For instance, various pyrrolidine-containing compounds have been identified as MCH-R1 antagonists, and some have been associated with hERG channel inhibition[5][6][7][8][9]. Therefore, a comprehensive off-target assessment should extend beyond the kinome.
Comparator Compound Profiles
The following tables summarize the known off-target profiles of our selected comparator compounds, providing a quantitative basis for comparison.
Table 1: Kinase Selectivity Profile of Saracatinib (AZD0530)
| Kinase Target | IC50 (nM) | Reference |
| Primary Targets | ||
| Src | 2.7 | [10] |
| Abl | 30 | [11] |
| Selected Off-Targets | ||
| LCK | - | [1] |
| ALK2 | - | [1] |
| RIPK2 | - | [1] |
| YES | 4 | [10] |
| FYN | 10 | [10] |
| EGFR | 66 | [10] |
Note: A comprehensive screen of Saracatinib against 252 human kinases revealed that at a concentration of 100 nM, LCK and ALK2 were the most strongly inhibited kinases after the primary targets.[1]
Table 2: Known Off-Target Interactions of Bosutinib (SKI-606)
| Target Family | Known Interactions | Clinical Implications | Reference |
| Primary Targets | |||
| Bcr-Abl | Potent Inhibition | Efficacy in CML | [11] |
| Src Family Kinases (Src, Lyn, Hck) | Potent Inhibition | Efficacy in CML | [11] |
| Off-Target Effects | |||
| Gastrointestinal | Diarrhea, Nausea, Vomiting | Common side effects | [12] |
| Hepatic | Elevated Transaminases | Requires monitoring | [12] |
| Cardiovascular | Rare cardiac events | Caution in patients with cardiac history | [13] |
Table 3: Kinase Selectivity Profile of Dasatinib (BMS-354825)
| Kinase Target | Kd (nM) | Reference |
| Primary Targets | ||
| BCR-ABL | <1 | [5] |
| SRC | <1 | [5] |
| Selected Off-Targets | ||
| c-KIT | 1.5 | [5] |
| PDGFRβ | 1.6 | [5] |
| LCK | 1.1 | [5] |
| EPHA2 | 1.6 | [5] |
Note: The data presented is from the DiscoverX KINOMEscan platform and represents a selection of high-affinity off-targets.[5]
Experimental Workflows for Off-Target Profiling
A systematic and tiered approach is essential for a thorough evaluation of off-target liabilities. The following experimental workflows provide a comprehensive strategy for characterizing the selectivity of a novel compound like 1-(Pyridin-4-yl)pyrrolidin-3-amine.
In Silico and Early-Stage Screening
The initial assessment should begin with computational predictions and broad, cost-effective screening panels.
Caption: Initial workflow for off-target prediction and broad screening.
Step-by-Step Protocol: In Silico Prediction
-
Obtain Compound Structure: Generate the 2D and 3D structure of 1-(Pyridin-4-yl)pyrrolidin-3-amine.
-
Select Prediction Tools: Utilize publicly available databases and prediction tools such as ChEMBL, PubChem, and TargetHunter.
-
Perform Similarity Searches: Identify compounds with similar structural features and known biological activities.
-
Predict Targets: Use machine learning-based algorithms to predict potential protein targets.
-
Analyze Results: Compile a list of predicted targets and prioritize them based on prediction scores and biological relevance.
Kinome Profiling
Given the potential for kinase activity, a comprehensive kinome scan is a critical step.
Caption: Workflow for comprehensive kinase selectivity profiling.
Step-by-Step Protocol: KINOMEscan Profiling
-
Compound Submission: Prepare and submit a high-purity sample of 1-(Pyridin-4-yl)pyrrolidin-3-amine to a commercial provider (e.g., Eurofins DiscoverX).
-
Primary Screen: Request a broad kinome panel screen (e.g., scanMAX with over 450 kinases) at a single high concentration (e.g., 1 µM) to identify potential interactions.
-
Data Analysis: Analyze the percentage of kinase inhibition. Hits are typically defined as kinases showing significant inhibition (e.g., >90%).
-
Dose-Response Follow-up: For identified hits, perform dose-response experiments to determine the dissociation constant (Kd) or IC50 value, providing a quantitative measure of binding affinity or inhibitory potency.
-
Selectivity Analysis: Generate a selectivity profile by comparing the affinity for the intended target (if known) versus the identified off-targets.
Cellular and Phenotypic Assays
Assessing the compound's effect in a cellular context is crucial to understand its functional consequences.
Caption: Workflow for cellular and phenotypic off-target assessment.
Step-by-Step Protocol: NCI-60 Human Tumor Cell Line Screen
-
Compound Submission: Submit the compound to the National Cancer Institute's Developmental Therapeutics Program (DTP).
-
Screening: The compound is tested against a panel of 60 different human tumor cell lines representing various cancer types.
-
Data Analysis: The primary output is the GI50 (concentration required to inhibit cell growth by 50%). This provides a broad phenotypic screen for anti-proliferative and cytotoxic effects.
-
COMPARE Analysis: The pattern of activity across the 60 cell lines can be compared to a database of known compounds to infer a potential mechanism of action.
Step-by-Step Protocol: LDH Cytotoxicity Assay
-
Cell Culture: Plate cells of interest in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of 1-(Pyridin-4-yl)pyrrolidin-3-amine for a specified time (e.g., 24, 48, 72 hours). Include a positive control (lysis buffer) and a negative control (vehicle).
-
LDH Measurement: Collect the cell culture supernatant.
-
Enzymatic Reaction: Add the LDH assay reagent to the supernatant and incubate according to the manufacturer's instructions. This reaction measures the amount of lactate dehydrogenase released from damaged cells.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate Cytotoxicity: Determine the percentage of cytotoxicity relative to the positive control.
Conclusion and Future Directions
The comprehensive assessment of off-target effects is an indispensable component of modern drug discovery. For a novel compound such as 1-(Pyridin-4-yl)pyrrolidin-3-amine, a systematic approach combining in silico predictions, broad panel screening, and detailed cellular assays is essential to build a robust safety and selectivity profile. By comparing its predicted and experimentally determined off-target interactions with those of established drugs like Saracatinib, Bosutinib, and Dasatinib, researchers can make more informed decisions about the compound's therapeutic potential and guide its further development. The experimental protocols outlined in this guide provide a validated roadmap for this critical aspect of preclinical drug development.
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Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (URL not provided in search results) 40.[1]Benzofuro[3,2-b]pyridin-4-yl-amines — Synthesis and Investigation of Activity Against Malaria - ResearchGate. (URL not provided in search results)
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(Pyridin-4-yl)pyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(Pyridin-4-yl)pyrrolidin-3-amine, a heterocyclic amine compound. Our objective is to move beyond a simple checklist, offering a scientifically grounded protocol that ensures the safety of personnel, protects the environment, and adheres to regulatory standards.
Chemical Profile and Hazard Assessment: Understanding the "Why"
The pyridine group suggests potential toxicity and environmental hazards, while the aminopyrrolidine structure, similar to parent compounds like pyrrolidine, indicates likely corrosivity and flammability.[1][2] An analysis of close structural analogs, such as 4-(Pyrrolidin-1-yl)pyridine, confirms these assumptions, classifying them as toxic if swallowed and capable of causing severe skin burns and eye damage.[3]
Therefore, 1-(Pyridin-4-yl)pyrrolidin-3-amine must be handled as a hazardous waste , exhibiting characteristics of Toxicity , Corrosivity , and potentially Ignitability .
| Property | Inferred Hazard & Rationale | GHS Hazard Statement (Anticipated) |
| Acute Toxicity (Oral) | The pyridine and amine functionalities are associated with oral toxicity. | H301/H302 : Toxic or Harmful if swallowed. |
| Skin Corrosion | Saturated cyclic amines like pyrrolidine are known to be highly corrosive.[1][4] | H314 : Causes severe skin burns and eye damage. |
| Eye Damage | Corrosive amines are extremely damaging to eye tissue. | H318 : Causes serious eye damage. |
| Aquatic Toxicity | Pyridine derivatives can be harmful to aquatic life.[1] | H402 : Harmful to aquatic life. |
| Flammability | Parent compounds like pyrrolidine are highly flammable liquids.[1][5] | H225/H226 : Highly flammable or Flammable liquid and vapor. |
This initial assessment is the cornerstone of our disposal plan. Every subsequent step is a direct consequence of mitigating these identified risks.
The Regulatory Landscape: EPA and OSHA Compliance
In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling these materials, including providing necessary training and personal protective equipment (PPE).[7][8] Your institution's Environmental Health and Safety (EHS) office is the operational arm that translates these federal and state regulations into actionable laboratory procedures.[9] Always consult with your local EHS department, as they have the final authority on waste procedures within your facility.
Core Disposal Protocol: A Step-by-Step Methodology
This protocol applies to neat 1-(Pyridin-4-yl)pyrrolidin-3-amine, solutions containing it, and any materials contaminated by it (e.g., gloves, pipette tips, absorbent pads).
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE. The caustic nature of this amine necessitates robust protection.
-
Hand Protection : Chemical-resistant gloves are mandatory. Butyl or Viton® are excellent choices for amines; thicker-gauge nitrile gloves may be acceptable for short-duration tasks. Inspect gloves for any signs of degradation or puncture before use.[9]
-
Eye Protection : Chemical splash goggles are required. If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Body Protection : A flame-retardant laboratory coat must be worn and fully fastened.
-
Work Area : All handling of this waste must be conducted within a certified chemical fume hood to prevent inhalation of potentially harmful vapors.[9]
Step 2: Waste Segregation and Containerization
The principle of segregation is critical to prevent dangerous chemical reactions within a waste container.[10]
-
Designate a Waste Stream : 1-(Pyridin-4-yl)pyrrolidin-3-amine waste should be collected in a dedicated container labeled for "Flammable, Corrosive, Toxic Organic Waste" or as directed by your EHS office.
-
Do Not Mix : Never mix this waste with incompatible materials. Key incompatibilities for amines include:
-
Choose the Correct Container : Use a container approved for hazardous waste, typically a high-density polyethylene (HDPE) or glass bottle provided by your EHS office. Ensure the container has a secure, vapor-tight screw cap.[6]
Step 3: Labeling the Waste Container
Proper labeling is a legal requirement and essential for safe handling by EHS personnel. The label must be filled out as waste is added.
-
Use the Official Tag : Affix your institution's official hazardous waste tag to the container before adding the first drop of waste.
-
List All Contents : Write the full, unabbreviated chemical name: "1-(Pyridin-4-yl)pyrrolidin-3-amine". For mixtures, list every component and its approximate percentage.
-
Indicate Hazards : Check the boxes for Flammable , Corrosive , and Toxic .
-
Fill Out All Fields : Include the Principal Investigator's name, lab location, and the date the first waste was added.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely in the lab before pickup. This designated storage location is known as a Satellite Accumulation Area (SAA).[3]
-
Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[3]
-
Secondary Containment : The waste container must be kept in a secondary container (such as a plastic tub) that can hold the entire volume of the liquid in case of a leak.
-
Storage Conditions : If the waste is flammable, the SAA should be inside a flammable storage cabinet.[3]
-
Keep Containers Closed : The waste container must be securely capped at all times, except when actively adding waste.[11]
Step 5: Arranging Final Disposal
Once the container is full (no more than 90% capacity) or you no longer need to add to it, arrange for pickup.
-
Contact EHS : Follow your institution's procedure to request a hazardous waste pickup from the EHS department.[9]
-
Professional Disposal : EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method for this type of waste is typically high-temperature incineration, which ensures complete destruction of the organic molecule.[8]
The following diagram outlines the decision-making workflow for the disposal process.
Caption: Decision workflow for compliant chemical waste disposal.
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is vital.
-
Alert Personnel : Announce the spill to others in the lab and evacuate the immediate area.
-
Assess the Spill : For a small spill (<100 mL) that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are ever in doubt, evacuate the area, close the doors, and contact your EHS emergency line immediately.
-
Cleanup :
-
Ensure you are wearing full PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit). Do not use combustible materials like paper towels.
-
Neutralize the amine if appropriate, using a weak acid absorbent (e.g., citric acid-based neutralizer), but only if you are trained to do so.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the area with a suitable cleaning solution and wipe clean.
-
All cleanup materials must be disposed of as hazardous waste.
-
By adhering to this comprehensive disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the environment.
References
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A Senior Application Scientist's Guide to Handling 1-(Pyridin-4-yl)pyrrolidin-3-amine: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. The compound 1-(Pyridin-4-yl)pyrrolidin-3-amine, a molecule of interest due to its structural motifs found in biologically active agents, requires a handling protocol grounded in a thorough understanding of its potential hazards.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structure—a fusion of a pyridine ring and a substituted pyrrolidine—provides clear indicators of its likely chemical properties and associated risks.
This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 1-(Pyridin-4-yl)pyrrolidin-3-amine. By synthesizing data from analogous structures and established chemical safety principles, we will build a self-validating system of protocols that ensures the protection of laboratory personnel and the integrity of our research.
Hazard Assessment: A Structurally-Informed Approach
The potential hazards of 1-(Pyridin-4-yl)pyrrolidin-3-amine can be inferred from its constituent chemical groups: the pyridine moiety and the aminopyrrolidine moiety.
-
Pyridine Derivatives: The pyridine ring is a well-characterized heterocycle. Pyridine itself is a highly flammable liquid that is harmful if swallowed, inhaled, or in contact with skin.[3][4] It is a known skin and respiratory irritant.[5] Compounds containing this ring should be handled with appropriate ventilation and protection to prevent exposure.
-
Pyrrolidine and Amine Derivatives: The pyrrolidine ring, a saturated heterocycle, and the primary amine group present their own set of hazards.[6] Amines can be corrosive and cause severe skin burns and eye damage.[7][8] Safety data for the closely related compound 4-(Pyrrolidin-1-yl)pyridine classifies it as toxic and a cause of severe skin burns and eye damage.[8][9] Similarly, protected aminopyrrolidines are noted to be corrosive to the eyes and skin.[10]
Based on this analysis, it is imperative to treat 1-(Pyridin-4-yl)pyrrolidin-3-amine as a substance that is potentially toxic, corrosive to skin and eyes, and a respiratory irritant.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to mitigate the identified risks. The following equipment must be used at all times when handling the compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile or neoprene gloves.[11][12] | Provides robust protection against amines and pyridine derivatives, which can cause severe skin burns and may be absorbed through the skin.[8] Double-gloving minimizes exposure risk during glove removal. |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield.[13][14] | Protects against splashes of corrosive material that can cause severe, irreversible eye damage.[8][10] A face shield provides an essential secondary layer of protection for the entire face. |
| Skin & Body Protection | A flame-retardant, chemical-resistant lab coat, fully buttoned.[7][14] | Protects skin from contact with the potentially corrosive compound. Flame-retardant properties offer protection against the flammability risk associated with pyridine-based chemicals.[3] |
| Respiratory Protection | All handling of the compound (weighing, transferring, reactions) must be performed inside a certified chemical fume hood.[5][15] | The compound is likely to be a respiratory irritant with potential toxicity upon inhalation.[16] A fume hood provides the primary engineering control to prevent inhalation of vapors or aerosols. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills and ensures feet are fully protected. Perforated shoes or sandals are strictly forbidden in the laboratory.[14] |
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, sequential protocol is critical for minimizing risk. This workflow is designed to be a self-validating system, where each step logically follows from the last to ensure containment and safety.
Step 1: Pre-Handling Safety Verification
-
Confirm Fume Hood Functionality: Verify that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and chemical spill kit.[13]
-
Prepare a Designated Workspace: Demarcate the handling area within the fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Assemble All Materials: Bring all necessary equipment (spatulas, glassware, reagents, waste containers) into the fume hood before introducing the target compound.
Step 2: Donning PPE
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on the first pair of nitrile gloves.
-
Put on chemical splash goggles.
-
Put on the second pair of nitrile gloves, pulling them over the cuffs of the lab coat.
-
Put on the face shield.
Step 3: Chemical Handling
-
Perform all manipulations, including container opening, weighing, and transferring, deep within the chemical fume hood.
-
Use non-sparking tools, especially if transferring larger quantities, given the potential flammability of pyridine derivatives.[4]
-
Keep the container of 1-(Pyridin-4-yl)pyrrolidin-3-amine tightly sealed when not in immediate use to minimize the release of vapors.[3][15]
Step 4: Post-Handling Decontamination and Doffing PPE
-
Seal the primary container and decontaminate its exterior with a suitable solvent (e.g., 70% ethanol) before removing it from the fume hood for storage.
-
Dispose of all contaminated disposable materials (e.g., bench paper, pipette tips) into a designated hazardous waste container located inside the fume hood.[8]
-
To doff PPE, remove the face shield first.
-
Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the hazardous waste container.
-
Remove the lab coat.
-
Remove the splash goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Caption: A workflow diagram illustrating the key phases for safely handling 1-(Pyridin-4-yl)pyrrolidin-3-amine.
Emergency and Disposal Plans
Emergency Procedures: Spills and Exposure
-
Minor Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Using the appropriate spill kit, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[17] Do not use combustible materials like paper towels.[18]
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[19]
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (Outside of a fume hood or large volume):
-
Alert all nearby personnel and immediately evacuate the laboratory, closing the door behind you.[20]
-
Activate the building's fire alarm if the material is flammable and there is an ignition risk.
-
Call your institution's emergency response team and inform them of the chemical identity and spill location.[21]
-
-
Personnel Exposure:
-
Skin Contact: Immediately go to the safety shower and rinse the affected area for at least 15 minutes, removing contaminated clothing while under the shower.[19][22] Seek immediate medical attention.
-
Eye Contact: Immediately use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[9][22] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[23]
-
Disposal Plan
All waste generated from handling 1-(Pyridin-4-yl)pyrrolidin-3-amine must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, absorbent materials from spills, and any empty containers. Place these items in a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Compliance: All waste disposal must adhere strictly to local, state, and federal regulations. Never dispose of this chemical or its contaminated materials down the drain or in regular trash.[8]
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can confidently and safely work with 1-(Pyridin-4-yl)pyrrolidin-3-amine, ensuring the well-being of all personnel while advancing your critical research objectives.
References
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available from: [Link]
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National Safety Compliance. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available from: [Link]
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Campo, B., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases. Available from: [Link]
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PubChemLite. 1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride (C9H13N3). Available from: [Link]
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ResearchGate. (2021). (PDF) Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Available from: [Link]
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ACS Publications. (2021, June 9). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Available from: [Link]
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American Elements. 1-(pyridine-4-carbonyl)pyrrolidin-3-amine. Available from: [Link]
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Cenmed Enterprises. 1 (Pyrimidin 4 Yl)Pyrrolidin 3 Amine Dihydrochloride. Available from: [Link]
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Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
